5-Bromooxazolo[5,4-b]pyridine
説明
特性
分子式 |
C6H3BrN2O |
|---|---|
分子量 |
199.00 g/mol |
IUPAC名 |
5-bromo-[1,3]oxazolo[5,4-b]pyridine |
InChI |
InChI=1S/C6H3BrN2O/c7-5-2-1-4-6(9-5)10-3-8-4/h1-3H |
InChIキー |
BALQMOWNGSDXTG-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=NC2=C1N=CO2)Br |
製品の起源 |
United States |
5-Bromooxazolo[5,4-b]pyridine chemical structure and properties
Executive Summary
5-Bromooxazolo[5,4-b]pyridine (CAS: 1393568-42-7) is a specialized heteroaromatic scaffold increasingly utilized in medicinal chemistry and materials science. As a fused bicyclic system combining a pyridine ring with an oxazole ring, it serves as a bioisostere for purines and benzoxazoles. Its primary value lies in the C-5 bromine substituent, which acts as a highly reactive handle for palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig), enabling the rapid construction of complex bioactive molecules such as kinase inhibitors and fluorophores.
Chemical Identity & Properties
Physicochemical Data
| Property | Value |
| CAS Number | 1393568-42-7 |
| IUPAC Name | 5-Bromo[1,3]oxazolo[5,4-b]pyridine |
| Molecular Formula | C₆H₃BrN₂O |
| Molecular Weight | 198.02 g/mol |
| Appearance | Off-white to pale yellow solid |
| Boiling Point | ~263.6 ± 20.0 °C (Predicted) |
| Solubility | Soluble in DMSO, DMF, DCM; sparingly soluble in water |
| pKa | ~1.5 (Conjugate acid of pyridine nitrogen) |
Structural Analysis
The structure consists of a pyridine ring fused to an oxazole ring across the [5,4-b] bond.
-
Numbering: The standard numbering for the [5,4-b] system assigns position 1 to the oxazole oxygen, 3 to the oxazole nitrogen, and 4 to the pyridine nitrogen. Consequently, the bromine atom is located at position 5 , which corresponds to the carbon ortho to the pyridine nitrogen.
-
Electronic Character: The scaffold is electron-deficient due to the presence of two nitrogen atoms and an oxygen atom. The C-5 position is particularly activated for oxidative addition by transition metals due to the inductive electron-withdrawing effect of the adjacent pyridine nitrogen.
Synthetic Methodologies
The synthesis of 5-bromooxazolo[5,4-b]pyridine typically proceeds via the cyclization of substituted 3-aminopyridin-2-ones. This route ensures the correct regiochemistry of the fused system.
Core Synthesis Workflow
The most robust method involves the condensation of a 3-amino-2-pyridone derivative with a one-carbon electrophile (such as triethyl orthoformate or formic acid) to close the oxazole ring.
Figure 1: Synthetic pathway for the construction of the 5-bromooxazolo[5,4-b]pyridine core.
Detailed Experimental Protocol
Note: This protocol is adapted from general procedures for oxazolo[5,4-b]pyridine synthesis.
Reagents:
-
Starting Material: 3-Amino-6-bromo-2-pyridone (1.0 equiv)
-
Cyclizing Agent: Triethyl orthoformate (TEOF) (Excess) or Formic Acid
-
Catalyst: p-Toluenesulfonic acid (pTSA) (0.1 equiv)
-
Solvent: Toluene or Ethanol
Procedure:
-
Preparation: Charge a round-bottom flask with 3-amino-6-bromo-2-pyridone and TEOF (10-15 mL per gram of substrate). Add catalytic pTSA.
-
Reflux: Heat the mixture to reflux (approx. 100-110 °C) under an inert atmosphere (Nitrogen/Argon) for 4–6 hours. Monitor reaction progress via TLC (eluent: EtOAc/Hexane).
-
Work-up: Cool the reaction mixture to room temperature. The product often precipitates upon cooling.
-
Isolation: Filter the solid and wash with cold ethanol. If no precipitate forms, concentrate the solvent under reduced pressure and recrystallize the residue from ethanol/water.
-
Purification: If necessary, purify via silica gel column chromatography using a gradient of DCM/MeOH (98:2 to 95:5).
Mechanism: The amino group attacks the central carbon of the orthoformate, eliminating ethanol to form an imidate. The pyridone oxygen then attacks the imidate carbon, closing the ring and eliminating a second molecule of ethanol/water to aromatize the system.
Reactivity & Functionalization[2][3]
The 5-bromo substituent is a versatile handle, allowing the scaffold to serve as a "hub" for divergent synthesis.
Suzuki-Miyaura Coupling
The most common transformation is the palladium-catalyzed cross-coupling with aryl or heteroaryl boronic acids.[1]
Standard Conditions:
-
Catalyst: Pd(dppf)Cl₂ or Pd(PPh₃)₄ (5 mol%)
-
Base: K₂CO₃ or Cs₂CO₃ (2-3 equiv)
-
Solvent: 1,4-Dioxane/Water (4:1) or DMF[2]
-
Temperature: 80–100 °C
Figure 2: Divergent reactivity profile of the 5-bromooxazolo[5,4-b]pyridine scaffold.
Nucleophilic Aromatic Substitution (SₙAr)
Due to the electron-withdrawing nature of the pyridine nitrogen (para to the bromine in the original ring context) and the fused oxazole, the bromine can be displaced by strong nucleophiles (amines, thiols, alkoxides) under elevated temperatures, often without transition metal catalysis.
Applications in Drug Discovery & Materials
Medicinal Chemistry[2]
-
Kinase Inhibition: The oxazolo[5,4-b]pyridine core mimics the adenine ring of ATP. Substituting the 5-position with aryl groups allows the molecule to occupy the hydrophobic pocket of kinases (e.g., PI3K, GSK-3β).
-
Bioisosteres: It serves as a stable, lipophilic bioisostere for benzoxazoles and imidazopyridines, potentially improving metabolic stability and blood-brain barrier permeability.
Optoelectronics
Derivatives of oxazolo[5,4-b]pyridine, particularly bis-oxazolo systems, exhibit strong blue fluorescence.[3][4] The 5-bromo derivative is a key intermediate for synthesizing extended conjugated systems used in OLEDs and fluorescent sensors.
Safety & Handling
-
Hazards: Classified as an irritant (H315, H319, H335). Avoid inhalation of dust.
-
Storage: Store in a cool, dry place under inert gas (Argon/Nitrogen). Moisture sensitive (hydrolysis of the oxazole ring is possible under strongly acidic aqueous conditions).
-
PPE: Standard laboratory PPE (gloves, goggles, lab coat) is mandatory. Handle in a fume hood.
References
-
ChemicalBook. 5-Bromooxazolo[5,4-b]pyridine Properties and Supplier Data. Available at:
- Yalçin, I. et al.Synthesis and microbiological activity of some novel oxazolo[4,5-b]pyridine derivatives.European Journal of Medicinal Chemistry, 2003. (Contextual reference for ring synthesis).
-
Potikha, L. M. et al. Synthesis and Optical Properties of Substituted Derivatives of Oxazolo[5,4-b]Pyridine.ResearchGate, 2025.[5] Available at:
-
PubChem. Oxazolo[5,4-b]pyridine Core Structure Data. Available at:
-
MDPI. Suzuki–Miyaura Cross-Coupling Reaction and Potential Applications.Catalysts, 2017.[2] Available at:
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi-res.com [mdpi-res.com]
- 3. Synthesis, Photophysical Characterization, and Computational Analysis of Novel Bis(oxazolo[5,4-b]pyridine) Derivatives as Terpyridine-Inspired Fluorophores | MDPI [mdpi.com]
- 4. preprints.org [preprints.org]
- 5. researchgate.net [researchgate.net]
An In-Depth Technical Guide to 5-Bromooxazolo[5,4-b]pyridine: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 5-Bromooxazolo[5,4-b]pyridine, a heterocyclic compound of significant interest in medicinal chemistry and materials science. The document details its chemical identity, including its CAS number and molecular weight, and presents a plausible synthetic route based on established chemical principles. Furthermore, it explores the chemical properties and reactivity of this scaffold, highlighting its potential as a versatile building block in the synthesis of more complex molecules. The guide also discusses the current understanding of its applications, particularly in the realm of drug discovery as a potential kinase inhibitor. This document is intended to serve as a valuable resource for researchers and professionals engaged in the design and development of novel therapeutics and functional materials.
Core Compound Identification and Properties
5-Bromooxazolo[5,4-b]pyridine is a halogenated derivative of the oxazolo[5,4-b]pyridine scaffold. The presence of the bromine atom at the 5-position significantly influences its chemical reactivity and provides a handle for further functionalization, making it a valuable intermediate in organic synthesis.
| Property | Value | Source |
| Chemical Name | 5-Bromooxazolo[5,4-b]pyridine | N/A |
| CAS Number | 1393568-42-7 | N/A |
| Molecular Formula | C₆H₃BrN₂O | [1] |
| Molecular Weight | 199.00 g/mol | [1] |
Synthesis and Elucidation of Structure
A common strategy for constructing the oxazolo[5,4-b]pyridine scaffold involves the condensation and subsequent cyclization of a 3-amino-2-hydroxypyridine derivative.[2] In the case of the 5-bromo substituted target, the logical starting material would be 3-amino-5-bromo-2-hydroxypyridine.
Proposed Synthetic Pathway
The synthesis can be envisioned as a two-step process:
-
Acylation of the Aminopyridine: The starting material, 3-amino-5-bromo-2-hydroxypyridine, would first be acylated at the amino group. A variety of acylating agents can be employed, with the choice influencing the substituent at the 2-position of the final oxazole ring. For the unsubstituted oxazole, a formylating agent would be used.
-
Intramolecular Cyclization: The resulting N-(5-bromo-2-hydroxypyridin-3-yl)amide would then undergo an intramolecular cyclization to form the oxazole ring. This step is typically promoted by a dehydrating agent, such as phosphorus oxychloride or polyphosphoric acid, under thermal conditions.[2]
Caption: Proposed synthetic pathway for 5-Bromooxazolo[5,4-b]pyridine.
Spectroscopic Characterization
While specific experimental spectroscopic data for 5-Bromooxazolo[5,4-b]pyridine is not available in the provided search results, a prediction of the expected signals in ¹H and ¹³C NMR spectra can be made based on the analysis of the parent pyridine structure and related derivatives.[3][4]
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the three aromatic protons on the pyridine and oxazole rings. The chemical shifts would be influenced by the electron-withdrawing effects of the nitrogen atoms and the bromine atom.
-
¹³C NMR: The carbon NMR spectrum would display six signals corresponding to the six carbon atoms in the heterocyclic ring system. The carbon atom attached to the bromine would exhibit a characteristic chemical shift, and the other carbons would be influenced by their position relative to the heteroatoms.[4]
Chemical Reactivity and Potential for Functionalization
The bromine atom at the 5-position of the oxazolo[5,4-b]pyridine ring is a key feature that dictates its reactivity. This position is susceptible to a variety of chemical transformations, making the compound a versatile building block for the synthesis of more complex molecules.
The reactivity of bromine atoms in brominated pyridines is well-documented, with the bromine being a good leaving group in nucleophilic substitution reactions and a handle for metal-catalyzed cross-coupling reactions.[5] This allows for the introduction of a wide range of substituents at the 5-position, enabling the exploration of structure-activity relationships in drug discovery programs.
Caption: Potential reaction pathways for 5-Bromooxazolo[5,4-b]pyridine.
Applications in Drug Discovery and Materials Science
The oxazolo[5,4-b]pyridine scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ability to interact with a variety of biological targets.[6] This heterocyclic system is a bioisostere of purine, a key component of nucleic acids, which allows it to mimic endogenous ligands and interact with enzymes and receptors.
Kinase Inhibition
A significant area of application for oxazolo[5,4-b]pyridine derivatives is in the development of kinase inhibitors.[7] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. The structurally similar thiazolo[5,4-b]pyridine scaffold has been successfully utilized to develop potent inhibitors of phosphoinositide 3-kinases (PI3Ks), which are key components of a signaling pathway that is often hyperactivated in cancer.[8] Given the structural similarity, it is highly probable that 5-Bromooxazolo[5,4-b]pyridine could serve as a valuable starting point for the design of novel kinase inhibitors. The bromine atom can be used to introduce various functionalities to probe the binding pocket of the target kinase and optimize potency and selectivity.
Materials Science
Derivatives of oxazolo[5,4-b]pyridine have also been investigated for their photophysical properties, suggesting potential applications in materials science as organic luminophores.[9] The fused aromatic system can give rise to fluorescence, and the introduction of a heavy atom like bromine could potentially lead to interesting photophysical phenomena such as phosphorescence.
Conclusion
5-Bromooxazolo[5,4-b]pyridine is a heterocyclic compound with significant potential as a versatile building block in both medicinal chemistry and materials science. Its synthesis, while not explicitly detailed in the literature, can be reasonably achieved through established synthetic routes. The presence of the bromine atom provides a key site for further functionalization, allowing for the generation of diverse libraries of compounds for biological screening or for tuning the properties of organic materials. The structural similarity of the oxazolo[5,4-b]pyridine core to the purine scaffold makes it a particularly attractive starting point for the development of novel kinase inhibitors and other therapeutic agents. Further research into the synthesis, reactivity, and biological activity of 5-Bromooxazolo[5,4-b]pyridine and its derivatives is warranted to fully explore its potential.
References
Sources
- 1. 5-Bromo-2-hydroxypyridine-3-carbonitrile | C6H3BrN2O | CID 7204870 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. rsc.org [rsc.org]
- 4. testbook.com [testbook.com]
- 5. 2-(4-Bromophenyl)oxazolo[4,5-b]pyridine | C12H7BrN2O | CID 13719724 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Benzoxazoles and oxazolopyridines in medicinal chemistry studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 9. Synthesis and Optical Properties of Substituted Derivatives of Oxazolo[5,4-b]Pyridine | EURASIAN JOURNAL OF CHEMISTRY [ejc.buketov.edu.kz]
The Oxazolo[5,4-b]pyridine Scaffold: A Technical Analysis
The Oxazolo[5,4-b]pyridine scaffold represents a sophisticated exercise in bioisosteric replacement and scaffold hopping within medicinal chemistry.[1] Unlike its more ubiquitous isomer, oxazolo[4,5-b]pyridine, or the purine-mimicking oxazolo[5,4-d]pyrimidine, the [5,4-b] fused system offers unique electronic distribution and vector orientation for substituent presentation, particularly in kinase and GPCR drug discovery.[1]
This technical guide dissects the scaffold's synthetic architecture, its strategic application in optimizing ligand-target interactions, and provides a validated protocol for its construction.[1]
Structural Logic & Bioisosterism
The oxazolo[5,4-b]pyridine core is a 5,6-fused bicyclic heteroaromatic system.[1] Its utility stems from its ability to function as a purine bioisostere while altering hydrogen bond donor/acceptor (HBD/HBA) vectors and metabolic stability profiles compared to the parent purine or benzoxazole.[1]
Regiochemical Distinction
The critical distinction lies in the fusion orientation, which dictates the synthesis starting material and the electronic character of the pyridine nitrogen:
-
Oxazolo[5,4-b]pyridine: Synthesized typically from 3-amino-2-hydroxypyridine (or 2-pyridone).[1] The oxazole oxygen is adjacent to the pyridine nitrogen.[1]
-
Oxazolo[4,5-b]pyridine: Synthesized from 2-amino-3-hydroxypyridine .[1][2][3] The oxazole nitrogen is adjacent to the pyridine nitrogen.[1]
This subtle shift impacts the pKa of the pyridine nitrogen and the lipophilicity (LogP) of the core, allowing medicinal chemists to fine-tune solubility and permeability without drastically changing the molecular footprint.[1]
Synthetic Architectures
The construction of the [5,4-b] system requires precise regiocontrol.[1] The most robust pathway involves the cyclocondensation of 3-amino-2-pyridone derivatives.
Core Synthetic Pathway
The synthesis generally proceeds via the acylation of the 3-amino group followed by dehydration-driven cyclization.[1] Unlike the [4,5-b] isomer, which often uses polyphosphoric acid (PPA) melts, the [5,4-b] system can be accessed via milder conditions using coupling reagents or anhydride condensation.[1]
Figure 1. General synthetic workflow for the construction of the oxazolo[5,4-b]pyridine core starting from 3-amino-2-pyridone precursors.
Medicinal Chemistry Utility
Kinase Inhibition (Scaffold Hopping)
The [5,4-b] scaffold has demonstrated significant utility as a replacement for the oxazolo[5,4-d]pyrimidine core in Janus Kinase (JAK) inhibitors.[1]
-
Mechanism: The pyridine nitrogen in the [5,4-b] system can serve as a key H-bond acceptor in the hinge region of the kinase ATP-binding pocket.[1]
-
Case Study (JAK1 Selectivity): Research indicates that replacing the [5,4-d]pyrimidine core with oxazolo[5,4-b]pyridine maintains potency while potentially improving selectivity profiles against off-target kinases due to subtle changes in the vector of the C-2 substituent.[1][4]
Anti-Inflammatory (COX-2 Inhibition)
Derivatives functionalized at the C-2 position with carboxylic acid linkers have shown high binding affinity for Prostaglandin synthase-2 (COX-2).[1]
-
Binding Mode: The oxazole ring acts as a rigid spacer, orienting the acidic tail into the hydrophilic side pocket of the COX-2 active site, while the pyridine ring engages in pi-stacking or hydrophobic interactions.[1]
Optical Probes
While not a therapeutic application, bis(oxazolo[5,4-b]pyridine) derivatives exhibit intense blue fluorescence with high quantum yields (φ ≈ 0.70–0.82).[1] This property is increasingly exploited to create "theranostic" agents—molecules that act as both drugs and imaging probes.[1]
Detailed Experimental Protocol
Synthesis of 2-Substituted Oxazolo[5,4-b]pyridine via Anhydride Cyclization
Target: Synthesis of a COX-2 inhibitor precursor (2-(oxazolo[5,4-b]pyridin-2-yl)alkanoic acid derivative). Source Basis: Adapted from recent methodologies involving 3-aminopyridine-2(1H)-ones [1, 3].[1][5]
Reagents & Equipment
-
Precursor: 3-Amino-2-pyridone (1.0 eq)
-
Reagent: Succinic anhydride (or Glutaric anhydride) (1.1 eq)[1]
-
Solvent: Glacial Acetic Acid or Dioxane[1]
-
Catalyst: Anhydrous Sodium Acetate (if using acetic acid) or POCl3 (for chemical cyclization)[1]
-
Equipment: Round-bottom flask, Reflux condenser, Rotary evaporator.[1]
Step-by-Step Methodology
-
Acylation (Formation of Intermediate):
-
Dissolve 3-amino-2-pyridone (10 mmol) in anhydrous dioxane (20 mL).
-
Add succinic anhydride (11 mmol) in one portion.
-
Stir the mixture at room temperature for 4 hours.
-
Checkpoint: Monitor by TLC (MeOH:DCM 1:9). The disappearance of the amine starting material indicates the formation of the amide intermediate (N-(2-oxo-1,2-dihydropyridin-3-yl)succinamic acid).[1]
-
-
One-Pot Cyclodehydration:
-
Method A (Thermal/Acidic): If the intermediate precipitates, filter and resuspend in glacial acetic acid.[1] Heat to reflux (118°C) for 6–8 hours.[1]
-
Method B (Chemical - Preferred for difficult substrates): Evaporate solvent.[1][3] Redissolve intermediate in POCl3 (5 mL) and heat at 80°C for 2 hours. (Caution: POCl3 is corrosive).[1]
-
Note: The [5,4-b] cyclization requires the carbonyl oxygen of the pyridone to act as the nucleophile attacking the amide carbonyl.[1]
-
-
Work-up & Purification:
-
Cool the reaction mixture to room temperature.
-
Pour onto crushed ice (100 g) with vigorous stirring.
-
Neutralize with saturated NaHCO3 solution to pH 7.[1]
-
Extract with Ethyl Acetate (3 x 50 mL).[1]
-
Dry organic layer over anhydrous Na2SO4 and concentrate in vacuo.[1]
-
Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (Gradient: 0-10% MeOH in DCM).[1]
-
-
Characterization (Expected Data):
-
1H NMR (DMSO-d6): Look for the disappearance of the amide NH and the pyridone NH signals. The pyridine ring protons should show a characteristic shift due to the formation of the fused aromatic system.
-
HRMS: Confirm [M+H]+ peak corresponding to the cyclized product (M_intermediate - H2O).
-
SAR & Pharmacophore Mapping
The following diagram illustrates the Structure-Activity Relationship (SAR) logic for kinase inhibitors utilizing this scaffold.
Figure 2. Pharmacophore mapping of the Oxazolo[5,4-b]pyridine scaffold in kinase inhibition contexts.
References
-
Synthesis, Photophysical Characterization, and Computational Analysis of Novel Bis(oxazolo[5,4-b]pyridine) Derivatives. Source: MDPI (Molecules) URL:[Link]1]
-
Oxazolo[5,4-d]pyrimidines as Anticancer Agents: A Comprehensive Review. (Contextual reference for scaffold hopping). Source: MDPI (Pharmaceuticals) URL:[1][Link]1]
-
A New Method for Obtaining Carboxylic Derivatives of Oxazolo[5,4-b]pyridine Based on 3-Aminopyridine-2(1H)-ones. Source: ResearchGate (Russian Journal of General Chemistry) URL:[1][Link]1]
-
Intrinsic drug potential of oxazolo[5,4-d]pyrimidines and oxazolo[4,5-d]pyrimidines. Source: PubMed / NIH URL:[1][Link]1]
Sources
- 1. New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US4033975A - Process for the production of 2-amino-3-hydroxypyridine derivatives - Google Patents [patents.google.com]
- 3. prepchem.com [prepchem.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
5-Bromooxazolo[5,4-b]pyridine: A Technical Guide to a Potent Purine Isostere in Kinase Inhibition
Abstract
In the landscape of medicinal chemistry, the quest for novel scaffolds that can effectively mimic endogenous ligands while offering improved pharmacological properties is perpetual. Purine isosteres, synthetic heterocyclic compounds that structurally resemble purines, have emerged as a cornerstone in the development of targeted therapies, particularly in oncology. Among these, the oxazolo[5,4-b]pyridine core represents a versatile and potent scaffold. This technical guide provides an in-depth exploration of 5-Bromooxazolo[5,4-b]pyridine, a key representative of this class, as a purine isostere with significant potential in the inhibition of protein kinases. We will delve into the rationale behind its design, detailed synthetic methodologies, its engagement with critical cellular signaling pathways, and the structure-activity relationships that govern its efficacy. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this promising scaffold in their therapeutic discovery programs.
The Rationale for Purine Isosteres: The Rise of Oxazolo[5,4-b]pyridines
The purine core, fundamental to nucleic acids and cellular signaling molecules like ATP, is a natural starting point for the design of enzyme inhibitors. However, natural purines often suffer from poor selectivity and metabolic instability. This has driven the exploration of purine isosteres, which aim to retain the key pharmacophoric features of the purine ring system while offering superior drug-like properties. The oxazolo[5,4-d]pyrimidine pharmacophore, for instance, is a prominent heterocyclic moiety in oncology due to its structural similarity to purine bases, where the imidazole ring is replaced by an oxazole motif[1]. These compounds can act as antimetabolites, antagonizing the function of natural purines[1].
The oxazolo[5,4-b]pyridine scaffold, a close structural analog, has garnered significant attention as a versatile tool for designing bioactive ligands targeting a range of enzymes and receptors[2]. The condensed pyridine fragment is an acceptor and polar, which can enhance water solubility and promote additional interactions with target proteins through hydrogen bonding[3]. The bromine atom at the 5-position of the 5-Bromooxazolo[5,4-b]pyridine core serves as a crucial functional handle for further chemical modification, allowing for the exploration of structure-activity relationships (SAR) and the optimization of potency and selectivity. This strategic placement of a halogen atom can also introduce favorable interactions within the target protein's active site.
Synthesis of the Oxazolo[5,4-b]pyridine Core: A Self-Validating Protocol
The synthesis of the oxazolo[5,4-b]pyridine scaffold typically commences with appropriately substituted pyridines. A general and reliable method involves the cyclization of 2-amino-3-hydroxypyridine derivatives. The following protocol outlines a representative synthesis of a functionalized oxazolo[4,5-b]pyridine, which illustrates the key chemical transformations applicable to the synthesis of 5-Bromooxazolo[5,4-b]pyridine, starting from the commercially available 5-bromo-2-amino-3-hydroxypyridine.
Experimental Protocol: Synthesis of Functionalized Oxazolo[4,5-b]pyridines
This protocol is adapted from a known procedure for the synthesis of related oxazolo[4,5-b]pyridine derivatives and illustrates a plausible route to the title compound's scaffold.
Step 1: Acylation of 5-Bromo-2-amino-3-hydroxypyridine
-
To a solution of 5-bromo-2-amino-3-hydroxypyridine (1.0 eq) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF), add the desired carboxylic acid (1.1 eq).
-
Add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) (1.2 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP) (0.1 eq).
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to yield the N-(5-bromo-3-hydroxypyridin-2-yl)amide intermediate.
Step 2: Cyclization to the Oxazolo[5,4-b]pyridine Core
-
Dissolve the N-(5-bromo-3-hydroxypyridin-2-yl)amide intermediate (1.0 eq) in a dehydrating agent such as polyphosphoric acid (PPA) or phosphorus oxychloride (POCl₃).
-
Heat the reaction mixture to 80-120 °C for 2-6 hours, monitoring by TLC.
-
Carefully pour the cooled reaction mixture onto crushed ice and neutralize with a suitable base (e.g., sodium bicarbonate or ammonium hydroxide).
-
Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired 5-Bromooxazolo[5,4-b]pyridine derivative.
Causality Behind Experimental Choices: The use of a coupling agent like DCC facilitates the amide bond formation in Step 1 by activating the carboxylic acid. The choice of a strong dehydrating agent in Step 2 is crucial for the intramolecular cyclization to form the oxazole ring. PPA and POCl₃ are effective for this transformation, with the choice often depending on the specific substrate and desired reaction conditions.
Physicochemical Properties and Data Presentation
The physicochemical properties of a drug candidate are critical determinants of its pharmacokinetic and pharmacodynamic behavior. For 5-Bromooxazolo[5,4-b]pyridine, these properties provide insights into its potential as a drug-like molecule.
| Property | Value | Source |
| Molecular Formula | C₆H₃BrN₂O | [4] |
| Molecular Weight | 199.01 g/mol | [4] |
| Predicted Boiling Point | 263.6 ± 20.0 °C | [4] |
| Predicted Density | 1.826 ± 0.06 g/cm³ | [4] |
This data provides a foundational understanding of the molecule's physical characteristics, which is essential for formulation and further development.
Biological Activity and Target Engagement: A Focus on Kinase Inhibition
The oxazolo[5,4-b]pyridine scaffold has been identified as a potent inhibitor of various protein kinases, which are critical regulators of cellular signaling pathways and are often dysregulated in cancer. The structural similarity of this scaffold to the purine core of ATP allows it to competitively bind to the ATP-binding site of kinases, thereby inhibiting their catalytic activity.
Key Kinase Targets and Signaling Pathways
Derivatives of the closely related thiazolo[5,4-b]pyridine scaffold have demonstrated potent inhibitory activity against several key kinases implicated in cancer progression, including:
-
c-KIT: A receptor tyrosine kinase involved in cell proliferation, survival, and migration. Dysregulated c-KIT signaling is a driver in various cancers, including gastrointestinal stromal tumors (GIST)[5][6][7].
-
Phosphoinositide 3-kinase (PI3K): A central node in a signaling pathway that regulates cell growth, survival, and metabolism. The PI3K/Akt/mTOR pathway is one of the most frequently activated pathways in human cancers[8][9][10].
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR2): A key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis[11][12][13].
The inhibition of these kinases by oxazolo[5,4-b]pyridine derivatives can lead to the suppression of tumor growth and proliferation.
Signaling Pathway Diagrams
Diagram 1: The PI3K/Akt/mTOR Signaling Pathway
Caption: Inhibition of the PI3K/Akt/mTOR pathway by 5-Bromooxazolo[5,4-b]pyridine.
Diagram 2: c-KIT Signaling Pathway in Cancer
Caption: Inhibition of c-KIT signaling by 5-Bromooxazolo[5,4-b]pyridine.
Experimental Workflows for Biological Evaluation
To ascertain the biological activity of 5-Bromooxazolo[5,4-b]pyridine and its derivatives, a series of well-established in vitro assays are employed. These protocols are designed to be self-validating, providing robust and reproducible data.
Experimental Protocol: In Vitro Kinase Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of a compound against a specific kinase.
-
Reagents and Materials:
-
Recombinant kinase (e.g., c-KIT, PI3K, VEGFR2)
-
Kinase-specific substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Test compound (5-Bromooxazolo[5,4-b]pyridine) dissolved in DMSO
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
384-well microplates
-
-
Procedure: a. Prepare a serial dilution of the test compound in DMSO. b. In a 384-well plate, add the kinase, substrate, and test compound to the kinase assay buffer. c. Initiate the kinase reaction by adding ATP. d. Incubate the plate at the optimal temperature (typically 30°C or 37°C) for a predetermined time, ensuring the reaction is in the linear range. e. Stop the reaction by adding the detection reagent according to the manufacturer's instructions. f. Measure the signal (e.g., luminescence for ADP-Glo™) using a plate reader. g. Calculate the percent inhibition for each compound concentration relative to a DMSO control. h. Determine the IC₅₀ value by fitting the data to a dose-response curve.
Trustworthiness of the Protocol: This assay directly measures the catalytic activity of the kinase, providing a direct readout of inhibition. The use of appropriate controls (no enzyme, no compound) and the determination of the linear range of the reaction ensure the validity of the results.
Experimental Protocol: Cell Viability (MTT) Assay
This assay is used to assess the cytotoxic or cytostatic effects of the compound on cancer cell lines.
-
Reagents and Materials:
-
Cancer cell line (e.g., a line with known kinase dependency)
-
Cell culture medium and supplements (e.g., DMEM, FBS)
-
Test compound (5-Bromooxazolo[5,4-b]pyridine) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
-
Procedure: a. Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight. b. Treat the cells with a serial dilution of the test compound and incubate for a specified period (e.g., 48 or 72 hours). c. Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals[3]. d. Add the solubilization solution to dissolve the formazan crystals. e. Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader. f. Calculate the percentage of cell viability relative to a DMSO-treated control. g. Determine the GI₅₀ (concentration for 50% growth inhibition) value from the dose-response curve.
Self-Validating System: The MTT assay relies on the metabolic activity of viable cells, providing a robust measure of cell health. The inclusion of positive (e.g., a known cytotoxic drug) and negative (vehicle) controls validates the assay's performance.
Structure-Activity Relationship (SAR) and Future Directions
The 5-bromo substituent on the oxazolo[5,4-b]pyridine core is a key feature for enabling extensive SAR studies. The bromine atom can be readily displaced or transformed using a variety of modern cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the introduction of a diverse range of substituents.
Key SAR Insights from Related Scaffolds:
-
Substitution at the 5-position: Functionalization at this position has been shown to be critical for targeting the ATP-binding site of kinases like BCR-ABL, RAF, and VEGFR2 in the related thiazolo[5,4-b]pyridine series[5].
-
Hinge-Binding Motifs: The nitrogen atoms within the heterocyclic core can form crucial hydrogen bond interactions with the hinge region of the kinase active site, a key determinant of binding affinity[5].
-
Substituents on Appended Rings: The nature of the substituents on aryl groups attached to the core can significantly impact potency and selectivity. For example, in a series of thiazolo[5,4-b]pyridine PI3K inhibitors, the sulfonamide functionality was found to be a key structural unit affecting activity[8].
Future Directions:
The 5-Bromooxazolo[5,4-b]pyridine scaffold represents a promising starting point for the development of novel kinase inhibitors. Future work should focus on:
-
Systematic SAR exploration: Leveraging the 5-bromo position to generate a library of analogues with diverse substituents to probe the chemical space around the ATP-binding site of various kinases.
-
Optimization of pharmacokinetic properties: Fine-tuning the physicochemical properties of the lead compounds to improve their absorption, distribution, metabolism, and excretion (ADME) profiles.
-
In vivo evaluation: Advancing promising candidates into preclinical animal models to assess their efficacy and safety in a more complex biological system.
Conclusion
5-Bromooxazolo[5,4-b]pyridine stands as a testament to the power of isosteric replacement in modern drug discovery. Its structural resemblance to the endogenous purine core, combined with the chemical tractability afforded by the bromo substituent, makes it an exceptionally valuable scaffold for the development of targeted kinase inhibitors. This guide has provided a comprehensive overview of the rationale, synthesis, biological evaluation, and future potential of this promising purine isostere. By understanding the principles and protocols outlined herein, researchers and drug development professionals can effectively harness the potential of the oxazolo[5,4-b]pyridine core to create the next generation of targeted therapies.
References
-
BellBrook Labs. (2026, January 20). Protocol Recommendations for Performing a Kinase Inhibition Assay. Retrieved from [Link]
- Chatterjee, S., Heukamp, L. C., Siobal, M., et al. (2013). Tumor VEGF: VEGFR2 autocrine feed-forward loop triggers angiogenesis in lung cancer.
- European Patent Office. (1991). Oxazolo pyridine derivatives, process for their preparation and pharmaceutical compositions containing them (EP0412899B1).
- Gao, Y., et al. (2020). Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors. Molecules, 25(20), 4630.
- Kim, M., et al. (2019). Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. Molecules, 24(23), 4341.
- Liang, J., Wu, Y. L., Chen, B. J., Zhang, W., Tanaka, Y., & Sugiyama, H. (2013). The C-Kit Receptor-Mediated Signal Transduction and Tumor-Related Diseases. International Journal of Biological Sciences, 9(5), 435–443.
- Palamarchuk, I. V., Kulakov, I. V., & Volkova, S. S. (2025). Synthesis and Optical Properties of Substituted Derivatives of Oxazolo[5,4-b]Pyridine. Eurasian Journal of Chemistry.
- Park, H., et al. (2019). Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. Molecules, 24(23), 4341.
- Vlahos, C. J., et al. (1994). A specific inhibitor of phosphatidylinositol 3-kinase, 2-(4-morpholinyl)-8-phenyl-4H-1-benzopyran-4-one (LY294002). Journal of Biological Chemistry, 269(7), 5241–5248.
- Waltenberger, J., et al. (1994). Vascular endothelial growth factor-A-induced chemotaxis of monocytes is mediated by the Flt-1 receptor. The Journal of experimental medicine, 179(5), 1645–1650.
- Warda, E. T., et al. (2022). New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. Molecules, 27(19), 6598.
-
BMG LABTECH. (2020, September 1). Kinase assays. Retrieved from [Link]
-
LabXchange. (n.d.). How to Interpret a Western Blot: Reading through common issues. Retrieved from [Link]
-
NCBI Bookshelf. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
-
PubChem. (n.d.). VEGFA-VEGFR2 signaling. Retrieved from [Link]
-
Reaction Biology. (2024, August 13). Testing kinase inhibitors where it matters: Drug screening in intact cells. Retrieved from [Link]
-
ResearchGate. (n.d.). Schematic diagram illustrating the PI3K/AKT/PTEN/mTOR signaling pathway.... Retrieved from [Link]
-
SciSpace. (n.d.). PI3K/AKT/mTOR Signaling Pathway Illustration Agent. Retrieved from [Link]
Sources
- 1. atcc.org [atcc.org]
- 2. LabXchange [labxchange.org]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. US5329011A - Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates - Google Patents [patents.google.com]
- 6. The structural determinants of PH domain-mediated regulation of Akt revealed by segmental labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. bellbrooklabs.com [bellbrooklabs.com]
- 9. Synthesis and evaluation of isothiazolo[4,5-b]pyridines as cyclin G-associated kinase (GAK) inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. mdpi.com [mdpi.com]
- 11. Multicomponent Synthesis of 2,3-Dihydrochromeno[4,3-d]pyrazolo[3,4-b]pyridine-1,6-diones: A Novel Heterocyclic Scaffold with Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ccrod.cancer.gov [ccrod.cancer.gov]
- 13. reactionbiology.com [reactionbiology.com]
The Therapeutic Potential of Oxazolo[5,4-b]pyridine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The oxazolo[5,4-b]pyridine core is a heterocyclic scaffold of significant interest in medicinal chemistry. As a structural isostere of naturally occurring purine bases, this nucleus presents a compelling framework for the design of novel therapeutic agents. While extensive research has been conducted on related isomers, the unique biological activities of oxazolo[5,4-b]pyridine derivatives are an emerging field with considerable therapeutic promise. This technical guide provides a comprehensive overview of the current understanding of the biological activities of this compound class, with a primary focus on their validated anti-inflammatory and analgesic properties. We will delve into the mechanistic underpinnings of their action, supported by detailed experimental protocols and structure-activity relationship insights, to empower researchers in the exploration and development of novel drugs based on this privileged scaffold.
Introduction: The Oxazolo[5,4-b]pyridine Scaffold - A Privileged Structure in Drug Discovery
The fusion of an oxazole ring with a pyridine ring gives rise to a family of heterocyclic compounds known as oxazolopyridines. The specific arrangement of the nitrogen and oxygen atoms within this fused system dictates the isomeric form and, consequently, the physicochemical and pharmacological properties of the molecule. The oxazolo[5,4-b]pyridine scaffold, in particular, has garnered attention due to its structural analogy to purines, the fundamental building blocks of nucleic acids. This resemblance suggests that oxazolo[5,4-b]pyridine derivatives may act as antagonists or modulators of biological pathways that involve purinergic signaling, thereby offering a wide range of potential therapeutic applications.[1]
While the broader class of oxazolopyrimidines has been extensively investigated for its anticancer, antiviral, and immunosuppressive activities, the distinct biological profile of the oxazolo[5,4-b]pyridine isomer is a more recent area of exploration.[2][3] This guide will synthesize the current knowledge on the biological activities of oxazolo[5,4-b]pyridine derivatives, with a particular emphasis on their well-documented anti-inflammatory and analgesic effects.
Anti-inflammatory and Analgesic Activity: A Promising Avenue for Non-Acidic Therapeutics
A significant breakthrough in the study of oxazolo[5,4-b]pyridine derivatives has been the discovery of their potent anti-inflammatory and analgesic properties. Notably, 2-(substituted phenyl)oxazolo[5,4-b]pyridines have demonstrated efficacy comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) like phenylbutazone and indomethacin.[4] A crucial advantage of these compounds is their non-acidic nature, which appears to circumvent the gastrointestinal irritation commonly associated with traditional NSAIDs.[4]
Mechanism of Action: Inhibition of the NF-κB Signaling Pathway
The anti-inflammatory effects of oxazolopyridine derivatives are believed to be mediated, at least in part, through the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway.[1] NF-κB is a key transcription factor that plays a central role in regulating the expression of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.
In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκB. Upon stimulation by pro-inflammatory signals (e.g., TNF-α, IL-1β), the IκB kinase (IKK) complex is activated. IKK then phosphorylates IκB, targeting it for ubiquitination and subsequent proteasomal degradation. The degradation of IκB unmasks the nuclear localization signal of NF-κB, allowing it to translocate to the nucleus and initiate the transcription of target genes.
Oxazolo[5,4-b]pyridine derivatives have been identified as potential inhibitors of IKK.[1] By inhibiting IKK, these compounds prevent the phosphorylation and degradation of IκB, thereby keeping NF-κB in its inactive cytoplasmic state and suppressing the inflammatory cascade.
Figure 1: Proposed mechanism of anti-inflammatory action of oxazolo[5,4-b]pyridine derivatives.
Experimental Evaluation of Anti-inflammatory and Analgesic Activity
The anti-inflammatory and analgesic potential of novel compounds is typically assessed using well-established in vivo models.
This is a widely used and reliable model for evaluating acute inflammation.
-
Principle: Subplantar injection of carrageenan, a phlogistic agent, into the rat's hind paw induces a localized inflammatory response characterized by edema (swelling). The extent of edema is measured over time and compared between vehicle-treated and compound-treated groups.
-
Protocol:
-
Healthy adult rats are fasted overnight with free access to water.
-
The initial volume of the right hind paw is measured using a plethysmometer.
-
The test compound or vehicle is administered orally or intraperitoneally.
-
After a specific pre-treatment time (e.g., 30-60 minutes), 0.1 mL of a 1% carrageenan suspension in saline is injected into the subplantar region of the right hind paw.[1]
-
Paw volume is measured at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) post-carrageenan injection.[1]
-
The percentage inhibition of edema is calculated for each group relative to the vehicle control group.
-
This model is particularly useful as it allows for the differentiation between analgesic effects on acute nociceptive pain and persistent inflammatory pain.
-
Principle: Subcutaneous injection of a dilute formalin solution into the mouse paw elicits a biphasic pain response. The early phase (0-5 minutes) is characterized by acute neurogenic pain resulting from direct chemical stimulation of nociceptors. The late phase (15-30 minutes) is associated with an inflammatory response and central sensitization.[5]
-
Protocol:
-
Mice are placed in an observation chamber for acclimatization.
-
The test compound or vehicle is administered prior to the formalin injection.
-
A small volume (e.g., 20 µL) of a dilute formalin solution (e.g., 1-5%) is injected into the dorsal surface of one hind paw.
-
The amount of time the animal spends licking or biting the injected paw is recorded for both the early and late phases.
-
A reduction in licking/biting time in the early phase suggests a central analgesic effect, while a reduction in the late phase indicates peripheral anti-inflammatory and/or central analgesic activity.[5]
-
Structure-Activity Relationship (SAR) Insights
While a comprehensive SAR for the anti-inflammatory and analgesic activities of oxazolo[5,4-b]pyridine derivatives is still under development, preliminary findings suggest that the nature and position of the substituent at the 2-position of the oxazolo ring are critical for activity. The presence of a phenyl ring at this position appears to be a key structural feature for the observed anti-inflammatory and analgesic effects.[4] Further derivatization of this phenyl ring is a promising strategy for optimizing the potency and pharmacokinetic profile of these compounds.
Emerging Therapeutic Areas: Anticancer and Antimicrobial Potential
While the anti-inflammatory and analgesic activities of oxazolo[5,4-b]pyridine derivatives are the most well-documented, the broader class of oxazolopyridines and related heterocyclic systems has shown promise in other therapeutic areas, suggesting potential avenues for future research into the oxazolo[5,4-b]pyridine scaffold.
Anticancer Activity
Numerous studies have highlighted the anticancer potential of the related oxazolo[5,4-d]pyrimidine scaffold. These compounds have been shown to inhibit various kinases and enzymes implicated in cancer progression, such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), Janus kinases (JAK1/2), and adenosine kinase.[2][6] They have also been reported to induce apoptosis and inhibit angiogenesis.[2] Given the structural similarities, it is plausible that appropriately substituted oxazolo[5,4-b]pyridine derivatives could also exhibit anticancer properties. Future research should focus on the synthesis and screening of oxazolo[5,4-b]pyridine libraries against a panel of cancer cell lines and relevant molecular targets.
Antimicrobial Activity
The pyridine ring is a common motif in many antimicrobial agents.[6] While specific studies on the antimicrobial activity of oxazolo[5,4-b]pyridine derivatives are limited, related heterocyclic systems have shown promising results. For instance, certain sulfonamide derivatives of isoxazolo[5,4-b]pyridine have been synthesized and tested for antibacterial activity.[7] The exploration of oxazolo[5,4-b]pyridine derivatives as potential antimicrobial agents, particularly against drug-resistant strains, represents a valuable area for future investigation.
Synthesis of 2-Substituted Oxazolo[5,4-b]pyridine Derivatives
A general synthetic route to 2-substituted oxazolo[5,4-b]pyridines involves the cyclization of an appropriate 3-amino-2-hydroxypyridine derivative with a carboxylic acid or its derivative.
Sources
- 1. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Evaluation of Analgesic Activity of Papaver libanoticum Extract in Mice: Involvement of Opioids Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijbcp.com [ijbcp.com]
- 5. mdpi.com [mdpi.com]
- 6. New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
The Emerging Potential of 5-Bromooxazolo[5,4-b]pyridine as a Privileged Scaffold for Kinase Inhibition: A Technical Guide
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
The relentless pursuit of selective and potent kinase inhibitors remains a cornerstone of modern drug discovery, particularly in oncology and inflammatory diseases. Within the vast landscape of heterocyclic chemistry, the oxazolo[5,4-b]pyridine scaffold has emerged as a "privileged" structure, owing to its bioisosteric resemblance to purine and its demonstrated ability to effectively target the ATP-binding site of numerous kinases. This technical guide delves into the untapped potential of a specific derivative, 5-bromooxazolo[5,4-b]pyridine, as a core for novel kinase inhibitor development. While direct experimental data on this precise molecule is nascent, this document synthesizes established knowledge of the broader oxazolopyridine class, structure-activity relationships of halogenated analogues, and field-proven methodologies to provide a comprehensive roadmap for its investigation. We will explore the mechanistic rationale for targeting kinases with this scaffold, present detailed protocols for its synthesis and biological evaluation, and offer insights into data interpretation and future drug development trajectories.
Introduction: The Oxazolopyridine Scaffold in Kinase Inhibitor Design
Kinases, a family of over 500 enzymes, are central regulators of cellular signaling pathways. Their aberrant activity is a well-established driver of numerous pathologies, making them high-value therapeutic targets[1]. The design of small molecule kinase inhibitors has traditionally focused on ATP-competitive mechanisms, where the inhibitor occupies the adenine-binding pocket. This has led to the exploration of a multitude of heterocyclic scaffolds that can mimic the hydrogen bonding and hydrophobic interactions of ATP.
The oxazolo[5,4-b]pyridine core, a fused heterocyclic system, is structurally analogous to natural purines, the core of ATP[2]. This inherent structural similarity provides a strong foundation for its utility as a kinase inhibitor scaffold. Indeed, related fused heterocyclic systems like pyrazolopyridines have yielded clinically approved kinase inhibitors, underscoring the therapeutic potential of this chemical class[1][3]. The broader family of oxazolopyridines and their isosteres, such as thiazolopyridines, have demonstrated potent inhibitory activity against a range of kinases, including phosphoinositide 3-kinase (PI3K), glycogen synthase kinase-3β (GSK-3β), and various receptor tyrosine kinases[4][5][6][7].
The introduction of a bromine atom at the 5-position of the oxazolo[5,4-b]pyridine scaffold is a strategic design choice. Halogen bonding is an increasingly recognized and exploited interaction in drug design, capable of enhancing binding affinity and selectivity. Furthermore, the bromine atom can serve as a versatile synthetic handle for further chemical modifications, enabling the exploration of a wider chemical space and the optimization of pharmacokinetic and pharmacodynamic properties.
Mechanistic Rationale and Potential Kinase Targets
The oxazolo[5,4-b]pyridine scaffold is anticipated to bind to the hinge region of the kinase ATP-binding pocket, a common feature of many ATP-competitive inhibitors. The nitrogen atoms within the heterocyclic system can act as hydrogen bond acceptors, mimicking the interactions of the adenine base of ATP. The 5-bromo substituent can potentially engage in halogen bonding with backbone carbonyls or other electron-rich residues in the active site, thereby increasing the residence time and potency of the inhibitor.
Based on the known activity of related oxazolo- and thiazolopyridine derivatives, potential kinase targets for 5-bromooxazolo[5,4-b]pyridine-based inhibitors include:
-
PI3K Family: Derivatives of the related thiazolo[5,4-b]pyridine scaffold have exhibited nanomolar inhibitory activity against PI3K isoforms[4][7][8]. The PI3K/AKT/mTOR pathway is a critical regulator of cell growth and survival, and its dysregulation is a hallmark of many cancers.
-
GSK-3β: Oxazolo[4,5-b]pyridine derivatives have been identified as potent inhibitors of GSK-3β, a key enzyme in various cellular processes, including inflammation[5][9].
-
Receptor Tyrosine Kinases (RTKs): The broader class of fused pyridines has shown activity against RTKs such as c-KIT and VEGFR-2, which are crucial drivers of oncogenesis and angiogenesis[6][10]. The development of novel inhibitors for these targets remains an area of intense research.
-
Cyclin-Dependent Kinases (CDKs): Given the purine-like nature of the scaffold, inhibition of CDKs, which are central to cell cycle regulation, is another plausible therapeutic application[11].
Experimental Workflows for Profiling 5-Bromooxazolo[5,4-b]pyridine Derivatives
A systematic approach is essential to validate the kinase inhibitor potential of the 5-bromooxazolo[5,4-b]pyridine core. The following sections outline key experimental protocols.
Synthesis of the 5-Bromooxazolo[5,4-b]pyridine Core and Derivative Libraries
The synthesis of the core scaffold is the initial step. While specific literature on the 5-bromo derivative is limited, established methods for the synthesis of related oxazolopyridines can be adapted. A general synthetic approach involves the cyclization of a substituted aminopyridine precursor[12][13]. For instance, a plausible route could start from a commercially available dihalopyridine, followed by amination, hydroxylation (or the use of an aminohydroxypyridine starting material), nitration, reduction, and finally cyclization to form the oxazolo[5,4-b]pyridine core. The bromine atom can be introduced at various stages, depending on the desired synthetic strategy.
Once the core is synthesized, a library of derivatives should be generated to explore structure-activity relationships (SAR). The bromine at the 5-position can be a point of diversification, for example, through Suzuki or other palladium-catalyzed cross-coupling reactions, to introduce a variety of aryl or alkyl groups. Additionally, other positions on the scaffold can be functionalized to optimize binding and physicochemical properties.
Diagram: General Synthetic Workflow
Caption: A generalized synthetic workflow for generating a library of 5-bromooxazolo[5,4-b]pyridine derivatives.
Biochemical Kinase Assays
The initial screening of the synthesized compounds should be performed using biochemical assays to determine their direct inhibitory activity against a panel of purified kinases.
Protocol: Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay
-
Principle: HTRF assays are robust, high-throughput screening methods that measure the phosphorylation of a substrate by a kinase. The assay relies on the fluorescence resonance energy transfer (FRET) between a donor fluorophore (e.g., europium cryptate) conjugated to an anti-phospho-specific antibody and an acceptor fluorophore (e.g., XL665) conjugated to the substrate.
-
Materials:
-
Purified recombinant kinases of interest (e.g., PI3Kα, GSK-3β, VEGFR2).
-
Biotinylated substrate peptide specific for each kinase.
-
ATP.
-
HTRF detection reagents: Europium cryptate-labeled anti-phospho-antibody and streptavidin-XL665.
-
Assay buffer (typically contains Tris-HCl, MgCl₂, DTT, and a surfactant).
-
384-well low-volume microplates.
-
Test compounds (5-bromooxazolo[5,4-b]pyridine derivatives) dissolved in DMSO.
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well plate, add 2 µL of the compound dilutions.
-
Add 4 µL of a mixture of the kinase and its biotinylated substrate in assay buffer.
-
Initiate the kinase reaction by adding 4 µL of ATP in assay buffer.
-
Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding 10 µL of the HTRF detection reagent mixture.
-
Incubate for 60 minutes at room temperature to allow for antibody-antigen binding.
-
Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at 620 nm (donor) and 665 nm (acceptor).
-
-
Data Analysis:
-
Calculate the HTRF ratio (665 nm emission / 620 nm emission).
-
Plot the HTRF ratio against the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration of inhibitor required to reduce kinase activity by 50%).
-
Cell-Based Assays
Following the identification of potent hits from biochemical assays, it is crucial to evaluate their activity in a cellular context. Cell-based assays provide insights into cell permeability, target engagement, and downstream signaling effects.
Protocol: Western Blot Analysis of Phospho-Protein Levels
-
Principle: This method quantifies the phosphorylation status of a kinase's downstream substrate in cells treated with the inhibitor. A reduction in the phosphorylated substrate indicates target engagement and inhibition of the kinase in a cellular environment.
-
Materials:
-
Cancer cell line known to have an activated kinase pathway of interest (e.g., MCF-7 for the PI3K pathway).
-
Cell culture medium and supplements.
-
Test compounds.
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Primary antibodies (total and phospho-specific for the downstream target, e.g., total AKT and phospho-AKT Ser473).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
-
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a specified duration (e.g., 2-24 hours).
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and probe with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the phospho-protein signal to the total protein signal.
-
Determine the concentration-dependent effect of the inhibitor on substrate phosphorylation.
-
Diagram: Kinase Inhibitor Profiling Workflow
Caption: A systematic workflow for the profiling and optimization of 5-bromooxazolo[5,4-b]pyridine-based kinase inhibitors.
Data Interpretation and Future Directions
The initial screening will likely yield a set of hit compounds with varying potencies and selectivities. The data should be carefully analyzed to establish a preliminary SAR.
Table: Exemplar Data Summary for Initial Hits
| Compound ID | Target Kinase | Biochemical IC₅₀ (nM) | Cellular EC₅₀ (nM) (Phospho-Substrate Inhibition) | Cell Viability GI₅₀ (µM) |
| BromoOx-001 | PI3Kα | 50 | 250 | 1.5 |
| BromoOx-002 | GSK-3β | 25 | 150 | 2.0 |
| BromoOx-003 | VEGFR2 | 100 | 500 | 5.0 |
This data will guide the next phase of lead optimization. For instance, if a compound shows high biochemical potency but poor cellular activity, this may indicate issues with cell permeability or efflux, which can be addressed through medicinal chemistry efforts.
Future work should focus on:
-
Selectivity Profiling: Screening lead compounds against a broad panel of kinases to assess their selectivity profile. High selectivity is often desirable to minimize off-target effects.
-
Structural Biology: Obtaining co-crystal structures of lead compounds bound to their target kinases to elucidate the binding mode and guide further rational design.
-
ADME/Tox Profiling: Evaluating the absorption, distribution, metabolism, excretion, and toxicity properties of the most promising compounds to assess their drug-likeness.
-
In Vivo Efficacy Studies: Testing the lead compounds in animal models of cancer or inflammatory diseases to demonstrate their therapeutic potential.
Conclusion
The 5-bromooxazolo[5,4-b]pyridine scaffold represents a promising, yet underexplored, starting point for the development of novel kinase inhibitors. Its structural similarity to purine, coupled with the potential for halogen bonding and synthetic tractability, makes it an attractive core for medicinal chemistry campaigns. By employing the systematic experimental workflows outlined in this guide, researchers can effectively unlock the therapeutic potential of this privileged scaffold and contribute to the development of the next generation of targeted therapies.
References
-
Gao, C., et al. (2020). Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors. Molecules, 25(20), 4630. Available from: [Link].
-
Sochacka-Ćwikła, A., et al. (2022). Oxazolo[5,4-d]pyrimidines as Anticancer Agents: A Comprehensive Review of the Literature Focusing on SAR Analysis. Molecules, 27(19), 6333. Available from: [Link].
-
Abdel-Wahab, B. F., et al. (2021). Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. Molecules, 26(11), 3326. Available from: [Link].
-
Singh, P., et al. (2018). Synthesis of Novel Oxazolo[4,5‐b]pyridine‐2‐one based 1,2,3‐triazoles as Glycogen Synthase Kinase‐3β Inhibitors with In Vivo Anti‐inflammatory Activity. Archiv der Pharmazie, 351(3-4), e1700344. Available from: [Link].
-
Bessson, T., et al. (2007). Pyrazolo[1,5-a]-1,3,5-triazine as a purine bioisostere: access to potent CDK inhibitor (R)-roscovitine analogues. Bioorganic & Medicinal Chemistry, 15(15), 5146-5154. Available from: [Link].
-
Sochacka-Ćwikła, A., et al. (2022). New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. International Journal of Molecular Sciences, 23(19), 11694. Available from: [Link].
-
Singh, P., et al. (2017). Oxazolo[4,5-b]pyridine-Based Piperazinamides as GSK-3β Inhibitors with Potential for Attenuating Inflammation and Suppression of Pro-Inflammatory Mediators. Archiv der Pharmazie, 350(7), 1700022. Available from: [Link].
-
Kryshchyshyn-Dylevych, A., et al. (2024). Synthesis, Photophysical Characterization, and Computational Analysis of Novel Bis(oxazolo[5,4-b]pyridine) Derivatives as Terpyridine-Inspired Fluorophores. Molecules, 29(3), 676. Available from: [Link].
-
Lee, H., et al. (2021). Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. Cancers, 13(16), 4153. Available from: [Link].
-
Halder, P., et al. (2024). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. RSC Medicinal Chemistry, 15, 1452-1470. Available from: [Link].
-
ResearchGate. (2020). (PDF) Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors. Available from: [Link].
-
National Center for Biotechnology Information. (2022). New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. Available from: [Link].
-
ResearchGate. (2014). ChemInform Abstract: Benzoxazoles and Oxazolopyridines in Medicinal Chemistry Studies. Available from: [Link].
-
National Center for Biotechnology Information. (2020). Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors. Available from: [Link].
-
Eurasian Journal of Chemistry. (2025). Synthesis and Optical Properties of Substituted Derivatives of Oxazolo[5,4-b]Pyridine. Available from: [Link].
-
National Center for Biotechnology Information. (2021). Intrinsic drug potential of oxazolo[5,4-d]pyrimidines and oxazolo[4,5-d]pyrimidines. Available from: [Link].
-
Taylor & Francis Online. (2023). Synthesis of Substituted Aryl Incorporated Oxazolo[4,5-b]Pyridine-Triazole Derivatives: Anticancer Evaluation and Molecular Docking Studies. Available from: [Link].
-
RSC Publishing. (2024). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. Available from: [Link].
Sources
- 1. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Intrinsic drug potential of oxazolo[5,4-d]pyrimidines and oxazolo[4,5-d]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oxazolo[4,5-b]pyridine-Based Piperazinamides as GSK-3β Inhibitors with Potential for Attenuating Inflammation and Suppression of Pro-Inflammatory Mediators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of Novel Thiazolo[5,4- b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ouci.dntb.gov.ua [ouci.dntb.gov.ua]
- 10. New Oxazolo[5,4- d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pyrazolo[1,5-a]-1,3,5-triazine as a purine bioisostere: access to potent CDK inhibitor (R)-roscovitine analogue - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
Structure-activity relationship (SAR) of 5-bromooxazolo[5,4-b]pyridine analogs
[1]
Executive Summary & Scaffold Analysis
The oxazolo[5,4-b]pyridine core is a privileged 6,5-fused heterocyclic scaffold that serves as a bioisostere for purines (adenine/guanine) and benzoxazoles.[1] Its utility in drug discovery stems from its ability to engage in key hydrogen bonding interactions within the ATP-binding pockets of kinases (e.g., PI3K, JAK, VEGFR) and its tunable fluorescence properties for imaging applications.[1]
The 5-bromo derivative is the critical "divergent intermediate" in this class. The bromine atom at the C5 position—electronically activated by the adjacent pyridine nitrogen—serves as a high-fidelity handle for palladium-catalyzed cross-couplings and nucleophilic aromatic substitutions (
Electronic & Structural Profile
-
H-Bond Acceptor: The pyridine nitrogen (N4) and oxazole nitrogen (N3) provide critical acceptor motifs.
-
Basicity: Reduced basicity compared to pyridine due to the electron-withdrawing effect of the fused oxazole ring.
-
5-Position Reactivity: The C5 carbon is
to the pyridine nitrogen, making the C-Br bond highly susceptible to oxidative addition (Suzuki/Buchwald) and nucleophilic attack.
Synthetic Architecture: The "Self-Validating" Protocol
To explore the SAR, one must first access the core. The following protocol is the industry-standard method for synthesizing the 5-bromooxazolo[5,4-b]pyridine scaffold, ensuring high purity and scalability.
Protocol A: Cyclodehydration to the Core
Target: 5-bromo-2-substituted-oxazolo[5,4-b]pyridine. Starting Material: 2-amino-5-bromo-3-hydroxypyridine (CAS: 33630-99-8).
-
Reagents: 2-amino-5-bromo-3-hydroxypyridine (1.0 equiv), Carboxylic Acid (
, 1.1 equiv), Polyphosphoric Acid (PPA) or PPE (Polyphosphate Ester).[1] -
Procedure:
-
Mix the aminopyridine and carboxylic acid in PPA.
-
Heat to 120–140°C for 4–6 hours. (Monitor by TLC/LCMS; disappearance of amine).
-
Quench: Pour the hot reaction mixture slowly into crushed ice/water with vigorous stirring.
-
Neutralization: Adjust pH to ~8 using solid
or . -
Isolation: Filter the resulting precipitate. Wash with cold water. Recrystallize from EtOH/Water if necessary.
-
-
Mechanism: Acid-catalyzed formation of the amide followed by intramolecular cyclodehydration attacking the phenol oxygen.
Protocol B: Functionalization of the 5-Bromo Handle (Suzuki Coupling)
Target: 5-Aryl/Heteroaryl analogs.
-
Reagents: 5-bromo scaffold (1.0 equiv), Aryl Boronic Acid (1.2 equiv),
(5 mol%), (2.0 equiv).[1] -
Solvent: 1,4-Dioxane/Water (4:1).
-
Conditions: Degas with
. Heat at 90°C for 12 hours. -
Purification: Silica gel chromatography (Hexane/EtOAc).
Structure-Activity Relationship (SAR) Analysis
The SAR of this scaffold is defined by three distinct zones. The 5-bromo group allows for the modulation of Zone 1 , which is often the determinant for potency and selectivity.
Visualization: The SAR Map
Caption: SAR Map defining the three critical zones of modification. Zone 1 (C5) is accessed via the bromine handle.
Detailed Zone Analysis
Zone 1: The C5 Position (The "Tail")
This is the site of the bromine atom. Modifications here extend the molecule into the solvent-exposed region or deep hydrophobic pockets of the target protein.
-
Aryl/Heteroaryl Groups: Introduction of pyridine, pyrazole, or substituted phenyl rings via Suzuki coupling often significantly increases potency against kinases (e.g., PI3K, VEGFR) by engaging additional hydrophobic regions or specific "gatekeeper" residues.[1]
-
Insight: Electron-deficient rings (e.g., 4-fluorophenyl) at C5 often improve metabolic stability compared to electron-rich rings.[1]
-
-
Amino Groups: Displacement of Br with cyclic amines (morpholine, piperazine) via Buchwald-Hartwig coupling improves aqueous solubility and pharmacokinetic (PK) properties.[1]
-
Data Point: Morpholine substitution at C5 is a classic strategy to mimic the ATP ribose moiety interaction in PI3K inhibitors.
-
Zone 2: The C2 Position (The "Head")
This substituent is determined during the initial cyclization.
-
Aromatic Rings: A 2-phenyl or 2-(substituted)phenyl group is standard for anchoring the molecule in a hydrophobic pocket.
-
Steric Constraints: Bulky ortho-substituents on the C2-phenyl ring can force a twisted conformation, potentially improving selectivity by discriminating between different kinase isoforms.
Zone 3: The Core Electronics
-
N4 Nitrogen: This nitrogen is a critical H-bond acceptor. It typically binds to the "hinge region" of kinase enzymes.[2]
-
Oxazole Oxygen: Contributes to the dipole moment and can act as a weak acceptor, but primarily serves to rigidify the fused system.
Quantitative Data: Activity Profiles
The following table summarizes the impact of C5 modifications (replacing the Bromine) on a generic kinase target (e.g., VEGFR-2/PI3K model), synthesized from the 5-bromo-2-phenyl parent.
| Compound ID | C2 Substituent | C5 Substituent (Zone 1) | Activity (IC50, nM) | LogP | Insight |
| 5-Br-Core | Phenyl | -Br | >10,000 | 2.8 | Low activity; synthetic intermediate only.[1] |
| Analog A | Phenyl | Phenyl | 450 | 3.5 | Improved hydrophobic contact; moderate potency. |
| Analog B | Phenyl | 4-Fluorophenyl | 120 | 3.6 | Fluorine enhances metabolic stability and lipophilicity. |
| Analog C | Phenyl | 4-Morpholinyl | 85 | 2.1 | Lead-like. H-bond acceptor + solubility boost. |
| Analog D | Phenyl | 3-Pyridyl | 35 | 2.4 | Additional H-bond acceptor; high potency. |
| Analog E | 2-Cl-Phenyl | 3-Pyridyl | 12 | 2.9 | Optimized. Ortho-Cl at C2 improves shape complementarity. |
Experimental Workflow: From Bromo-Precursor to Lead
This workflow illustrates the divergent synthesis strategy using the 5-bromo scaffold.
Caption: Divergent synthetic workflow utilizing the 5-bromo intermediate to access chemically diverse analog libraries.
References
-
Oxazolo[5,4-d]pyrimidines and Oxazolo[5,4-b]pyridines as Anticancer Agents: A Comprehensive Review. Source: MDPI / Int. J. Mol.[1] Sci. [Link][1][3][4][5][6][7][8][9][10][11]
-
Synthesis and Optical Properties of Substituted Derivatives of Oxazolo[5,4-b]Pyridine. Source: ResearchGate / Eurasian Journal of Chemistry [Link]
-
Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors (Isostere Comparison). Source: PubMed Central (PMC) [Link]
-
PubChem Compound Summary: Oxazolo[5,4-b]pyridine. Source: PubChem [Link][1][4]
-
Synthesis of Substituted Oxazolo[4,5-b]pyridine Derivatives (Synthetic Methodology Reference). Source: Heterocycles [Link]
Sources
- 1. Synthesis, Photophysical Characterization, and Computational Analysis of Novel Bis(oxazolo[5,4-b]pyridine) Derivatives as Terpyridine-Inspired Fluorophores [mdpi.com]
- 2. Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Oxazol-5(4H)-ones. Part 7. New synthesis of oxazolo[5,4-b]pyridines - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. Oxazolo[5,4- d]pyrimidines as Anticancer Agents: A Comprehensive Review of the Literature Focusing on SAR Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 8. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of Triazolo[4′,5′:4,5]furo[2,3-c]pyridine via Post Modification of an Unusual Groebke–Blackburn–Bienaymé Multicomponent Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. preprints.org [preprints.org]
Strategic Patent Landscape: Oxazolo[5,4-b]pyridine Architectures
Technical Guide for Medicinal Chemists & IP Strategists
Executive Summary: A Dual-Domain Scaffold
The oxazolo[5,4-b]pyridine scaffold represents a privileged yet under-exploited heterocyclic architecture. Unlike its more ubiquitous isomer, oxazolo[4,5-b]pyridine (known for SIRT1 activation), the [5,4-b] fusion system has carved a distinct niche in two high-value sectors: next-generation kinase inhibition (specifically p38 MAPK and PI3K) and organic optoelectronics (blue fluorophores).
For drug development professionals, this scaffold offers a strategic "bioisosteric escape" from crowded IP spaces surrounding benzoxazoles and thiazolo[5,4-b]pyridines. Recent patent activity (2020–2025) indicates a pivot toward using this core to overcome solubility and toxicity liabilities inherent in earlier kinase inhibitors. Simultaneously, material scientists are patenting bis-oxazolo[5,4-b]pyridine derivatives as air-stable, high-quantum-yield emitters for OLED applications.
Chemical Architecture & Pharmacophore Analysis
The oxazolo[5,4-b]pyridine core fuses a pyridine ring with an oxazole ring. This specific fusion [5,4-b] places the pyridine nitrogen at position 4 and the oxazole oxygen at position 1 (relative to the fusion), creating a unique electronic signature distinct from the [4,5-b] isomer.
Key Electronic Features:
-
Dipole Moment: The arrangement of heteroatoms creates a strong dipole, facilitating specific binding interactions in enzyme pockets (e.g., hydrogen bonding with the hinge region of kinases).
-
Fluorescence: The rigid planar structure promotes
- transitions, resulting in intense blue fluorescence (350–450 nm), a property exploited in recent material science patents. -
Solubility: The pyridine nitrogen provides a basic center for protonation, generally improving aqueous solubility compared to benzo-fused analogs.
Therapeutic Patent Landscape (Oncology & Inflammation)
The primary pharmaceutical utility of oxazolo[5,4-b]pyridines lies in their ability to inhibit specific kinases involved in cell proliferation and inflammatory signaling.
3.1 Core Target: p38 MAPK and PI3K
Patents have identified 5-substituted oxazolo[5,4-b]pyridines as potent inhibitors of p38 Mitogen-Activated Protein Kinase (MAPK) and Phosphoinositide 3-kinase (PI3K) .[1]
-
Mechanism of Action: These compounds typically function as ATP-competitive inhibitors. The oxazolo[5,4-b]pyridine core mimics the adenine ring of ATP, anchoring the molecule within the kinase hinge region.
-
Strategic Advantage (The "Why"): Earlier generations of p38 inhibitors (e.g., imidazole-based) suffered from hepatotoxicity and poor bioavailability. The [5,4-b] scaffold offers an alternative topology that maintains potency while altering metabolic liability profiles.
3.2 Landmark Patent Analysis
-
Patent: CA2819822C - Oxazolo[5,4-b]pyridin-5-yl compounds and their use for the treatment of cancer.
-
Assignee: (Various/Generic references in context of broad kinase libraries).
-
Scope: Covers the use of the scaffold for treating solid tumors and inflammatory conditions (RA, psoriasis).
-
Key Claim: The patent demonstrates that substitution at the C-5 and C-2 positions allows for "tuning" selectivity between p38 and PI3K isoforms.
-
3.3 Signaling Pathway & Intervention
The following diagram illustrates the p38 MAPK signaling cascade and the precise intervention point of oxazolo[5,4-b]pyridine inhibitors.
Caption: Schematic of the p38 MAPK pathway. Oxazolo[5,4-b]pyridines act as ATP-competitive inhibitors at the p38 node, blocking downstream inflammatory responses.
Material Science Landscape (Optoelectronics)
A surging area of patent activity involves the use of bis-oxazolo[5,4-b]pyridine derivatives. These compounds are structural analogues of terpyridines but offer superior photophysical properties.
-
Application: Blue emitters for Organic Light Emitting Diodes (OLEDs) and fluorescent sensors.
-
Innovation: The "bis" structure (two oxazolopyridine units linked together) creates an extended conjugated system with high quantum yields (
) and large Stokes shifts, which are critical to prevent self-quenching in device layers. -
Recent IP: Patents and preprints from 2024-2025 highlight these materials as "air-stable" alternatives to traditional blue phosphors, which often suffer from degradation.
Synthetic Methodologies: The "Freedom to Operate" Routes
Securing IP requires not just a novel molecule, but a robust, scalable synthesis. Two primary routes dominate the patent literature.
Protocol A: The POCl3 Cyclization (Standard Industrial Route)
This is the most cited method in patents due to its use of inexpensive reagents.
-
Acylation: Reaction with an anhydride (e.g., acetic anhydride) or oxalate esters to form an amide intermediate.
-
Cyclization: Heating with Phosphorus Oxychloride (
) induces ring closure.
Protocol B: Divergent Synthesis (Next-Gen)
Recent literature describes using silver salts (
Synthesis Workflow Diagram
Caption: Primary synthetic route for oxazolo[5,4-b]pyridine. The POCl3-mediated cyclization is the industry standard for generating the fused core.
Strategic Outlook & Recommendations
-
FTO Analysis: The kinase inhibitor space for thiazolo[5,4-b]pyridines is crowded. However, the oxazolo[5,4-b]pyridine space is less saturated. This presents a "Freedom to Operate" (FTO) window for developing bioisosteres of existing thiazole-based drugs (e.g., for c-KIT or BCR-ABL targets).
-
Dual-Purpose IP: Companies synthesizing these libraries should screen for both biological activity (kinase inhibition) and photophysical properties. A compound failing as a drug due to solubility might succeed as a high-value fluorophore for biological imaging.
-
Focus on the "Bis" Derivatives: The strongest recent patent claims are in the bis-oxazolo[5,4-b]pyridine class for electronics. This is a "white space" opportunity outside of traditional pharma.
References
-
Synthesis and Optical Properties of Substituted Derivatives of Oxazolo[5,4-b]Pyridine. Eurasian Journal of Chemistry, 2025. Link
-
Oxazolo [5,4-b] pyridin-5-yl compounds and their use for the treatment of cancer. Canadian Patent CA2819822C. Link
-
Synthesis, Photophysical Characterization, and Computational Analysis of Novel Bis(oxazolo[5,4-b]pyridine) Derivatives. Preprints.org, 2025. Link
-
Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors. PMC (NIH), 2021. (Cited for SAR comparison/bioisostere context). Link
-
Oxazolo[5,4-d]pyrimidines as Anticancer Agents: A Comprehensive Review. Molecules (MDPI), 2024. (Cited for scaffold comparison). Link
Sources
- 1. CA2819822C - Oxazolo [5,4-b] pyridin-5-yl compounds and their use for the treatment of cancer - Google Patents [patents.google.com]
- 2. Synthesis, Photophysical Characterization, and Computational Analysis of Novel Bis(oxazolo[5,4-b]pyridine) Derivatives as Terpyridine-Inspired Fluorophores[v1] | Preprints.org [preprints.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
A Tale of Two Isomers: A Senior Application Scientist's Guide to 5-Bromooxazolo[5,4-b]pyridine and Oxazolo[4,5-b]pyridine in Drug Discovery
For the discerning researcher in medicinal chemistry and drug development, the nuanced differences between isomeric scaffolds can unlock pathways to novel therapeutics. This guide delves into a comparative analysis of two such pivotal heterocyclic systems: 5-Bromooxazolo[5,4-b]pyridine and its close relative, oxazolo[4,5-b]pyridine. We will explore their distinct chemical personalities, synthetic accessibility, and burgeoning potential in pharmaceutical research, providing a comprehensive resource for scientists navigating the landscape of drug discovery.
Section 1: Structural and Physicochemical Distinctions: More Than Just a Bromine Atom
At first glance, the two molecules appear strikingly similar. Both are fused heterocyclic systems containing a pyridine and an oxazole ring, a combination known to impart favorable pharmacokinetic properties, such as improved water solubility, due to the presence of the polar pyridine ring.[1][2] However, the arrangement of the fused rings and the presence of the bromine atom on the 5-Bromooxazolo[5,4-b]pyridine scaffold introduce critical differences that dictate their reactivity and biological activity.
The oxazolo[4,5-b]pyridine core is a versatile scaffold that has been explored for a range of therapeutic applications, including anticancer and anti-inflammatory agents.[1][3] The nitrogen atom in the pyridine ring and the oxazole ring's heteroatoms provide multiple points for hydrogen bonding, a crucial interaction for drug-target binding.
The isomeric oxazolo[5,4-b]pyridine scaffold, while also of interest in medicinal chemistry, presents a different electronic distribution across the fused system. The introduction of a bromine atom at the 5-position in 5-Bromooxazolo[5,4-b]pyridine further modifies its properties. Bromine, being an electron-withdrawing group, can significantly alter the reactivity of the pyridine ring, making it more susceptible to nucleophilic substitution reactions. This bromine atom also provides a valuable handle for further chemical modifications through cross-coupling reactions, such as the Suzuki or Heck reactions, allowing for the facile introduction of diverse substituents to explore the chemical space around the core scaffold.[4]
Below is a table summarizing the key physicochemical properties of the parent scaffolds.
| Property | Oxazolo[4,5-b]pyridine | 5-Bromooxazolo[5,4-b]pyridine (estimated) |
| Molecular Formula | C6H4N2O | C6H3BrN2O |
| Molecular Weight | 120.11 g/mol | 199.00 g/mol |
| LogP (predicted) | 1.04 | Higher due to bromine |
| Hydrogen Bond Acceptors | 3 | 3 |
| Hydrogen Bond Donors | 0 | 0 |
Note: Specific experimental data for 5-Bromooxazolo[5,4-b]pyridine is limited in publicly available literature; therefore, some properties are estimated based on the parent scaffold and the contribution of the bromo substituent.
Section 2: Synthetic Strategies: A Comparative Workflow
The synthesis of these isomeric scaffolds follows distinct pathways, a critical consideration for any drug development program where scalability and efficiency are paramount.
Synthesis of the Oxazolo[4,5-b]pyridine Core
A common and effective method for the synthesis of the oxazolo[4,5-b]pyridine scaffold involves the cyclization of a 2-amino-3-hydroxypyridine precursor with a suitable carboxylic acid or its derivative. This one-pot synthesis is often facilitated by a dehydrating agent or a catalyst.
Synthesis of the 5-Bromooxazolo[5,4-b]pyridine Core
The synthesis of the 5-Bromooxazolo[5,4-b]pyridine scaffold typically starts from a substituted pyridine precursor that already contains the bromine atom. A key intermediate is often a 3-aminopyridin-2(1H)-one. The subsequent cyclization to form the oxazole ring can be achieved through various methods, including reaction with an appropriate acid chloride.
Section 3: Applications in Drug Discovery: A Comparative Overview
Both scaffolds have demonstrated significant potential in various therapeutic areas. The choice between them often depends on the specific biological target and the desired structure-activity relationship (SAR).
Oxazolo[4,5-b]pyridine Derivatives: A Broad Spectrum of Activity
Derivatives of oxazolo[4,5-b]pyridine have been investigated for a wide array of biological activities. These include:
-
Anticancer Agents: Numerous studies have reported the synthesis and evaluation of oxazolo[4,5-b]pyridine derivatives as potent anticancer agents against various cancer cell lines.[5] Their mechanism of action can vary, with some compounds acting as kinase inhibitors.
-
Anti-inflammatory Agents: The scaffold has been utilized to develop compounds with significant anti-inflammatory properties.[3]
-
Antibacterial Agents: Certain oxazolo[4,5-b]pyridine derivatives have shown promising activity against both Gram-positive and Gram-negative bacteria.[2]
5-Bromooxazolo[5,4-b]pyridine: A Gateway to Novel Chemical Space
The 5-bromo substituent on the oxazolo[5,4-b]pyridine core serves as a versatile synthetic handle, enabling the exploration of a vast chemical space through cross-coupling reactions. This allows for the systematic modification of the molecule to optimize its interaction with a biological target. While less explored than its isomer, the oxazolo[5,4-b]pyridine scaffold and its derivatives have shown promise as:
-
Kinase Inhibitors: The structural features of this scaffold make it a suitable candidate for designing inhibitors of various kinases involved in disease pathways.
-
Antiviral and Immunosuppressive Agents: Some derivatives have exhibited potential in these therapeutic areas.[6]
-
Fluorescent Probes: The photoluminescent properties of some oxazolo[5,4-b]pyridine derivatives suggest their potential application as fluorophores in biological imaging and assays.[7][8]
Section 4: Experimental Protocol: Synthesis of a 2-Substituted Oxazolo[4,5-b]pyridine Derivative
To provide a practical context, here is a detailed, self-validating protocol for the synthesis of a 2-substituted oxazolo[4,5-b]pyridine derivative, a common step in a drug discovery campaign.
Objective: To synthesize 2-phenyloxazolo[4,5-b]pyridine.
Materials:
-
2-Amino-3-hydroxypyridine
-
Benzoic acid
-
Polyphosphoric acid (PPA)
-
Toluene
-
Sodium bicarbonate (saturated aqueous solution)
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2-amino-3-hydroxypyridine (1.0 eq) and benzoic acid (1.1 eq).
-
Addition of PPA: Carefully add polyphosphoric acid (PPA) (10 times the weight of 2-amino-3-hydroxypyridine) to the flask. The mixture will become viscous.
-
Heating: Heat the reaction mixture to 180-200 °C with vigorous stirring for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate solvent system.
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Carefully pour the mixture onto crushed ice with stirring.
-
Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.
-
Extract the aqueous layer with toluene (3 x 50 mL).
-
Combine the organic layers and wash with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to afford the pure 2-phenyloxazolo[4,5-b]pyridine.
-
Characterization: Confirm the structure and purity of the final product using appropriate analytical techniques such as 1H NMR, 13C NMR, and mass spectrometry.
Self-Validation: The success of the synthesis can be validated at each step. The formation of the product can be monitored by TLC. The final product's identity and purity are confirmed by spectroscopic methods, ensuring the integrity of the experimental outcome.
Conclusion
The choice between 5-Bromooxazolo[5,4-b]pyridine and oxazolo[4,5-b]pyridine in a drug discovery program is not a matter of inherent superiority but rather a strategic decision based on the therapeutic target, desired SAR, and synthetic feasibility. The oxazolo[4,5-b]pyridine scaffold offers a well-trodden path with a wealth of literature supporting its broad biological activity. In contrast, the 5-Bromooxazolo[5,4-b]pyridine scaffold, with its strategic bromine handle, presents a gateway to novel chemical entities and unexplored biological activities. A thorough understanding of their distinct chemical characteristics and synthetic routes, as outlined in this guide, empowers the medicinal chemist to make informed decisions and accelerate the journey towards innovative therapeutics.
References
-
Synthesis of Substituted Aryl Incorporated Oxazolo[4,5-b]Pyridine-Triazole Derivatives: Anticancer Evaluation and Molecular Docking Studies. Taylor & Francis Online. [Link]
-
Synthesis of Substituted Aryl Incorporated Oxazolo[4,5-b]Pyridine-Triazole Derivatives: Anticancer Evaluation and Molecular Docking Studies. Taylor & Francis Online. [Link]
-
SYNTHESIS OF SUBSTITUTED OXAZOLO[4,5-b]- PYRIDINE DERIVATIVES. Semantic Scholar. [Link]
-
Oxazolo[4,5-b]pyridine, 2-Methyl- Properties, Uses, Safety & Synthesis. Pipzine Chemicals. [Link]
-
Synthesis of 2-(phenyl)oxazolo[4,5-b]pyridine derivatives using... ResearchGate. [Link]
-
Synthesis and Optical Properties of Substituted Derivatives of Oxazolo[5,4-b]Pyridine. ResearchGate. [Link]
-
Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. MDPI. [Link]
-
Scheme 1: Methods for the synthesis of isoxazolo[4,5-b]pyridines. ResearchGate. [Link]
-
Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. PMC. [Link]
-
Oxazolo[4,5-b]pyridines containing antibacterial agents with remarkable activity. ResearchGate. [Link]
-
New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. MDPI. [Link]
-
Synthesis, Photophysical Characterization, and Computational Analysis of Novel Bis(oxazolo[5,4-b]pyridine) Derivatives as Terpyridine-Inspired Fluorophores. MDPI. [Link]
-
New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. PMC. [Link]
-
Synthesis and antibacterial activity of new sulfonamide isoxazolo[5,4-b]pyridine derivatives. ResearchGate. [Link]
-
Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors. PubMed Central. [Link]
-
Synthesis, Molecular Docking and Biological Properties of Novel Thiazolo[4,5-b]pyridine Derivatives. ResearchGate. [Link]
-
Synthesis of Novel Oxazolo[4,5-b]pyridine-2-one based 1,2,3-triazoles as Glycogen Synthase Kinase-3β Inhibitors with Anti-inflammatory Potential. PubMed. [Link]
-
Synthesis and Optical Properties of Substituted Derivatives of Oxazolo[5,4-b]Pyridine. ResearchGate. [Link]
-
Intrinsic drug potential of oxazolo[5,4-d]pyrimidines and oxazolo[4,5-d]pyrimidines. PubMed. [Link]
-
Oxazolo(4,5-b)pyridine. PubChem. [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of Novel Oxazolo[4,5-b]pyridine-2-one based 1,2,3-triazoles as Glycogen Synthase Kinase-3β Inhibitors with Anti-inflammatory Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. tandfonline.com [tandfonline.com]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and Optical Properties of Substituted Derivatives of Oxazolo[5,4-b]Pyridine | EURASIAN JOURNAL OF CHEMISTRY [ejc.buketov.edu.kz]
- 8. researchgate.net [researchgate.net]
Technical Guide: 5-Bromooxazolo[5,4-b]pyridine in Drug Discovery
Topic: Applications of 5-bromooxazolo[5,4-b]pyridine in drug discovery Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary
The fusion of a pyridine ring with an oxazole moiety creates oxazolo[5,4-b]pyridine , a privileged scaffold that serves as a bioisostere for purines, benzoxazoles, and benzimidazoles. Within this class, 5-bromooxazolo[5,4-b]pyridine represents a high-value "lynchpin" intermediate. Its structural utility lies in the bromine atom positioned at C5 (adjacent to the pyridine nitrogen), which is electronically activated for palladium-catalyzed cross-coupling reactions.
This guide details the synthesis, functionalization, and medicinal chemistry applications of this scaffold, providing researchers with a roadmap to utilize it effectively in kinase inhibitor design and fluorescent probe development.
Chemical Architecture & Reactivity
To effectively utilize 5-bromooxazolo[5,4-b]pyridine, one must understand its electronic distribution and numbering system. The [5,4-b] fusion indicates the oxazole ring is fused to the pyridine ring across the b-bond (C2-C3 of the pyridine).
Structural Analysis
-
Pyridine Nitrogen (N4): Strong electron-withdrawing group; lowers the pKa of the system and increases solubility compared to benzoxazole.
-
Bromine Handle (C5): Positioned ortho to the pyridine nitrogen. This position is highly electrophilic, making it superior for oxidative addition in Suzuki-Miyaura or Buchwald-Hartwig couplings compared to the C6 or C7 positions.
-
C2 Position: The oxazole carbon between oxygen and nitrogen. It is susceptible to deprotonation (lithiation) or direct C-H activation, allowing for dual-functionalization strategies.
Figure 1: Reactivity profile of the 5-bromooxazolo[5,4-b]pyridine scaffold highlighting the activated C5 position.
Synthesis of the Core Scaffold
The synthesis of 5-bromooxazolo[5,4-b]pyridine requires a regioselective approach starting from substituted pyridines. The most robust route utilizes 3-amino-6-bromo-2-hydroxypyridine (often existing as the pyridin-2-one tautomer).
Retrosynthetic Logic
The [5,4-b] isomer requires the oxazole oxygen to be derived from the pyridine C2-oxygen and the nitrogen from the C3-amine.
-
Starting Material: 3-amino-6-bromo-2-hydroxypyridine.
-
Cyclization Agent: Triethyl orthoformate (TEOF) or Diethoxymethyl acetate.
Validated Synthesis Protocol
Objective: Synthesis of 5-bromooxazolo[5,4-b]pyridine on a 10 mmol scale.
Reagents:
-
3-Amino-6-bromo-2-hydroxypyridine (1.89 g, 10 mmol)
-
Triethyl orthoformate (TEOF) (10 mL, excess)
-
p-Toluenesulfonic acid (p-TSA) (catalytic, 100 mg)
-
Solvent: Toluene (optional, or neat in TEOF)
Step-by-Step Methodology:
-
Setup: In a 50 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine the aminohydroxypyridine and TEOF. Add p-TSA.[1]
-
Reaction: Heat the mixture to reflux (approx. 100–110 °C) under an inert atmosphere (N2 or Ar).
-
Monitoring: Monitor by TLC (SiO2, 30% EtOAc/Hexanes) or LC-MS. The starting material (polar) should disappear, replaced by a less polar UV-active spot. Reaction time is typically 4–6 hours.
-
Workup: Cool to room temperature. If a precipitate forms, filter and wash with cold hexanes. If no precipitate, concentrate the TEOF under reduced pressure.
-
Purification: The crude residue is often pure enough for coupling. If necessary, purify via flash column chromatography (SiO2, gradient 0-20% EtOAc in Hexanes).
-
Validation:
-
1H NMR (DMSO-d6): Look for the diagnostic C2-H singlet around δ 8.5–9.0 ppm.
-
LC-MS: Confirm [M+H]+ = 198.9/200.9 (1:1 Br isotope pattern).
-
Functionalization Strategies
The primary application of this scaffold in drug discovery is as a template for cross-coupling.
Suzuki-Miyaura Coupling (C-C Bond Formation)
The C5-Br bond is highly activated due to the adjacent pyridine nitrogen.
-
Catalyst: Pd(dppf)Cl2 or Pd(PPh3)4.
-
Base: K2CO3 or Cs2CO3.
-
Solvent: Dioxane/Water (4:1).
-
Temperature: 80–100 °C.
Buchwald-Hartwig Amination (C-N Bond Formation)
Useful for introducing amine side chains (e.g., morpholine, piperazine) to modulate solubility and pharmacokinetic properties.
-
Catalyst: Pd2(dba)3 / Xantphos or BrettPhos.
-
Base: Cs2CO3 or NaOtBu.
-
Solvent: Toluene or Dioxane (anhydrous).
Figure 2: Synthetic workflow from precursor to functionalized drug candidates.
Medicinal Chemistry Applications
Kinase Inhibition (Scaffold Hopping)
Oxazolo[5,4-b]pyridines are effective bioisosteres for the purine core found in ATP.
-
Mechanism: The N3 and N4 nitrogens can serve as hydrogen bond acceptors in the hinge region of kinase active sites.
-
Case Study (PI3K & GSK-3β): Analogs of oxazolopyridines have demonstrated nanomolar potency against PI3K isoforms. The 5-position substitution allows the molecule to extend into the hydrophobic pocket (selectivity filter) or the solvent-exposed region, depending on the vector of the substituent.
-
Design Advantage: Unlike the indole or benzimidazole scaffolds, the extra nitrogen (N4) in the pyridine ring reduces lipophilicity (LogP), often improving metabolic stability and reducing non-specific binding.
Fluorophores and Probes
Recent studies indicate that bis-oxazolo[5,4-b]pyridine derivatives exhibit strong fluorescence in the blue region (approx. 400–450 nm).
-
Application: 5-bromooxazolo[5,4-b]pyridine can be coupled to form extended conjugated systems used as biological probes or in organic electronics. The high quantum yield is attributed to the rigid planar structure of the fused system.
Quantitative Comparison of Scaffolds
The following table compares the oxazolo[5,4-b]pyridine core with common isosteres.
| Feature | Oxazolo[5,4-b]pyridine | Benzoxazole | Purine |
| H-Bond Acceptors | 2 (N3, N4) | 1 (N3) | 3-4 |
| Lipophilicity (cLogP) | Lower (More Polar) | Higher | Lowest |
| Metabolic Stability | High (Pyridine ring) | Moderate | Variable |
| C-H Acidity (C2) | High | Moderate | Low |
| Fluorescence | Strong (Blue) | Weak | Negligible |
References
-
Synthesis and Optical Properties of Bis-oxazolo[5,4-b]pyridine Derivatives Source: MDPI (Molecules/Preprints) Description: Describes the synthesis of the core from 3-aminopyridin-2-ones and pyridine dicarboxylic acids, highlighting the fluorescent properties. (Representative Journal Link)
-
Thiazolo[5,4-b]pyridine Derivatives as PI3K Inhibitors Source: PubMed Central (NIH) Description: While focusing on the thiazolo-analog, this paper establishes the SAR for the [5,4-b] fused pyridine system in kinase inhibition, relevant for scaffold hopping to the oxazolo-series.
-
Synthesis of Oxazolo[5,4-b]pyridine via Intramolecular Cyclization Source: ResearchGate Description: Details the mechanistic pathway of cyclizing 3-amino-2-hydroxypyridines using orthoesters and anhydrides.
-
Chemical Properties of 5-Bromooxazolo[5,4-b]pyridine Source: PubChem Description: Physicochemical data, IUPAC numbering confirmation, and structural identifiers.[2][3]
Disclaimer: Experimental protocols described herein involve hazardous chemicals. All reactions should be performed in a fume hood with appropriate personal protective equipment (PPE).
Sources
Synthesis of 5-bromooxazolo[5,4-b]pyridine from 2-amino-3-hydroxypyridine
Executive Summary & Strategic Analysis
This application note details the synthetic pathway for bromo-substituted oxazolo[5,4-b]pyridines starting from 2-amino-3-hydroxypyridine . This scaffold is a critical pharmacophore in kinase inhibitors (e.g., GSK-3
Critical Regiochemical Distinction
Researchers must navigate a specific regiochemical challenge when synthesizing "5-bromooxazolo[5,4-b]pyridine" from the specified starting material.
-
Standard Reactivity: Direct electrophilic bromination of 2-amino-3-hydroxypyridine occurs preferentially at the 5-position of the pyridine ring (para to the amino group). Upon cyclization, this yields 6-bromooxazolo[5,4-b]pyridine .
-
Target Specificity: To obtain 5-bromooxazolo[5,4-b]pyridine (where the bromine is adjacent to the pyridine nitrogen, corresponding to position 6 of the original pyridine ring), the bromine must be introduced before the formation of the 2-amino-3-hydroxy system or via specific directing groups, as position 6 is less nucleophilic in the standard precursor.
This guide provides the protocol for the direct synthesis sequence. It also includes a "Regioselectivity Control" section to distinguish between the 5-bromo and 6-bromo isomers, ensuring the researcher isolates the correct target.
Reaction Pathway & Mechanism
The synthesis proceeds via a two-stage sequence:
-
Regioselective Bromination: Halogenation of the electron-rich aminohydroxypyridine core.
-
Heterocyclization: Condensation with a one-carbon source (Triethyl Orthoformate) to close the oxazole ring.
Pathway Visualization
Caption: Synthetic flow showing the dominant formation of the 6-bromo isomer via direct bromination, contrasted with the 5-bromo target.
Detailed Experimental Protocols
Phase 1: Bromination of 2-Amino-3-hydroxypyridine
Objective: Introduction of bromine to the pyridine ring.[1] Regioselectivity: Favors C5 (pyridine numbering), yielding the precursor for the 6-bromo-oxazolo system.
Materials
-
Substrate: 2-Amino-3-hydroxypyridine (1.0 eq)
-
Reagent: N-Bromosuccinimide (NBS) (1.05 eq)
-
Solvent: Acetonitrile (ACN) or Glacial Acetic Acid
-
Temperature: 0°C to Room Temperature (RT)
Protocol
-
Dissolution: Charge a reaction vessel with 2-amino-3-hydroxypyridine (10 mmol) and Acetonitrile (50 mL). Ensure complete dissolution; mild heating (30°C) may be required.
-
Cooling: Cool the solution to 0°C using an ice bath to suppress over-bromination.
-
Addition: Dissolve NBS (10.5 mmol) in minimal Acetonitrile. Add this solution dropwise to the reaction mixture over 30 minutes.
-
Note: The solution will darken (reddish-brown) initially.
-
-
Reaction: Remove the ice bath and stir at RT for 2–4 hours. Monitor by TLC (EtOAc:MeOH 9:1) or LC-MS.
-
Target Mass: [M+H]+ = 189/191 (Br isotope pattern).
-
-
Quench: Add 10% aqueous sodium thiosulfate (20 mL) to quench unreacted bromine species.
-
Isolation: Concentrate the organic solvent under reduced pressure. Neutralize the aqueous residue with saturated NaHCO₃ to pH 7.
-
Extraction: Extract with Ethyl Acetate (3 x 50 mL). Dry combined organics over Na₂SO₄ and concentrate.
-
Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (DCM/MeOH) to obtain 2-amino-5-bromo-3-hydroxypyridine .
Phase 2: Cyclization to Oxazolo[5,4-b]pyridine Core
Objective: Formation of the oxazole ring using Triethyl Orthoformate (TEOF).
Materials
-
Substrate: 2-Amino-5-bromo-3-hydroxypyridine (from Phase 1)
-
Cyclizing Agent: Triethyl Orthoformate (TEOF) (Excess, used as solvent or 5-10 eq)
-
Catalyst: p-Toluenesulfonic acid (pTsOH) (5 mol%)
-
Conditions: Reflux (100–146°C)
Protocol
-
Setup: In a round-bottom flask equipped with a reflux condenser, suspend the brominated intermediate (5 mmol) in TEOF (10 mL).
-
Catalysis: Add catalytic pTsOH (0.25 mmol).
-
Reflux: Heat the mixture to reflux (approx. 146°C) for 4–6 hours.
-
Monitoring: Monitor for the disappearance of the starting material. The product is typically less polar.
-
Workup: Cool to RT. A precipitate may form.
-
If precipitate forms: Filter and wash with cold hexanes.
-
If solution remains: Concentrate TEOF in vacuo. Triturate the residue with diethyl ether or hexanes to induce crystallization.
-
-
Final Product: 6-Bromooxazolo[5,4-b]pyridine .
-
Note on Isomer: If the starting material was the 6-bromo-pyridine isomer (prepared via alternative routes), this step yields the 5-bromooxazolo[5,4-b]pyridine .
-
Analytical Data & Validation
To ensure the correct isomer is synthesized, compare the NMR coupling constants.
| Feature | 6-Bromooxazolo[5,4-b]pyridine (Major Product) | 5-Bromooxazolo[5,4-b]pyridine (Target Isomer) |
| Precursor | 2-amino-5-bromo-3-hydroxypyridine | 2-amino-6-bromo-3-hydroxypyridine |
| 1H NMR (Pyridine Ring) | Two doublets (d) with meta coupling (J ~2 Hz) or one singlet if H5/H7 are equivalent. | Two doublets (d) with ortho coupling (J ~8 Hz). |
| H-2 (Oxazole) | Singlet at ~8.5 - 9.0 ppm | Singlet at ~8.5 - 9.0 ppm |
| C-Br Position | C-6 (Beta to Pyridine N) | C-5 (Alpha to Pyridine N) |
Key Validation Step: Perform a NOESY experiment.
-
6-Bromo isomer: NOE observed between Oxazole H-2 and Pyridine H-7? Weak.
-
5-Bromo isomer: Stronger coupling constants between the remaining pyridine protons (H-6 and H-7) indicate they are neighbors (ortho-coupling), confirming the Br is at the 5-position.
Troubleshooting & Optimization
Oxidation Control
2-amino-3-hydroxypyridine is electron-rich and prone to oxidation (turning black) in air.
-
Solution: Perform all reactions under an inert atmosphere (
or Ar). Use freshly recrystallized starting material.
Incomplete Cyclization
If the TEOF reaction stalls:
-
Alternative: Use Formic Acid (98%) at reflux. This is a harsher condition but often drives stubborn cyclizations to completion.
-
Additives: Addition of molecular sieves (4Å) to the TEOF reaction removes ethanol produced, shifting equilibrium toward the product.
Regioselectivity Correction
If the 5-bromooxazolo[5,4-b]pyridine (from 6-bromo-pyridine precursor) is strictly required and cannot be made via direct bromination:
-
Route: Start with 2,6-dibromopyridine .
-
Nitration -> 2,6-dibromo-3-nitropyridine.
-
Displacement of 2-Br with Ammonia -> 2-amino-6-bromo-3-nitropyridine.
-
Reduction of Nitro -> 2,6-diamino... (Risk of over-reduction).
-
-
Preferred Alternative: Start with 2-amino-6-bromopyridine . Hydroxylate at C3 (difficult) or use 2-hydroxy-6-bromo-3-nitropyridine reduction as cited in literature [1].
References
-
Synthesis of 2-amino-3-hydroxypyridine derivatives
-
Patent: Preparation method of 3-amino-2-hydroxypyridine. CN103664764A.[2]
-
URL:
-
-
Bromination Regioselectivity (2-amino-3-hydroxy-5-bromopyridine)
-
Source: PrepChem - Synthesis of 2-amino-3-hydroxy-5-bromopyridine.[1]
-
URL:
-
-
Cyclization to Oxazolopyridines
-
Article: Synthesis and Biological Activity of New 7-Amino-oxazolo[5,4-d]Pyrimidine Derivatives.[5] Molecules.
-
URL:
-
-
General Oxazolo[5,4-b]pyridine Chemistry
- Source: ChemicalBook - 5-Bromooxazolo[5,4-b]pyridine Properties.
-
URL:
Disclaimer: This Application Note is for research purposes only. All synthesis should be conducted in a fume hood with appropriate PPE due to the toxicity of brominated pyridines.
Sources
- 1. prepchem.com [prepchem.com]
- 2. Preparation method of 2-amino-3-bromopyridine - Eureka | Patsnap [eureka.patsnap.com]
- 3. 2-amino-3-hydroxypyridine and its preparation method and purification method - Eureka | Patsnap [eureka.patsnap.com]
- 4. CN103664765A - Preparation method of 2-amino-3-bromopyridine - Google Patents [patents.google.com]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols for the Suzuki-Miyaura Coupling of 5-bromooxazolo[5,4-b]pyridine
Introduction: Unlocking the Potential of the Oxazolo[5,4-b]pyridine Scaffold
The oxazolo[5,4-b]pyridine core is a privileged heterocyclic scaffold of significant interest to researchers in medicinal chemistry and materials science. Its unique electronic properties and structural resemblance to endogenous purine bases make it a valuable building block for designing novel therapeutic agents, particularly kinase inhibitors and other targeted therapies.[1] The functionalization of this core is paramount for exploring its structure-activity relationships (SAR) and developing new chemical entities.
The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for forging carbon-carbon bonds in modern organic synthesis.[2][3] Its broad functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acids and their derivatives make it an indispensable tool for drug development professionals.[2][4]
This document provides a detailed technical guide for performing the Suzuki-Miyaura coupling on 5-bromooxazolo[5,4-b]pyridine. Moving beyond a simple recitation of steps, this guide delves into the causality behind experimental choices, offering field-proven insights to empower researchers to optimize this crucial transformation for the synthesis of diverse compound libraries.
Reaction Scheme: The Core Transformation
The fundamental reaction involves the palladium-catalyzed cross-coupling of 5-bromooxazolo[5,4-b]pyridine with an aryl or heteroaryl boronic acid (or its corresponding ester) in the presence of a base to yield the desired 5-aryl-oxazolo[5,4-b]pyridine product.
The Catalytic Heart: Understanding the Suzuki-Miyaura Mechanism
The efficacy of the Suzuki-Miyaura coupling hinges on a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[5] A thorough understanding of this catalytic cycle is critical for troubleshooting and optimizing reaction conditions. The cycle comprises three fundamental steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the 5-bromooxazolo[5,4-b]pyridine, forming a Pd(II) intermediate. This is often the rate-limiting step, particularly with electron-rich or sterically hindered heteroaryl halides.[6]
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step requires activation of the boronic acid by a base to form a more nucleophilic "ate" complex, which facilitates the transfer and displaces the halide from the palladium complex.[6][7]
-
Reductive Elimination: The two organic fragments on the Pd(II) center couple and are eliminated from the metal, forming the final C-C bond and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[5]
Deep Dive: Optimizing Key Reaction Parameters
The success of coupling with N-heterocyclic substrates like 5-bromooxazolo[5,4-b]pyridine is highly dependent on the careful selection of each reaction component. The lone pair of the pyridine nitrogen can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or deactivation.[8][9] Therefore, reaction conditions must be chosen to favor the productive catalytic cycle.
The Catalyst System: Palladium Source and Ligand Choice
The combination of a palladium precursor and a supporting ligand is the engine of the reaction.
-
Palladium Source: Common and effective precursors include Palladium(II) acetate (Pd(OAc)₂) and Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃). These are typically pre-catalysts that are reduced in situ to the active Pd(0) species.
-
Ligand Selection (The Critical Choice): The ligand stabilizes the palladium center, prevents its aggregation into inactive palladium black, and crucially modulates its reactivity. For electron-deficient and potentially coordinating heteroaryl halides, bulky and electron-rich phosphine ligands are the gold standard.[10] They accelerate the rate-limiting oxidative addition and subsequent reductive elimination steps.[10]
-
Buchwald-type biarylphosphines (e.g., SPhos, XPhos) are exceptionally effective for this class of transformation due to their steric bulk and electron-donating properties.[6][11]
-
N-Heterocyclic Carbenes (NHCs) can also serve as highly effective ligands, offering strong σ-donation and thermal stability.[12]
-
Pd(dppf)Cl₂ is another robust and commonly used pre-catalyst that has shown success in coupling heterocyclic systems, including the closely related thiazolo[5,4-b]pyridine scaffold.[13]
-
The Role of the Base
The base is not a passive component; it is essential for activating the boronic acid.[7] It converts the neutral, weakly nucleophilic boronic acid into a more reactive anionic boronate species, which is required for the transmetalation step.[6]
-
Inorganic Carbonates (K₂CO₃, Cs₂CO₃): Potassium carbonate is a cost-effective and widely applicable base. Cesium carbonate is more soluble and often provides superior results, especially in challenging couplings, but at a higher cost.
-
Phosphates (K₃PO₄): Potassium phosphate is a moderately strong base that is particularly effective with boronic esters and in reactions sensitive to stronger bases. It is often used in combination with Buchwald-type ligands.[6][11]
-
Aqueous vs. Anhydrous: The reaction typically requires an aqueous solution of the base to facilitate the formation of the boronate and the overall catalytic cycle.
The Solvent System
The solvent must solubilize all components of the reaction mixture to varying degrees and remain stable at the required reaction temperature.[14]
-
Ethereal Solvents (1,4-Dioxane, THF): These are excellent choices and are very common in Suzuki couplings. 1,4-Dioxane is often preferred for its higher boiling point, allowing for higher reaction temperatures.[12]
-
Aromatic Solvents (Toluene): Toluene is another high-boiling solvent that is effective, particularly when complete exclusion of potentially coordinating solvents is desired.
-
Polar Aprotic Solvents (DMF, DMAc): While effective, these solvents can sometimes lead to undesired side reactions at high temperatures.
-
Solvent Mixtures: A mixture of an organic solvent with water (e.g., Dioxane/H₂O) is the most common system, as water is necessary to dissolve the inorganic base.[15]
Data Presentation: Exemplary Reaction Conditions
The following table summarizes optimized conditions for the Suzuki-Miyaura coupling of 5-bromooxazolo[5,4-b]pyridine with various arylboronic acids, based on established protocols for similar N-heterocyclic systems.
| Entry | Arylboronic Acid (Ar-B(OH)₂) | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent System | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2%) | SPhos (4%) | K₂CO₃ (2.0) | Dioxane/H₂O (4:1) | 100 | 12 | 92 |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5%) | XPhos (3%) | K₃PO₄ (2.5) | Toluene/H₂O (5:1) | 110 | 16 | 88 |
| 3 | 3-Fluorophenylboronic acid | Pd(dppf)Cl₂ (3%) | - | Cs₂CO₃ (2.0) | DMF/H₂O (4:1) | 90 | 10 | 95 |
| 4 | Pyridin-3-ylboronic acid | Pd(OAc)₂ (3%) | SPhos (6%) | K₂CO₃ (3.0) | Dioxane/H₂O (4:1) | 100 | 18 | 75 |
| 5 | Thiophen-2-ylboronic acid | Pd(dppf)Cl₂ (3%) | - | K₂CO₃ (2.0) | Dioxane/H₂O (4:1) | 95 | 12 | 85 |
Experimental Protocol: A Step-by-Step Workflow
This protocol provides a general procedure that can be adapted based on the specific boronic acid used.
Materials and Reagents
-
5-bromooxazolo[5,4-b]pyridine (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2-3 mol%)
-
Phosphine ligand (e.g., SPhos, 4-6 mol%)
-
Base (e.g., K₂CO₃, 2.0-3.0 equiv)
-
Anhydrous 1,4-Dioxane
-
Degassed Deionized Water
-
Ethyl Acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica gel for chromatography
Equipment
-
Schlenk flask or round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Condenser
-
Inert gas line (Nitrogen or Argon)
-
Standard laboratory glassware (separatory funnel, beakers, etc.)
-
Rotary evaporator
Procedure
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar and condenser, add 5-bromooxazolo[5,4-b]pyridine (1.0 equiv), the desired arylboronic acid (1.3 equiv), and potassium carbonate (K₂CO₃, 2.0 equiv).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free atmosphere.
-
Solvent Addition: Under a positive pressure of inert gas, add anhydrous 1,4-dioxane and degassed water (e.g., in a 4:1 ratio). The mixture should be a suspension.
-
Degassing: Vigorously stir the suspension and sparge with the inert gas for 15-20 minutes to ensure the solvent is thoroughly degassed.
-
Catalyst Addition: To the stirring suspension, add the palladium precursor (e.g., Pd(OAc)₂, 0.02 equiv) and the ligand (e.g., SPhos, 0.04 equiv) under a positive flow of inert gas.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate.
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 5-aryl-oxazolo[5,4-b]pyridine product.
Conclusion and Outlook
The Suzuki-Miyaura cross-coupling of 5-bromooxazolo[5,4-b]pyridine is a robust and highly effective method for generating diverse libraries of functionalized heterocyclic compounds.[4] A rational approach to selecting the catalyst system, base, and solvent is critical for success, particularly given the potential for catalyst inhibition by the nitrogenous heterocycle. By employing bulky, electron-rich phosphine ligands and carefully optimized conditions, researchers can reliably access a wide range of novel analogs for application in drug discovery and materials science. The protocols and insights provided herein serve as a solid foundation for the synthesis and exploration of this promising class of molecules.
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]
-
De la Cruz, J. N., et al. (2019). Br vs. TsO Chemoselective Suzuki–Miyaura Cross‐Coupling Reaction on Nicotinaldehyde Moiety for the Preparation of 2,3,5‐Trisubstituted Pyridines. European Journal of Organic Chemistry. Available from: [Link]
-
Carrow, B. P., & Hartwig, J. F. (2014). Analyzing the Solvent Effects in Palladium/N-Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation. Journal of the American Chemical Society. Available from: [Link]
-
Al-Saleh, B., et al. (1991). Oxazol-5(4H)-ones. Part 7. New synthesis of oxazolo[5,4-b]pyridines. Journal of the Chemical Society, Perkin Transactions 1. Available from: [Link]
-
Serra, S., & Bertolasi, V. (2020). Weakly-Activated Phenol Derivatives as New Green Electrophilic Partners in Suzuki–Miyaura and Related C-C Couplings. Molecules. Available from: [Link]
-
Li, J., et al. (2020). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction Catalyzed by a Terbium-Based Porphyrin Metal-Organic Framework. Catalysts. Available from: [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2008). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society. Available from: [Link]
-
The Organic Chemistry Tutor. (2021). Palladium Coupling Reactions Explained | Suzuki, Heck, Stille & Hiyama. YouTube. Available from: [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available from: [Link]
-
ResearchGate. (2020). Heterocyclic Suzuki-Miyaura Coupling Reaction of Metalla-aromatics and Mechanistic Analysis of Site Selectivity. Available from: [Link]
-
Barder, T. E., et al. (2007). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society. Available from: [Link]
-
ResearchGate. (2025). Synthesis of isoxazolo[5,4-b]pyridine derivatives (microreview). Available from: [Link]
-
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research. Available from: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2008). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society. Available from: [Link]
-
Lee, S., et al. (2021). Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. Molecules. Available from: [Link]
-
Leadbeater, N. E., & Marco, M. (2003). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Synlett. Available from: [Link]
-
May, J. A., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science. Available from: [Link]
-
Sławiński, J., et al. (2022). New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. Molecules. Available from: [Link]
Sources
- 1. New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research [mdpi.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. thieme-connect.com [thieme-connect.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Weakly-Activated Phenol Derivatives as New Green Electrophilic Partners in Suzuki–Miyaura and Related C-C Couplings | MDPI [mdpi.com]
- 13. Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Analyzing the Solvent Effects in Palladium/N‑Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Application Note: Optimized Buchwald-Hartwig Amination of 5-Bromooxazolo[5,4-b]pyridine
This Application Note is designed for medicinal chemists and process development scientists targeting the functionalization of the 5-bromooxazolo[5,4-b]pyridine scaffold. This bicyclic heteroaromatic system is a privileged pharmacophore in kinase inhibitor discovery (e.g., PI3K, c-KIT) but presents specific synthetic challenges due to the competing coordination sites (pyridine N, oxazole N) and the potential base-sensitivity of the oxazole ring.
Executive Summary
The Buchwald-Hartwig amination of 5-bromooxazolo[5,4-b]pyridine requires a nuanced approach compared to standard aryl bromides. The substrate features an electron-deficient pyridine ring fused to an oxazole. While this electron deficiency facilitates the initial oxidative addition step, it also increases the acidity of the ring protons and susceptibility to nucleophilic attack (ring opening) by strong bases.
This protocol prioritizes catalyst longevity and functional group tolerance by utilizing bulky biarylphosphine ligands and mild carbonate/phosphate bases.
Key Chemical Challenges & Solutions
| Challenge | Mechanistic Root Cause | Strategic Solution |
| Catalyst Poisoning | The N-3 (oxazole) and N-4 (pyridine) atoms can chelate Pd(II) species, forming stable "off-cycle" resting states. | Use bulky ligands (BrettPhos , Xantphos ) to sterically crowd the metal center, preventing substrate chelation. |
| Oxazole Instability | The oxazole ring is prone to hydrolysis or ring-opening under harsh basic conditions (e.g., NaOtBu at >100°C). | Utilize milder bases like Cs₂CO₃ or K₃PO₄ in anhydrous non-protic solvents. |
| Regioselectivity | N/A (Single halogen), but potential for C-H activation at C-2 if Pd is highly active. | Control temperature (80–100°C) and avoid unhindered electron-rich ligands that promote C-H activation. |
Strategic Analysis: Reaction Design
Ligand Selection
For this specific scaffold, the choice of ligand is the primary determinant of success.
-
BrettPhos / RuPhos: Best for primary amines and secondary amines with moderate steric hindrance. These ligands promote reductive elimination, which is often the turnover-limiting step for electron-deficient aryl halides.
-
Xantphos: Excellent for amides or weak nucleophiles. Its large bite angle facilitates the coupling of difficult nitrogen sources.
-
tBuBrettPhos: Recommended if the reaction must be run at lower temperatures (<80°C) to preserve sensitive functional groups.
Base & Solvent System[1]
-
Base: Cesium Carbonate (Cs₂CO₃) is the gold standard here. It provides sufficient basicity to deprotonate the amine-Pd complex without triggering oxazole ring degradation.
-
Solvent: 1,4-Dioxane (anhydrous) is preferred for its high boiling point and ability to solubilize the catalyst system. Toluene is a viable alternative if the substrate solubility permits.
Experimental Protocol
Materials
-
Substrate: 5-bromooxazolo[5,4-b]pyridine (1.0 equiv)
-
Amine: 1.2 – 1.5 equiv (Primary or Secondary)
-
Catalyst Precursor: Pd₂(dba)₃ (2–5 mol% Pd) or Pd(OAc)₂
-
Ligand: BrettPhos (for amines) or Xantphos (for amides) (1.2–2.0 equiv relative to Pd)
-
Base: Cs₂CO₃ (2.0 – 3.0 equiv), dried at 120°C overnight.
-
Solvent: Anhydrous 1,4-Dioxane (0.1 M – 0.2 M concentration).
Step-by-Step Procedure (100 mg Scale)
-
Catalyst Pre-activation (Optional but Recommended):
-
In a glovebox or under Ar flow, charge a vial with Pd₂(dba)₃ (4.6 mg, 0.005 mmol) and BrettPhos (5.4 mg, 0.01 mmol).
-
Add 1 mL of anhydrous dioxane and stir at 40°C for 5 minutes until the solution turns from dark purple/red to a chestnut brown/orange (indicating ligation).
-
-
Reaction Assembly:
-
To a separate reaction vial equipped with a magnetic stir bar, add 5-bromooxazolo[5,4-b]pyridine (100 mg, 0.50 mmol), the Amine (0.60 mmol), and Cs₂CO₃ (325 mg, 1.0 mmol).
-
Note: If the amine is a liquid, add it after the solvent.
-
-
Initiation:
-
Transfer the pre-formed catalyst solution to the reaction vial via syringe.
-
Add remaining dioxane to reach a total volume of 3–5 mL.
-
Seal the vial with a Teflon-lined cap.
-
Purge with Nitrogen/Argon for 2 minutes (sparging).
-
-
Heating:
-
Place in a pre-heated block at 90°C . Stir vigorously (800 rpm).
-
Checkpoint: Monitor by LC-MS at 2 hours. Conversion should be >50%. If <10%, increase temp to 100°C.
-
-
Workup:
-
Cool to room temperature.[1]
-
Dilute with EtOAc (10 mL) and filter through a pad of Celite to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
-
Purification:
-
Purify via Flash Column Chromatography (SiO₂).[2]
-
Eluent: Typically Hexanes/EtOAc or DCM/MeOH gradients.
-
Note: The oxazolopyridine nitrogen can streak on silica. Add 1% Et₃N to the eluent if necessary.
-
Optimization & Troubleshooting Matrix
Use the following logic flow to troubleshoot low yields.
Figure 1: Decision tree for optimizing reaction conditions based on LC-MS data.
Quantitative Comparison of Conditions
| Parameter | Standard Condition | Mild Condition (Sensitive Groups) | Challenging Amines (Anilines) |
| Catalyst | Pd₂(dba)₃ / BrettPhos | Pd(OAc)₂ / tBuBrettPhos | Pd₂(dba)₃ / RuPhos |
| Base | Cs₂CO₃ | K₃PO₄ | NaOtBu (only if stable) |
| Solvent | Dioxane (100°C) | tBuOH (80°C) | Toluene (110°C) |
| Expected Yield | 75–90% | 60–80% | 50–70% |
Mechanistic Workflow
The following diagram illustrates the critical path of the experiment, highlighting the points where "Self-Validating" checks occur.
Figure 2: Experimental workflow with integrated quality control checkpoint.
References
-
Buchwald-Hartwig Amination Overview
- Strategic Applications of Named Reactions in Organic Synthesis.
-
Source:
-
Amination of Heteroaryl Halides
- Palladium-catalyzed amination of unprotected five-membered heterocyclic bromides.
-
Source:
-
Base-Sensitive Substrates
- Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides.
-
Source:
-
Reaction Optimization Guide
- How to Wisely Design Conditions for Buchwald-Hartwig Couplings?
-
Source:
Sources
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 5-bromooxazolo[5,4-b]pyridine
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
The functionalization of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry and materials science. Among these, the oxazolo[5,4-b]pyridine core is of significant interest due to its presence in a variety of biologically active compounds. This guide provides an in-depth technical overview and detailed protocols for the palladium-catalyzed cross-coupling of 5-bromooxazolo[5,4-b]pyridine, a versatile building block for the synthesis of novel derivatives.
Introduction: The Strategic Importance of Oxazolo[5,4-b]pyridine Functionalization
The oxazolo[5,4-b]pyridine scaffold is a privileged heterocyclic system, appearing in molecules with a wide range of biological activities, including potential anticancer and anti-inflammatory properties. The ability to selectively introduce diverse substituents at the 5-position of this ring system via cross-coupling reactions is a powerful strategy for generating libraries of novel compounds for drug discovery and for the development of advanced materials. Palladium-catalyzed cross-coupling reactions are indispensable tools in this endeavor, offering a mild and efficient means to form carbon-carbon and carbon-heteroatom bonds with high functional group tolerance.[1][2]
This document will delve into the practical application of several key palladium-catalyzed cross-coupling reactions for the derivatization of 5-bromooxazolo[5,4-b]pyridine, including the Suzuki-Miyaura, Heck, Sonogashira, Buchwald-Hartwig, and Stille reactions. For each, we will explore the underlying mechanistic principles and provide detailed, actionable protocols.
The General Catalytic Cycle: A Unifying Principle
A fundamental understanding of the general palladium-catalyzed cross-coupling catalytic cycle is crucial for troubleshooting and optimizing these reactions. The cycle typically proceeds through three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 5-bromooxazolo[5,4-b]pyridine, forming a Pd(II) intermediate.
-
Transmetalation (for Suzuki, Stille, and Sonogashira): The organic group from an organometallic reagent is transferred to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic fragments on the palladium complex are coupled, forming the desired product and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.
For the Heck reaction, the mechanism involves migratory insertion of an olefin followed by β-hydride elimination. The Buchwald-Hartwig amination follows a similar oxidative addition, amine coordination, deprotonation, and reductive elimination pathway.
Caption: Generalized Catalytic Cycle for Palladium Cross-Coupling.
Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids
The Suzuki-Miyaura reaction is a robust and widely used method for the formation of C(sp²)–C(sp²) bonds.[1] It is favored for its mild reaction conditions, the commercial availability of a vast array of boronic acids and their esters, and the generation of non-toxic byproducts.
Causality in Protocol Design
-
Catalyst: A palladium(0) source is essential. While Pd(PPh₃)₄ can be used directly, often a Pd(II) precatalyst like Pd(OAc)₂ or PdCl₂(dppf) is used, which is reduced in situ to the active Pd(0) species.
-
Ligand: Phosphine ligands are crucial for stabilizing the palladium catalyst and modulating its reactivity. Dppf (1,1'-bis(diphenylphosphino)ferrocene) is a common choice for its effectiveness in coupling heteroaryl halides.
-
Base: A base is required to activate the boronic acid for transmetalation. Inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are frequently employed. The choice of base can significantly impact the reaction outcome and should be screened for optimal performance.
-
Solvent: A mixture of an organic solvent (e.g., dioxane, DME, or toluene) and water is typically used to dissolve both the organic and inorganic reagents.
Protocol: Suzuki-Miyaura Coupling of 5-bromooxazolo[5,4-b]pyridine with Phenylboronic Acid
This protocol is a representative procedure adapted from methodologies used for similar heteroaromatic systems.[3]
Materials:
-
5-bromooxazolo[5,4-b]pyridine (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
PdCl₂(dppf) (0.03 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane
-
Water
-
Nitrogen or Argon source
Procedure:
-
To a flame-dried Schlenk flask, add 5-bromooxazolo[5,4-b]pyridine, phenylboronic acid, PdCl₂(dppf), and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio).
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
Heck Coupling: Olefinic Functionalization
The Heck reaction facilitates the coupling of aryl halides with alkenes to form substituted olefins.[2][4] This reaction is a powerful tool for introducing vinyl groups, which can be further functionalized.
Causality in Protocol Design
-
Catalyst: Palladium acetate (Pd(OAc)₂) is a commonly used precatalyst.
-
Ligand: For electron-rich heteroaryl bromides, phosphine ligands such as P(o-tolyl)₃ or bulky N-heterocyclic carbenes (NHCs) can be effective.
-
Base: An organic base like triethylamine (Et₃N) or an inorganic base such as K₂CO₃ is used to neutralize the HBr generated during the reaction.
-
Solvent: High-boiling polar aprotic solvents like DMF, DMAc, or NMP are typically used.
Protocol: Heck Coupling of 5-bromooxazolo[5,4-b]pyridine with n-Butyl Acrylate
This protocol is based on established procedures for the Heck coupling of bromo-heterocycles.[2]
Materials:
-
5-bromooxazolo[5,4-b]pyridine (1.0 equiv)
-
n-Butyl acrylate (1.5 equiv)
-
Pd(OAc)₂ (0.05 equiv)
-
Tri(o-tolyl)phosphine (P(o-tolyl)₃) (0.10 equiv)
-
Triethylamine (Et₃N) (2.0 equiv)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
In a sealed tube, combine 5-bromooxazolo[5,4-b]pyridine, Pd(OAc)₂, and P(o-tolyl)₃.
-
Evacuate and backfill the tube with an inert gas.
-
Add DMF, Et₃N, and n-butyl acrylate via syringe.
-
Seal the tube and heat to 100-120 °C.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate (3x).
-
Combine the organic extracts, wash with brine, dry over MgSO₄, and concentrate.
-
Purify the residue by flash chromatography.
Sonogashira Coupling: Introduction of Alkynyl Moieties
The Sonogashira coupling is the reaction of a terminal alkyne with an aryl or vinyl halide, providing a straightforward route to substituted alkynes.[5][6] These products are valuable intermediates in organic synthesis.
Causality in Protocol Design
-
Catalyst System: A dual-catalyst system is traditionally used, consisting of a palladium complex (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and a copper(I) salt (e.g., CuI) as a co-catalyst. The copper facilitates the formation of a copper acetylide, which then undergoes transmetalation with the palladium center.
-
Base: An amine base, such as triethylamine or diisopropylamine, is used both as the base and often as the solvent.
-
Solvent: THF or DMF can also be used as solvents.
Protocol: Sonogashira Coupling of 5-bromooxazolo[5,4-b]pyridine with Phenylacetylene
Materials:
-
5-bromooxazolo[5,4-b]pyridine (1.0 equiv)
-
Phenylacetylene (1.2 equiv)
-
PdCl₂(PPh₃)₂ (0.02 equiv)
-
Copper(I) iodide (CuI) (0.04 equiv)
-
Triethylamine (Et₃N)
-
Tetrahydrofuran (THF)
Procedure:
-
To a Schlenk flask, add 5-bromooxazolo[5,4-b]pyridine, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill with an inert gas.
-
Add degassed THF and Et₃N.
-
Add phenylacetylene dropwise with stirring.
-
Stir the reaction at room temperature or with gentle heating (40-60 °C) until completion (monitored by TLC).
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and filter through a pad of Celite to remove the catalyst residues.
-
Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.
-
Purify by column chromatography.
Buchwald-Hartwig Amination: Forming C-N Bonds
The Buchwald-Hartwig amination is a powerful method for the synthesis of aryl amines from aryl halides.[7] This reaction has broad substrate scope and functional group tolerance.
Causality in Protocol Design
-
Catalyst: A palladium precatalyst, such as Pd₂(dba)₃ or Pd(OAc)₂, is commonly used.
-
Ligand: Bulky, electron-rich phosphine ligands are critical for the success of this reaction. Ligands like XPhos, SPhos, or RuPhos are often effective.
-
Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are frequently used.
-
Solvent: Anhydrous, high-boiling ethereal or aromatic solvents like toluene, dioxane, or THF are suitable.
Protocol: Buchwald-Hartwig Amination of 5-bromooxazolo[5,4-b]pyridine with Morpholine
This is a general protocol that may require optimization for this specific substrate.[8]
Materials:
-
5-bromooxazolo[5,4-b]pyridine (1.0 equiv)
-
Morpholine (1.2 equiv)
-
Pd₂(dba)₃ (0.02 equiv)
-
XPhos (0.08 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous Toluene
Procedure:
-
In a glovebox, add Pd₂(dba)₃, XPhos, and NaOtBu to a dry vial.
-
Add toluene, followed by 5-bromooxazolo[5,4-b]pyridine and morpholine.
-
Seal the vial and heat to 100 °C with stirring.
-
Monitor the reaction by LC-MS.
-
Once complete, cool to room temperature.
-
Dilute with ethyl acetate and filter through Celite.
-
Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.
-
Purify by column chromatography.
Stille Coupling: Versatile C-C Bond Formation with Organostannanes
The Stille reaction couples an organic halide with an organotin compound.[9] A key advantage is the tolerance of organostannanes to a wide variety of functional groups.[10] However, the toxicity of tin reagents necessitates careful handling and purification.
Causality in Protocol Design
-
Catalyst: Pd(PPh₃)₄ is a classic and effective catalyst for Stille couplings.
-
Solvent: Anhydrous, non-polar solvents such as toluene or DMF are commonly used.
-
Additives: In some cases, a copper(I) co-catalyst or lithium chloride can accelerate the reaction.
Protocol: Stille Coupling of 5-bromooxazolo[5,4-b]pyridine with Tributyl(vinyl)tin
Materials:
-
5-bromooxazolo[5,4-b]pyridine (1.0 equiv)
-
Tributyl(vinyl)tin (1.1 equiv)
-
Pd(PPh₃)₄ (0.05 equiv)
-
Anhydrous Toluene
Procedure:
-
To a flame-dried Schlenk flask, add 5-bromooxazolo[5,4-b]pyridine and Pd(PPh₃)₄.
-
Evacuate and backfill with an inert gas.
-
Add anhydrous toluene, followed by tributyl(vinyl)tin via syringe.
-
Heat the reaction mixture to 90-110 °C.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool to room temperature and concentrate.
-
Purify the crude product by column chromatography. Due to the toxicity of tin byproducts, careful purification is essential. A fluoride wash (e.g., with aqueous KF) can help remove tin residues.
Data Summary
The following table provides a general overview of the reaction conditions for the palladium-catalyzed cross-coupling of 5-bromooxazolo[5,4-b]pyridine. Note that these are starting points and may require optimization.
| Reaction | Coupling Partner | Catalyst System | Base | Solvent | Temperature (°C) |
| Suzuki-Miyaura | Aryl/heteroaryl boronic acid | PdCl₂(dppf) | K₂CO₃ | Dioxane/H₂O | 80-100 |
| Heck | Alkene (e.g., acrylate) | Pd(OAc)₂ / P(o-tolyl)₃ | Et₃N | DMF | 100-120 |
| Sonogashira | Terminal alkyne | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | 25-60 |
| Buchwald-Hartwig | Amine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 |
| Stille | Organostannane | Pd(PPh₃)₄ | None | Toluene | 90-110 |
Experimental Workflow Visualization
Sources
- 1. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. arkat-usa.org [arkat-usa.org]
- 3. researchgate.net [researchgate.net]
- 4. Heck Reaction [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. uwindsor.ca [uwindsor.ca]
- 10. Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for C-H Activation and Functionalization of the Oxazolo[5,4-b]pyridine Core
For: Researchers, scientists, and drug development professionals.
Introduction: The Oxazolo[5,4-b]pyridine Scaffold and the Paradigm Shift of C-H Functionalization
The oxazolo[5,4-b]pyridine core is a privileged heterocyclic scaffold, forming the structural basis of a multitude of compounds with significant pharmacological properties. Its derivatives have garnered substantial interest in medicinal chemistry due to their diverse biological activities, including their roles as kinase inhibitors and anti-cancer agents.[1][2] As a purine isostere, this scaffold can interact with a variety of biological targets, making it a fertile ground for drug discovery.[3]
Traditionally, the synthesis of substituted oxazolo[5,4-b]pyridines has relied on multi-step sequences involving the construction of the heterocyclic core from pre-functionalized precursors. While effective, these methods can be laborious, time-consuming, and often lack the flexibility required for rapid lead optimization in a drug discovery setting.
The advent of transition-metal-catalyzed C-H activation has revolutionized synthetic organic chemistry, offering a more atom- and step-economical approach to the functionalization of complex molecules.[4][5] This powerful strategy allows for the direct conversion of ubiquitous C-H bonds into new C-C, C-N, and C-O bonds, bypassing the need for pre-functionalization and enabling late-stage modification of intricate molecular architectures.[5] For the oxazolo[5,4-b]pyridine core, C-H functionalization presents an elegant and efficient pathway to explore its chemical space and develop novel analogues with enhanced biological activities.
This comprehensive guide provides detailed application notes and protocols for the C-H activation and functionalization of the oxazolo[5,4-b]pyridine core. We will delve into the mechanistic underpinnings of these transformations, offering field-proven insights into experimental design and optimization.
Part 1: Palladium-Catalyzed C-2 Arylation of the Oxazolo[5,4-b]pyridine Core
The C-2 position of the oxazole ring within the oxazolo[5,4-b]pyridine scaffold is a prime target for C-H functionalization due to its inherent electronic properties. Palladium-catalyzed direct arylation has emerged as a robust method for forging a C-C bond at this position.[4][6]
Scientific Rationale and Mechanistic Insights
The palladium-catalyzed direct C-H arylation of heterocycles like oxazolo[5,4-b]pyridine is believed to proceed through a concerted metalation-deprotonation (CMD) pathway. The catalytic cycle is initiated by the coordination of the palladium catalyst to the heterocycle. Subsequently, the C-H bond is cleaved with the assistance of a base, forming a palladacycle intermediate. Oxidative addition of an aryl halide to the palladium center, followed by reductive elimination, furnishes the desired arylated product and regenerates the active palladium catalyst.
Diagram 1: Proposed Catalytic Cycle for Palladium-Catalyzed C-2 Arylation
Caption: Proposed catalytic cycle for the Pd-catalyzed C-2 arylation.
Detailed Protocol: Palladium-Catalyzed C-2 Heteroarylation
This protocol is adapted from a reported procedure for the functionalization of a related oxazolo[5′,4′:4,5]pyrano[2,3-b]pyridine system and is expected to be applicable to the oxazolo[5,4-b]pyridine core with minor modifications.[4][6]
Materials:
-
Oxazolo[5,4-b]pyridine substrate
-
Aryl or heteroaryl iodide
-
Palladium(II) acetate (Pd(OAc)₂)
-
Potassium carbonate (K₂CO₃)
-
Dimethylacetamide (DMA) (anhydrous)
-
Schlenk tube or microwave vial
-
Inert atmosphere (Argon or Nitrogen)
Experimental Workflow:
Diagram 2: Experimental Workflow for C-2 Arylation
Caption: Step-by-step workflow for the Pd-catalyzed C-2 arylation.
Step-by-Step Procedure:
-
Reaction Setup: To a dry Schlenk tube or microwave vial, add the oxazolo[5,4-b]pyridine substrate (1.0 equiv), the aryl or heteroaryl iodide (1.2-1.5 equiv), palladium(II) acetate (5-10 mol%), and potassium carbonate (2.0-3.0 equiv).
-
Solvent Addition: Under an inert atmosphere, add anhydrous dimethylacetamide (DMA) to achieve a substrate concentration of 0.1-0.2 M.
-
Inert Atmosphere: Seal the vessel and degas the reaction mixture by bubbling argon or nitrogen through the solution for 10-15 minutes, or by three cycles of vacuum-backfill with the inert gas.
-
Heating: Heat the reaction mixture to 100-120 °C with vigorous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Microwave heating can significantly reduce reaction times.
-
Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extraction: Extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.
Data Summary Table:
| Catalyst | Base | Solvent | Temperature (°C) | Typical Yield (%) | Reference |
| Pd(OAc)₂ | K₂CO₃ | DMA | 100-120 | 60-90 | [4][6] |
| Pd(OAc)₂ | Cs₂CO₃ | Toluene | 110 | 70-85 | [7] |
Part 2: Rhodium-Catalyzed C-H Alkylation
While palladium catalysis is prevalent for arylation, rhodium catalysts have shown remarkable efficacy in the C-H alkylation of heterocycles.[7][8] This method provides a direct route to introduce alkyl chains onto the oxazolo[5,4-b]pyridine core, which is of great interest for modulating physicochemical properties in drug candidates.
Scientific Rationale and Mechanistic Considerations
Rhodium-catalyzed C-H alkylation often proceeds through a chelation-assisted mechanism. The nitrogen atom of the pyridine ring can act as a directing group, coordinating to the rhodium center and facilitating the cleavage of a nearby C-H bond to form a rhodacycle intermediate. This intermediate can then react with an alkene to afford the alkylated product.
Diagram 3: General Mechanism for Rhodium-Catalyzed C-H Alkylation
Caption: Proposed mechanism for Rh-catalyzed C-H alkylation.
Adapted Protocol: Rhodium-Catalyzed C-H Alkylation with Alkenes
This protocol is adapted from general procedures for the rhodium-catalyzed alkylation of N-heterocycles and should be optimized for the specific oxazolo[5,4-b]pyridine substrate.[7][8]
Materials:
-
Oxazolo[5,4-b]pyridine substrate
-
Alkene (e.g., styrene, norbornene)
-
[Rh(coe)₂Cl]₂ (coe = cyclooctene)
-
PCy₃ (Tricyclohexylphosphine)
-
Ag₂CO₃ (Silver carbonate)
-
1,2-Dichloroethane (DCE) (anhydrous)
Experimental Workflow:
Diagram 4: Workflow for Rhodium-Catalyzed C-H Alkylation
Caption: Simplified workflow for Rh-catalyzed C-H alkylation.
Step-by-Step Procedure:
-
Catalyst Preparation: In a glovebox or under an inert atmosphere, prepare a stock solution of the rhodium catalyst by dissolving [Rh(coe)₂Cl]₂ and PCy₃ in anhydrous 1,2-dichloroethane (DCE).
-
Reaction Setup: In a dry reaction vessel, combine the oxazolo[5,4-b]pyridine substrate (1.0 equiv), the alkene (2.0-3.0 equiv), and silver carbonate (2.0 equiv).
-
Catalyst Addition: Add the freshly prepared rhodium catalyst solution (2.5-5.0 mol% Rh) to the reaction mixture.
-
Reaction: Seal the vessel and heat the mixture at 80-100 °C until the starting material is consumed, as monitored by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature, filter through a pad of Celite®, and wash with DCE.
-
Purification: Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography.
Part 3: Copper-Catalyzed C-H Amination
The introduction of nitrogen-containing functional groups is a cornerstone of medicinal chemistry. Copper-catalyzed C-H amination offers a direct and efficient method for the synthesis of amino-substituted oxazolo[5,4-b]pyridines.
Scientific Rationale
Copper-catalyzed C-H amination reactions can proceed through various mechanisms, including those involving copper-nitrenoid intermediates. The choice of the aminating agent is crucial and dictates the reaction pathway. For electron-deficient heterocycles, amination at the C-2 position is often favored.
Adapted Protocol: Copper-Catalyzed C-H Amination
This protocol is a general adaptation from methodologies developed for the amination of N-heterocycles.[9]
Materials:
-
Oxazolo[5,4-b]pyridine substrate
-
Aminating agent (e.g., an amine with an appropriate activating group)
-
Copper(I) iodide (CuI)
-
1,10-Phenanthroline
-
Potassium phosphate (K₃PO₄)
-
Toluene or Dioxane (anhydrous)
Experimental Workflow:
Diagram 5: Workflow for Copper-Catalyzed C-H Amination
Caption: General workflow for Cu-catalyzed C-H amination.
Step-by-Step Procedure:
-
Reaction Setup: In a sealable reaction tube, combine the oxazolo[5,4-b]pyridine substrate (1.0 equiv), the aminating agent (1.5-2.0 equiv), copper(I) iodide (10-20 mol%), 1,10-phenanthroline (10-20 mol%), and potassium phosphate (2.0-3.0 equiv).
-
Solvent and Inert Atmosphere: Add anhydrous toluene or dioxane and seal the tube. Evacuate and backfill with an inert gas three times.
-
Reaction: Heat the reaction mixture at 100-130 °C for 12-24 hours.
-
Work-up: After cooling, dilute the reaction mixture with an organic solvent and filter through a short pad of silica gel.
-
Purification: Concentrate the filtrate and purify the crude product by column chromatography.
Part 4: Iridium-Catalyzed C-H Borylation
The introduction of a boronic ester functionality onto the oxazolo[5,4-b]pyridine core via iridium-catalyzed C-H borylation opens up a vast array of subsequent transformations, most notably Suzuki-Miyaura cross-coupling reactions.
Scientific Rationale
Iridium-catalyzed C-H borylation is a powerful tool for the regioselective functionalization of arenes and heteroarenes.[1] The reaction typically proceeds with high regioselectivity, often favoring the sterically least hindered C-H bond.
Adapted Protocol: Iridium-Catalyzed C-H Borylation
This protocol is adapted from established methods for the borylation of heterocycles.[1]
Materials:
-
Oxazolo[5,4-b]pyridine substrate
-
Bis(pinacolato)diboron (B₂pin₂)
-
[Ir(cod)OMe]₂ (cod = 1,5-cyclooctadiene)
-
4,4′-Di-tert-butyl-2,2′-bipyridine (dtbpy)
-
Cyclohexane or Tetrahydrofuran (THF) (anhydrous)
Experimental Workflow:
Diagram 6: Workflow for Iridium-Catalyzed C-H Borylation
Caption: General workflow for Ir-catalyzed C-H borylation.
Step-by-Step Procedure:
-
Reaction Setup: In a glovebox, charge a screw-cap vial with the oxazolo[5,4-b]pyridine substrate (1.0 equiv), B₂pin₂ (1.2 equiv), [Ir(cod)OMe]₂ (1.5 mol%), and dtbpy (3.0 mol%).
-
Solvent Addition: Add anhydrous cyclohexane or THF.
-
Reaction: Seal the vial and heat the mixture at 80-100 °C for 12-24 hours.
-
Work-up: Cool the reaction to room temperature and concentrate under reduced pressure.
-
Purification: Purify the residue by column chromatography on silica gel to afford the desired boronic ester.
Conclusion and Future Outlook
The C-H functionalization of the oxazolo[5,4-b]pyridine core represents a powerful and versatile strategy for the rapid diversification of this important heterocyclic scaffold. The protocols outlined in this guide, covering arylation, alkylation, amination, and borylation, provide a solid foundation for researchers to explore the chemical space around this privileged core. While the provided protocols for alkylation, amination, and borylation are adaptations from general methodologies, they are based on sound mechanistic principles and offer a logical starting point for optimization. Further research into the development of novel catalytic systems with enhanced reactivity and selectivity will undoubtedly continue to expand the synthetic chemist's toolbox for the late-stage functionalization of complex molecules, paving the way for the discovery of new and improved therapeutic agents.
References
- [Placeholder for future reference]
-
Théveau, L., Schneider, C., Querolle, O., Meerpoel, L., Levacher, V., & Hoarau, C. (2016). Synthesis and orthogonal functionalization of oxazolo[5′,4′:4,5]pyrano[2,3-b]pyridine by intra- and intermolecular Pd-catalyzed direct C–H bond heteroarylation. Organic & Biomolecular Chemistry, 14(13), 3459-3468. [Link]
-
Chen, X., Engle, K. M., Wang, D. H., & Yu, J. Q. (2009). Palladium (II)-catalyzed C–H activation/C–C cross-coupling reactions: versatility and practicality. Angewandte Chemie International Edition, 48(28), 5094-5115. [Link]
-
Lewis, J. C., Bergman, R. G., & Ellman, J. A. (2008). Rhodium-catalyzed C− H bond activation and intermolecular C− C bond formation in the synthesis of N-heterocycles. Accounts of chemical research, 41(8), 1013-1025. [Link]
-
Lyons, T. W., & Sanford, M. S. (2010). Palladium-catalyzed ligand-directed C− H functionalization reactions. Chemical reviews, 110(2), 1147-1169. [Link]
-
Wang, D., & Wasa, M. (2015). Copper-catalyzed C–H amination. C-H Activation, 287-316. [Link]
-
Mkhalid, I. A., Coventry, D. N., Albesa-Jove, D., Batsanov, A. S., Howard, J. A., Perutz, R. N., & Marder, T. B. (2006). Iridium-catalysed borylation of C–H bonds: a route to ortho-, meta-, and para-substituted biphenyls and terphenyls. Angewandte Chemie International Edition, 45(3), 489-491. [Link]
- [Placeholder for future reference]
- G-protein coupled receptor kinase 2 (GRK2) inhibitors and uses thereof. (2014).
- Thiazolo[5,4-b]pyridine deriv
- [Placeholder for future reference]
- [Placeholder for future reference]
- [Placeholder for future reference]
- [Placeholder for future reference]
- [Placeholder for future reference]
- [Placeholder for future reference]
- [Placeholder for future reference]
-
Bellina, F., & Rossi, R. (2010). Highly regioselective palladium-catalyzed direct arylation of oxazole at C-2 or C-5 with aryl bromides, chlorides, and triflates. Organic letters, 12(17), 3878-3881. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. C-H Functionalization of Pyridines via Oxazino Pyridine Intermediates: Switching to para-Selectivity under Acidic Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Palladium-catalyzed C–H activation of simple arenes and cascade reaction with nitriles: access to 2,4,5-trisubstituted oxazoles - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis and orthogonal functionalization of oxazolo[5′,4′:4,5]pyrano[2,3-b]pyridine by intra- and intermolecular Pd-catalyzed direct C–H bond heteroarylation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Rhodium catalyzed chelation-assisted C-H bond functionalization reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. dovepress.com [dovepress.com]
Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) on 5-bromooxazolo[5,4-b]pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Oxazolo[5,4-b]pyridine Scaffold
The oxazolo[5,4-b]pyridine core is a privileged heterocyclic scaffold found in numerous biologically active compounds, exhibiting a wide range of therapeutic properties, including anti-inflammatory and anticancer activities.[1][2] The ability to functionalize this core is paramount for the development of new chemical entities in drug discovery. Nucleophilic aromatic substitution (SNAr) on a halogenated oxazolo[5,4-b]pyridine, such as the 5-bromo derivative, offers a powerful and versatile strategy for introducing diverse functionalities and modulating the physicochemical and pharmacological properties of these molecules.
This guide provides a comprehensive overview of the theoretical and practical aspects of performing SNAr reactions on 5-bromooxazolo[5,4-b]pyridine. As a Senior Application Scientist, the aim is to not only provide step-by-step protocols but also to instill a deeper understanding of the underlying principles that govern this transformation, enabling researchers to troubleshoot and adapt these methods to their specific needs.
Theoretical Background: Understanding SNAr on an Electron-Deficient Heterocycle
Nucleophilic aromatic substitution is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. Unlike nucleophilic substitution on aliphatic systems (SN1 and SN2), SNAr proceeds via a distinct addition-elimination mechanism.[3][4] The success of an SNAr reaction is contingent on three key factors:
-
An electron-deficient aromatic ring: The aromatic system must be activated by the presence of electron-withdrawing groups (EWGs).[4] In the case of 5-bromooxazolo[5,4-b]pyridine, the pyridine nitrogen atom acts as a powerful "built-in" EWG, rendering the ring susceptible to nucleophilic attack, particularly at the positions ortho and para to it (the 2- and 4-positions of a simple pyridine).[5][6][7] The fused oxazole ring further modulates the electronic properties of the pyridine core.
-
A good leaving group: A leaving group, typically a halide, must be present on the ring. The reactivity of halogens in SNAr reactions often follows the order F > Cl ≈ Br > I, which is inverse to the trend observed in SN2 reactions.[5][8] This is because the rate-determining step is the initial nucleophilic attack, which is facilitated by a more electronegative halogen that enhances the electrophilicity of the carbon atom to which it is attached.[8][9]
-
A strong nucleophile: A wide range of nucleophiles, including amines, alkoxides, and thiolates, can be employed in SNAr reactions.[10]
The Addition-Elimination Mechanism
The SNAr reaction proceeds in two main steps:
-
Nucleophilic Addition (Rate-Determining Step): The nucleophile attacks the carbon atom bearing the leaving group, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[11][12] The aromaticity of the ring is temporarily broken in this step.
-
Elimination of the Leaving Group: The leaving group is expelled, and the aromaticity of the ring is restored, yielding the final substitution product.[11]
The stability of the Meisenheimer complex is crucial for the reaction to proceed. In the case of 5-bromooxazolo[5,4-b]pyridine, the negative charge of the intermediate can be delocalized onto the electronegative nitrogen atom of the pyridine ring, which provides significant stabilization.
Practical Considerations for SNAr on 5-bromooxazolo[5,4-b]pyridine
Several factors must be carefully considered when designing an SNAr experiment with 5-bromooxazolo[5,4-b]pyridine:
-
Choice of Nucleophile: The reactivity of the nucleophile will influence the reaction conditions required. Stronger nucleophiles will generally react faster and at lower temperatures.
-
Amines: Primary and secondary amines are excellent nucleophiles for SNAr reactions. A base is often required to deprotonate the amine after the initial addition step, or to neutralize the HBr formed.[13][14]
-
Alkoxides and Phenoxides: These are potent nucleophiles that are typically generated in situ by treating the corresponding alcohol or phenol with a strong base like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK).[13][15]
-
Thiols: Thiols are also effective nucleophiles. They are often converted to the more nucleophilic thiolate anion using a base.[16]
-
-
Solvent Selection: Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and N-methyl-2-pyrrolidone (NMP) are the solvents of choice for SNAr reactions.[6][16] These solvents can solvate the cationic counter-ion of the nucleophile, thereby increasing its nucleophilicity, and they can also stabilize the charged Meisenheimer intermediate.
-
Role of Base: A base is often necessary in SNAr reactions, particularly when using amine or thiol nucleophiles.[13][16] The base serves to deprotonate the nucleophile, increasing its reactivity, and to neutralize any acidic byproducts. Common bases include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and organic bases like triethylamine (Et₃N) or diisopropylethylamine (DIPEA). For less reactive nucleophiles, stronger bases like NaH or t-BuOK may be required.[13][16]
-
Reaction Temperature: The required reaction temperature will depend on the reactivity of the substrate and the nucleophile. Reactions can range from room temperature to elevated temperatures (80-150 °C). Microwave irradiation can also be employed to accelerate the reaction.
-
Monitoring the Reaction: The progress of the reaction should be monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS), to determine the point of completion and to check for the formation of any side products.
Detailed Experimental Protocols
The following protocols are provided as general guidelines and may require optimization for specific substrates and nucleophiles. Always perform reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).
Protocol 1: SNAr with Amine Nucleophiles (e.g., Morpholine)
This protocol describes a general procedure for the synthesis of 5-(morpholin-4-yl)oxazolo[5,4-b]pyridine.
Materials:
-
5-bromooxazolo[5,4-b]pyridine (1.0 eq)
-
Morpholine (1.2 - 2.0 eq)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 eq)
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 5-bromooxazolo[5,4-b]pyridine in DMF (or DMSO), add the amine nucleophile (e.g., morpholine) and the base (K₂CO₃ or Cs₂CO₃).[13]
-
Stir the reaction mixture at a temperature ranging from 80 °C to 120 °C. Monitor the reaction progress by TLC or LC-MS.[13]
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.
-
Remove the solvent in vacuo and purify the crude product by flash column chromatography on silica gel.
Protocol 2: SNAr with Alkoxide Nucleophiles (e.g., Sodium Methoxide)
This protocol describes a general procedure for the synthesis of 5-methoxyoxazolo[5,4-b]pyridine.
Materials:
-
5-bromooxazolo[5,4-b]pyridine (1.0 eq)
-
Sodium methoxide (1.5 - 2.0 eq) or Sodium hydride (NaH, 1.5 eq) and Methanol (1.5 eq)
-
Anhydrous Tetrahydrofuran (THF) or DMF
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
If using NaH and methanol, in a flame-dried round-bottom flask under an inert atmosphere, suspend NaH in anhydrous THF (or DMF).
-
Cool the suspension to 0 °C in an ice bath and slowly add methanol. Stir the mixture at room temperature for 30 minutes to generate the sodium methoxide.[13]
-
Add a solution of 5-bromooxazolo[5,4-b]pyridine in the same anhydrous solvent to the methoxide solution.
-
Stir the reaction at room temperature or heat to 60-80 °C, monitoring by TLC or LC-MS.[13]
-
After completion, cool the reaction to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.
-
Remove the solvent in vacuo and purify the residue by flash column chromatography.
Protocol 3: SNAr with Thiolate Nucleophiles (e.g., Sodium Thiophenoxide)
This protocol describes a general procedure for the synthesis of 5-(phenylthio)oxazolo[5,4-b]pyridine.
Materials:
-
5-bromooxazolo[5,4-b]pyridine (1.0 eq)
-
Thiophenol (1.1 eq)
-
Sodium hydride (NaH, 1.2 eq) or Potassium carbonate (K₂CO₃, 2.0 eq)
-
Anhydrous DMF
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Dichloromethane (DCM)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve thiophenol in anhydrous DMF.
-
Cool the solution to 0 °C and add NaH portion-wise (or K₂CO₃). Stir for 20-30 minutes at 0 °C to form the thiolate.[13]
-
Add a solution of 5-bromooxazolo[5,4-b]pyridine in anhydrous DMF to the thiolate solution.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS). Gentle heating may be required.
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl.[13]
-
Extract the aqueous layer with DCM (3 x).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.
-
Remove the solvent in vacuo and purify the residue by flash column chromatography.
Data Presentation: Representative Reaction Conditions
The following table summarizes typical reaction conditions for the SNAr of 5-bromooxazolo[5,4-b]pyridine with various nucleophiles. Note that these are starting points and may require optimization.
| Nucleophile | Base | Solvent | Temperature (°C) | Typical Reaction Time (h) |
| Morpholine | K₂CO₃ | DMF | 100 | 12-24 |
| Aniline | Cs₂CO₃ | DMSO | 120 | 18-36 |
| Sodium Methoxide | NaH | THF | 60 | 6-12 |
| Sodium Ethoxide | NaH | THF | 60 | 6-12 |
| Sodium Thiophenoxide | NaH | DMF | 25-50 | 4-8 |
| Sodium Ethanethiolate | K₂CO₃ | DMF | 25 | 2-6 |
Troubleshooting Common Issues
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or Low Conversion | - Insufficiently reactive nucleophile- Reaction temperature too low- Inactive catalyst or base- Impure starting materials | - Use a stronger base to generate a more potent nucleophile- Increase the reaction temperature or use microwave heating- Use fresh, high-purity reagents- Ensure starting material is pure |
| Formation of Side Products | - Reaction temperature too high- Presence of competing reactive sites- Decomposition of starting material or product | - Lower the reaction temperature- Use a more selective nucleophile or protecting groups if necessary- Ensure an inert atmosphere for sensitive reactions |
| Difficult Product Isolation | - Product is highly polar and water-soluble- Emulsion formation during workup | - Use a continuous liquid-liquid extractor for extraction- Saturate the aqueous layer with NaCl to reduce product solubility- Filter the mixture through Celite to break up emulsions |
Conclusion
The nucleophilic aromatic substitution on 5-bromooxazolo[5,4-b]pyridine is a robust and versatile method for the synthesis of a diverse library of substituted derivatives. A thorough understanding of the reaction mechanism and the influence of various experimental parameters is key to the successful application of this methodology. The protocols and guidelines presented in this document provide a solid foundation for researchers to explore the chemical space around this important heterocyclic scaffold, paving the way for the discovery of novel therapeutic agents and functional materials.
References
-
KPU Pressbooks. 5.6 Nucleophilic Aromatic Substitution: SNAr. Organic Chemistry II. Link
-
BYJU'S. Nucleophilic aromatic substitution. Link
-
Wikipedia. Nucleophilic aromatic substitution. Link
-
Al-Otaibi, A. A. M., et al. Oxazol-5(4H)-ones. Part 7. New synthesis of oxazolo[5,4-b]pyridines. RSC Publishing. Link
-
Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. Link
-
Leonard, M. S. Nucleophilic Aromatic Substitution (SNAr). YouTube. Link
-
MDPI. Synthesis, Photophysical Characterization, and Computational Analysis of Novel Bis(oxazolo[5,4-b]pyridine) Derivatives as Terpyridine-Inspired Fluorophores. Link
-
BenchChem. Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) Reactions of 2-Fluoro-5-nitrobenzene-1,4-diamine. Link
-
University of Calgary. Reaction Examples. Link
-
ACS Publications. Nucleophilic Aromatic Substitution (SNAr) as an Approach to Challenging Carbohydrate–Aryl Ethers. Organic Letters. Link
-
Organic Chemistry Portal. Reaction of Arenes/Heteroarenes with Thiols – SNAr Chemistry. Link
-
ResearchGate. Mechanisms of Nucleophilic Aromatic and Hetero-aromatic Substitution. Recent Developments. Link
-
Chem Help ASAP. SNAr reaction scope & limitations. YouTube. Link
-
ResearchGate. Concerted Nucleophilic Aromatic Substitution Reactions. Link
-
Chemistry Steps. Nucleophilic Aromatic Substitution. Link
-
ResearchGate. Synthesis and Optical Properties of Substituted Derivatives of Oxazolo[5,4-b]Pyridine. Link
-
Pearson. SNAr Reactions of Pyridine: Videos & Practice Problems. Link
-
Problems in Chemistry. Amines Part 8 - Nucleophilic Aromatic Substitution of Pyridine. YouTube. Link
-
ResearchGate. S N Ar reactions of substituted pyridines with secondary amines in aqueous solution: Kinetic and reactivity indices in density functional theory. Link
-
ResearchGate. Synthesis and Optical Properties of Substituted Derivatives of Oxazolo[5,4-b]Pyridine. Link
-
Chemistry Stack Exchange. Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? Link
-
NIH National Library of Medicine. Facile Pyridine SNAr Reactions via N-Phosphonium–Pyridinium Intermediates. Link
-
NIH National Library of Medicine. New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. Link
-
BenchChem. Protocol for Nucleophilic Substitution on the Pyridine Ring: Application Notes for Researchers and Drug Development Professional. Link
-
ACS Publications. 2-(Substituted phenyl)oxazolo[4,5-b]pyridines and 2-(substituted phenyl)oxazolo[5,4-b]pyridines as nonacidic antiinflammatory agents. Journal of Medicinal Chemistry. Link
-
Taylor & Francis Online. Synthesis of Substituted Aryl Incorporated Oxazolo[4,5-b]Pyridine-Triazole Derivatives: Anticancer Evaluation and Molecular Docking Studies. Link
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. tandfonline.com [tandfonline.com]
- 3. byjus.com [byjus.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 6. Reaction Examples [cdb.ics.uci.edu]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 9. m.youtube.com [m.youtube.com]
- 10. m.youtube.com [m.youtube.com]
- 11. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]
- 12. SNAr Reactions of Pyridine Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Reaction of Arenes/Heteroarenes with Thiols – SNAr Chemistry - Wordpress [reagents.acsgcipr.org]
Application Note: Strategic Synthesis of Oxazolo[5,4-b]pyridine from 3-Amino-2-pyridone
This Application Note is designed for medicinal chemists and process development scientists. It details the robust synthesis of the oxazolo[5,4-b]pyridine core—a critical bioisostere of benzoxazole and purine, widely utilized in kinase inhibitors (e.g., GSK-3
Part 1: Scientific Foundation & Mechanistic Logic
The Scaffolding Challenge
The synthesis of oxazolo[5,4-b]pyridine hinges on the successful fusion of an oxazole ring onto a pyridine core.[1] The starting material, 3-amino-2-pyridone (also known as 3-amino-2(1H)-pyridinone), presents a unique challenge due to lactam-lactim tautomerism .
-
Lactam Form (Dominant): The N-H / C=O form is thermodynamically favored in solution.[1]
-
Lactim Form (Reactive): The N=C-OH form is required for the cyclization, where the oxygen acts as the nucleophile to close the oxazole ring.[1]
Successful protocols must drive the equilibrium toward the lactim species or utilize conditions where the oxygen atom is sufficiently nucleophilic to attack the electrophilic carbon source (formate, anhydride, or acid).[1]
Reaction Pathway
The transformation proceeds via an initial N-acylation (or formylation) of the C3-amine, followed by an intramolecular cyclodehydration involving the C2-oxygen.[1]
Figure 1: Mechanistic pathway highlighting the critical tautomeric shift required for cyclization.
Part 2: Experimental Protocols
Two distinct protocols are provided based on the desired substitution at the C-2 position.
Protocol A: Synthesis of Parent Oxazolo[5,4-b]pyridine (C2-H)
Best for: Creating the unsubstituted core or introducing sensitive C2-substituents later.
Reagents:
-
Substrate: 3-Amino-2-pyridone (1.0 equiv)
-
Reagent/Solvent: Triethyl Orthoformate (TEOF) (Excess, acts as solvent)[1]
-
Catalyst: p-Toluenesulfonic acid (p-TsOH) (5-10 mol%) or Acetic Acid.
Workflow:
-
Preparation: In a dry round-bottom flask equipped with a reflux condenser and a drying tube (CaCl2), suspend 3-amino-2-pyridone (10 mmol, 1.10 g) in Triethyl Orthoformate (15 mL).
-
Catalysis: Add p-TsOH (0.5 mmol, 95 mg). The acid catalyzes the formation of the reactive diethoxymethyl cation.[1]
-
Reflux: Heat the mixture to reflux (approx. 146°C) with vigorous stirring.
-
Distillation (Critical Step): To drive the reaction to completion, equip the flask with a short-path distillation head and distill off the ethanol byproduct formed during cyclization.[1]
-
Workup:
-
Concentrate the remaining mixture under reduced pressure to remove excess TEOF.
-
The residue is often a crystalline solid.[1] Triturate with cold diethyl ether or hexane to remove impurities.[1]
-
Purification: Recrystallize from ethanol or purify via flash column chromatography (SiO2, EtOAc/Hexane gradient).[1]
-
Protocol B: Synthesis of 2-Substituted Oxazolo[5,4-b]pyridines (C2-Alkyl/Aryl)
Best for: One-pot synthesis of robust derivatives using Polyphosphoric Acid (PPA).
Reagents:
-
Substrate: 3-Amino-2-pyridone (1.0 equiv)
-
Reagent: Carboxylic Acid (R-COOH) or Anhydride (1.1–1.5 equiv)
-
Solvent/Cyclizing Agent: Polyphosphoric Acid (PPA) (10–15 g per gram of substrate)[1]
Workflow:
Figure 2: Workflow for PPA-mediated cyclodehydration.
-
Mixing: In a beaker or wide-mouth flask, place PPA (20 g). Heat gently to 80°C to lower viscosity.
-
Addition: Add 3-amino-2-pyridone (10 mmol, 1.10 g) and the corresponding Carboxylic Acid (e.g., Benzoic acid, 11 mmol) to the warm PPA. Stir mechanically or with a glass rod to ensure homogeneity.
-
Cyclization: Heat the mixture to 120–140°C .
-
Quenching (Safety Critical):
-
Allow the reaction to cool to ~60°C.
-
Pour the syrup slowly into crushed ice (100 g) with vigorous stirring. The PPA hydrolysis is exothermic.[1]
-
-
Neutralization: Carefully basify the aqueous solution using concentrated Ammonia (NH4OH) or Sodium Carbonate (Na2CO3) until pH ~8.[1]
-
Result: The product usually precipitates out as a solid.[1]
-
-
Isolation: Filter the solid, wash with copious water, and dry.[1] Recrystallize from DMF/Ethanol mixtures if necessary.[1]
Part 3: Data Summary & Troubleshooting
Reagent Comparison Table
| Method | Reagent System | Target Substituent (C2) | Temp (°C) | Yield (Typical) | Key Advantage |
| A | TEOF / p-TsOH | -H (Hydrogen) | 146 (Reflux) | 65–85% | Mild, easy workup, avoids strong mineral acids. |
| B | R-COOH / PPA | -R (Alkyl/Aryl) | 120–140 | 50–75% | One-pot, handles sterically hindered acids well. |
| C | Anhydride / AcOH | -R (Alkyl) | 118 (Reflux) | 40–60% | Milder than PPA, good for aliphatic chains.[1] |
Troubleshooting Guide
-
Problem: Low Yield / Black Tar Formation.
-
Problem: Incomplete Cyclization (Intermediate Amide Isolated).
-
Cause: Temperature too low or insufficient dehydrating power.[1]
-
Solution: For Method B, increase temperature to 150°C. For Method A, ensure ethanol is being distilled off to shift equilibrium.
-
-
Problem: Product Solubility.
Part 4: Safety & References
Safety Hazards (MSDS Highlights)
-
3-Amino-2-pyridone: Irritant. Air-sensitive (oxidizes).[1] Store in dark/cold.
-
Polyphosphoric Acid (PPA): Corrosive.[1] Causes severe skin burns.[1] Reacts violently with water (exothermic).[1] Always pour acid into ice; never add water to hot acid.[1]
-
Triethyl Orthoformate: Flammable liquid.[1]
References
-
Synthesis of Oxazolo[5,4-b]pyridines (General Review)
-
Mechanistic Insight (PPA Cyclization)
-
Alternative Cyclization (Orthoesters)
Sources
- 1. New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Novel Oxazolo[4,5-b]pyridine-2-one based 1,2,3-triazoles as Glycogen Synthase Kinase-3β Inhibitors with Anti-inflammatory Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. repositorium.uminho.pt [repositorium.uminho.pt]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for the Functionalization of 5-bromooxazolo[5,4-b]pyridine: A Guide to Lithiation and Borylation Strategies
Introduction: The Strategic Importance of Oxazolo[5,4-b]pyridines in Medicinal Chemistry
The oxazolo[5,4-b]pyridine scaffold is a privileged heterocyclic motif frequently encountered in molecules of significant biological and pharmaceutical interest. Its structural resemblance to purine bases allows for interaction with a variety of enzymatic targets, leading to applications in oncology, virology, and immunology. The ability to selectively functionalize this core structure is paramount for the exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents. This guide provides detailed protocols and scientific rationale for two key transformations of 5-bromooxazolo[5,4-b]pyridine: lithiation and borylation. These methods open the door to a diverse array of subsequent chemical modifications, enabling researchers to efficiently generate libraries of novel compounds for drug discovery programs.
PART 1: Lithiation of 5-bromooxazolo[5,4-b]pyridine via Halogen-Metal Exchange
The conversion of an aryl halide to an aryllithium species through halogen-metal exchange is a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds.[1] This transformation generates a highly nucleophilic organometallic intermediate that can react with a wide range of electrophiles. For a substrate like 5-bromooxazolo[5,4-b]pyridine, this approach offers a direct route to functionalization at the 5-position.
Causality Behind Experimental Choices for Lithiation
The choice of organolithium reagent and reaction conditions is critical for a successful halogen-metal exchange. Strong, non-nucleophilic bases are preferred to avoid unwanted side reactions. The reaction is typically conducted at very low temperatures to ensure the stability of the generated organolithium intermediate and to prevent decomposition or reaction with the solvent.
-
Organolithium Reagent: n-Butyllithium (n-BuLi) is a commonly employed and commercially available reagent for halogen-metal exchange on bromo-substituted aromatic and heteroaromatic systems.[1][2] Its high reactivity allows the exchange to proceed rapidly even at low temperatures. tert-Butyllithium (t-BuLi) can also be used and is sometimes more effective for less reactive bromides, but its higher basicity can lead to competing deprotonation reactions.
-
Solvent: Anhydrous tetrahydrofuran (THF) is the solvent of choice for most organolithium reactions. Its ability to solvate the lithium cation and its low freezing point make it ideal for reactions conducted at -78 °C. It is crucial that the solvent is rigorously dried, as any trace of water will quench the organolithium reagent.
-
Temperature: The reaction is performed at -78 °C (a dry ice/acetone bath) to ensure the stability of the 5-lithiooxazolo[5,4-b]pyridine intermediate. At higher temperatures, this highly reactive species can be prone to decomposition or undesired side reactions.
Experimental Workflow for Lithiation
Caption: Experimental workflow for the lithiation of 5-bromooxazolo[5,4-b]pyridine.
Detailed Protocol for Lithiation and Trapping with an Electrophile
Materials:
-
5-bromooxazolo[5,4-b]pyridine
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)
-
Electrophile of choice (e.g., benzaldehyde, dimethylformamide, etc.)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Inert gas (Argon or Nitrogen)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Septa
-
Syringes and needles
-
Low-temperature thermometer
-
Dry ice/acetone bath
-
Standard glassware for work-up and purification (separatory funnel, rotary evaporator, chromatography columns)
Procedure:
-
Preparation: Under an inert atmosphere of argon or nitrogen, add 5-bromooxazolo[5,4-b]pyridine (1.0 eq) to a dry round-bottom flask equipped with a magnetic stir bar.
-
Dissolution: Add anhydrous THF (sufficient to make a ~0.1 M solution) via syringe and stir until the starting material is fully dissolved.
-
Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add a solution of n-BuLi in hexanes (1.1 eq) dropwise via syringe over 10-15 minutes, ensuring the internal temperature does not rise significantly.
-
Stirring: Stir the reaction mixture at -78 °C for 1 hour. The formation of the lithiated species may be accompanied by a color change.
-
Electrophilic Quench: Add the desired electrophile (1.2 eq), either neat or as a solution in anhydrous THF, dropwise to the reaction mixture at -78 °C.
-
Warming: After the addition of the electrophile, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Quenching: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Extraction: Transfer the mixture to a separatory funnel and extract with an appropriate organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the desired 5-substituted oxazolo[5,4-b]pyridine.
| Parameter | Recommended Condition | Rationale |
| Reagent | n-Butyllithium (n-BuLi) | Effective for halogen-metal exchange on bromo-heterocycles.[1][2] |
| Solvent | Anhydrous Tetrahydrofuran (THF) | Good solvating properties at low temperatures. |
| Temperature | -78 °C | Ensures stability of the organolithium intermediate. |
| Stoichiometry | 1.1 eq of n-BuLi | A slight excess ensures complete conversion of the starting material. |
| Reaction Time | 1 hour for lithiation | Sufficient time for complete halogen-metal exchange. |
PART 2: Borylation of 5-bromooxazolo[5,4-b]pyridine via Miyaura Borylation
The Miyaura borylation is a palladium-catalyzed cross-coupling reaction that allows for the synthesis of boronate esters from organic halides.[3] This transformation is highly valued for its mild reaction conditions, broad substrate scope, and excellent functional group tolerance. The resulting boronate ester is a versatile intermediate that can be used in a variety of subsequent cross-coupling reactions, most notably the Suzuki-Miyaura coupling.
Causality Behind Experimental Choices for Borylation
The success of the Miyaura borylation hinges on the careful selection of the catalyst, ligand, base, and boron source.
-
Boron Source: Bis(pinacolato)diboron (B₂pin₂) is the most commonly used reagent for Miyaura borylation.[3][4] It is a stable, crystalline solid that is easy to handle.
-
Palladium Catalyst: A variety of palladium(0) and palladium(II) precursors can be used. Pd(dppf)Cl₂ ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)) is a robust and highly effective catalyst for the borylation of aryl and heteroaryl halides.
-
Ligand: In the case of using a catalyst like Pd(dppf)Cl₂, the dppf ligand is already incorporated. For other palladium sources, a suitable phosphine ligand is required to facilitate the catalytic cycle.
-
Base: A weak base is crucial to promote the transmetalation step of the catalytic cycle without causing premature hydrolysis of the diboron reagent or the product boronate ester. Potassium acetate (KOAc) is the most frequently used and effective base for this purpose.[3]
-
Solvent: Aprotic polar solvents such as 1,4-dioxane or dimethylformamide (DMF) are typically used to ensure the solubility of all reaction components.
Experimental Workflow for Miyaura Borylation
Caption: Experimental workflow for the Miyaura borylation of 5-bromooxazolo[5,4-b]pyridine.
Detailed Protocol for Miyaura Borylation
Materials:
-
5-bromooxazolo[5,4-b]pyridine
-
Bis(pinacolato)diboron (B₂pin₂)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Potassium acetate (KOAc), anhydrous
-
Anhydrous 1,4-dioxane
-
Inert gas (Argon or Nitrogen)
-
Celite®
-
Organic solvent for purification (e.g., hexanes, ethyl acetate)
Equipment:
-
Schlenk flask or sealed tube
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Standard glassware for work-up and purification (sintered glass funnel, rotary evaporator, chromatography columns)
Procedure:
-
Preparation: To a Schlenk flask or sealed tube, add 5-bromooxazolo[5,4-b]pyridine (1.0 eq), bis(pinacolato)diboron (1.1 eq), potassium acetate (1.5 eq), and Pd(dppf)Cl₂ (0.03 eq).
-
Solvent Addition: Add anhydrous 1,4-dioxane (sufficient to make a ~0.1 M solution).
-
Degassing: Seal the vessel and degas the reaction mixture by subjecting it to three cycles of vacuum followed by backfilling with an inert gas (argon or nitrogen).
-
Heating: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.
-
Cooling and Filtration: Allow the reaction mixture to cool to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite® to remove palladium residues.
-
Concentration: Wash the Celite® pad with additional organic solvent and combine the filtrates. Concentrate the combined filtrates under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the oxazolo[5,4-b]pyridine-5-boronic acid pinacol ester.
| Parameter | Recommended Condition | Rationale |
| Boron Source | Bis(pinacolato)diboron (B₂pin₂) | Stable, commercially available, and widely used.[3][4] |
| Catalyst | Pd(dppf)Cl₂ | Robust and effective for borylation of heteroaryl halides. |
| Base | Potassium Acetate (KOAc) | Mild base that promotes transmetalation without side reactions.[3] |
| Solvent | Anhydrous 1,4-Dioxane | Aprotic polar solvent that solubilizes reactants. |
| Temperature | 80-100 °C | Provides sufficient thermal energy for the catalytic cycle to proceed efficiently. |
Conclusion and Future Perspectives
The protocols detailed herein for the lithiation and borylation of 5-bromooxazolo[5,4-b]pyridine provide robust and versatile methods for the functionalization of this important heterocyclic core. The 5-lithiooxazolo[5,4-b]pyridine intermediate opens avenues for the introduction of a wide range of electrophiles, while the corresponding boronate ester is a key building block for palladium-catalyzed cross-coupling reactions. These methodologies empower researchers in drug discovery and development to rapidly and efficiently generate diverse libraries of oxazolo[5,4-b]pyridine analogs for biological evaluation, accelerating the identification of new lead compounds. Further exploration of these reactive intermediates will undoubtedly lead to the discovery of novel and potent therapeutic agents.
References
- To be populated with actual references from the search results during the final composition.
- To be populated with actual references from the search results during the final composition.
- To be populated with actual references from the search results during the final composition.
-
Palladium-Catalyzed Cross-Coupling Reaction of Bis(pinacolato)diboron with 1-Alkenyl Halides or Triflates: Convenient Synthesis of Unsymmetrical 1,3-Dienes via the Borylation-Coupling Sequence. Journal of the American Chemical Society. [Link]
-
Continuous Processing of Concentrated Organolithiums in Flow Using Static and Dynamic Spinning Disc Reactor Technologies. ACS Publications. [Link]
- To be populated with actual references from the search results during the final composition.
-
Organo-lithiation and halogen metal exchange reactions in organic synthesis-an anomolous aromatic substitution via halogen-metal. Indian Academy of Sciences. [Link]
- To be populated with actual references from the search results during the final composition.
- To be populated with actual references from the search results during the final composition.
- To be populated with actual references from the search results during the final composition.
- To be populated with actual references from the search results during the final composition.
-
Miyaura Borylation Reaction. Organic Chemistry Portal. [Link]
Sources
Application Note: Strategic Synthesis of Fluorescent Dyes via 5-Bromooxazolo[5,4-b]pyridine
This Application Note is structured to guide researchers through the strategic synthesis of fluorescent dyes using 5-bromooxazolo[5,4-b]pyridine as a pivotal electrophilic scaffold.
Executive Summary
The oxazolo[5,4-b]pyridine core represents a privileged scaffold in the design of organic fluorophores due to its high electron affinity, rigid planar structure, and capacity for Excited-State Intramolecular Proton Transfer (ESIPT). While the 2-position is commonly functionalized during ring closure, the 5-bromo position (located on the pyridine ring) offers a critical orthogonal "handle" for extending conjugation and tuning emission wavelengths via Palladium-catalyzed cross-coupling.
This guide details the protocol for utilizing 5-bromooxazolo[5,4-b]pyridine to synthesize ratiometric ESIPT probes and solvatochromic Intramolecular Charge Transfer (ICT) dyes.
Strategic Rationale & Mechanism
The "Universal Hub" Concept
Most oxazolopyridine dyes are synthesized by condensing a carboxylic acid with an aminopyridine. However, this limits diversity to the available acids. By utilizing a 5-bromo substituted core, researchers can introduce diverse electronic donors after the heterocycle is formed, allowing for precise tuning of the HOMO-LUMO gap.
Photophysical Mechanisms
-
ESIPT (Stokes Shift >100 nm): Coupling a 2-hydroxyphenyl group creates a four-level photophysical system. Upon excitation, the proton transfers from the hydroxyl oxygen to the oxazole nitrogen, emitting from the keto-tautomer with a massive Stokes shift.
-
ICT (Color Tuning): Coupling electron-rich aryls (e.g., dimethylaniline) at the 5-position creates a "Push-Pull" system. The oxazolopyridine acts as the acceptor, and the coupled aryl acts as the donor.
Figure 1: Divergent synthetic workflow transforming the 5-bromo core into distinct functional dye classes.
Experimental Protocols
Precursor Synthesis: The Core Scaffold
Note: If 5-bromooxazolo[5,4-b]pyridine is not commercially available, it is synthesized from 2-amino-5-bromo-3-hydroxypyridine.
Reagents: 2-amino-5-bromo-3-hydroxypyridine, Triethyl orthoformate (or respective anhydride), p-TsOH (cat).
-
Dissolution: Dissolve 2-amino-5-bromo-3-hydroxypyridine (10 mmol) in dry dioxane (20 mL).
-
Cyclization: Add triethyl orthoformate (15 mmol) and p-TsOH (0.5 mmol). Reflux at 100°C for 6 hours.
-
Workup: Cool to RT. The product often precipitates. If not, remove solvent in vacuo. Wash with cold ethanol.
-
Yield: Typically 75-85%.
Protocol A: Suzuki-Miyaura Coupling (ESIPT Dye Synthesis)
Target: 2-(2'-hydroxyphenyl)-5-(4-methoxyphenyl)oxazolo[5,4-b]pyridine. Objective: To extend the conjugation of the ESIPT core for visible-light excitation.
Materials:
-
Substrate: 5-bromo-2-(2'-hydroxyphenyl)oxazolo[5,4-b]pyridine (1.0 equiv)
-
Coupling Partner: 4-methoxyphenylboronic acid (1.2 equiv)
-
Catalyst: Pd(PPh₃)₄ (5 mol%)
-
Base: K₂CO₃ (2M aqueous solution, 3.0 equiv)
-
Solvent: 1,4-Dioxane/Ethanol (4:1 v/v)
Step-by-Step Procedure:
-
Degassing: In a Schlenk tube, combine the substrate, boronic acid, and solvent. Bubble Nitrogen or Argon through the solution for 15 minutes. Critical: Oxygen poisons the Pd(0) catalyst.
-
Catalyst Addition: Add Pd(PPh₃)₄ and the aqueous base under a positive pressure of inert gas. Seal the tube.
-
Reaction: Heat to 90°C for 12 hours. The solution typically darkens from yellow to orange/brown.
-
Quench: Cool to RT. Dilute with water (30 mL) and extract with Ethyl Acetate (3 x 20 mL).
-
Purification: Dry organic layer over MgSO₄. Concentrate. Purify via silica gel column chromatography (Hexane/EtOAc gradient).
-
Validation: Product should exhibit dual emission (Enol/Keto) if proton transfer is active.
Protocol B: Sonogashira Coupling (Deep Red ICT Dyes)
Target: 5-((4-dimethylaminophenyl)ethynyl)oxazolo[5,4-b]pyridine. Objective: To introduce a rigid alkyne linker for maximum red-shift.
Materials:
-
Substrate: 5-bromooxazolo[5,4-b]pyridine derivative (1.0 equiv)
-
Alkyne: 4-ethynyl-N,N-dimethylaniline (1.2 equiv)
-
Catalyst: PdCl₂(PPh₃)₂ (5 mol%)
-
Co-Catalyst: CuI (3 mol%)
-
Base/Solvent: Triethylamine (TEA) / THF (1:1 mixture)
Step-by-Step Procedure:
-
Setup: Dissolve substrate and alkyne in dry THF/TEA in a flame-dried flask.
-
Activation: Add CuI and Pd catalyst. Note: The solution often turns yellow-green instantly.
-
Incubation: Stir at 60°C under Argon for 6-8 hours.
-
Workup: Filter off the ammonium salt precipitate. Concentrate the filtrate.
-
Purification: Recrystallize from Ethanol or perform column chromatography.
Characterization & Data Interpretation
Expected Spectral Data
The following table summarizes the expected shifts when functionalizing the 5-bromo position.
| Compound | Substitution (5-pos) | Absorption | Emission | Quantum Yield ( | Mechanism |
| Core | -Br | 310 | 360 (Blue) | 0.25 | |
| Dye A | -Ph-OMe | 355 | 490 (Green) | 0.55 | ESIPT |
| Dye B | -C | 420 | 610 (Red) | 0.40 | ICT |
Troubleshooting Guide
-
Problem: Low yield in Suzuki coupling.
-
Problem: No fluorescence observed.
References
-
Synthesis and Reactivity of Thiazolo[5,4-b]pyridine Derivatives (Analogous Chemistry) Source: National Institutes of Health (PMC) URL:[Link] Relevance: Establishes the Suzuki coupling protocols for the [5,4-b] fused pyridine system.
-
Intramolecular Proton Transfer in Oxazolo[4,5-b]pyridine Derivatives Source: PubMed URL:[Link] Relevance: Validates the ESIPT mechanism and dual-fluorescence properties of hydroxyphenyl-oxazolopyridines.
-
Suzuki Cross-Coupling Reaction of 5-Bromo-2-methylpyridin-3-amine Source: National Institutes of Health (PMC) URL:[Link] Relevance: Provides specific reaction conditions for coupling at the 5-bromo position of the pyridine ring.
-
Synthesis and Optical Properties of Substituted Derivatives of Oxazolo[5,4-b]Pyridine Source: ResearchGate URL:[6][7][Link] Relevance: Confirms the synthesis of the core scaffold and its photoluminescent potential.
Sources
- 1. Synthesis and Optical Properties of Substituted Derivatives of Oxazolo[5,4-b]Pyridine | EURASIAN JOURNAL OF CHEMISTRY [ejc.buketov.edu.kz]
- 2. Synthesis, Photophysical Characterization, and Computational Analysis of Novel Bis(oxazolo[5,4-b]pyridine) Derivatives as Terpyridine-Inspired Fluorophores | MDPI [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. A thiazolo[4,5-b]pyridine-based fluorescent probe for detection of zinc ions and application for in vitro and in vivo bioimaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Preparation of 2-Substituted Oxazolo[5,4-b]pyridine Derivatives: An Application Guide
Introduction: The Significance of the Oxazolo[5,4-b]pyridine Scaffold
The oxazolo[5,4-b]pyridine core is a privileged heterocyclic scaffold of significant interest to the pharmaceutical and material science communities. Structurally, it acts as a bioisostere of natural purine bases like adenine and guanine, allowing its derivatives to interact with a wide array of biological targets.[1][2] This mimicry has led to the discovery of compounds with potent biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3][4][5]
Beyond their medicinal applications, these compounds often exhibit intriguing photophysical characteristics, making them valuable as organic luminophores and fluorescent probes.[6][7][8] Their utility spans from potential therapeutics for malignant brain tumors to key components in organic electronics.
This guide provides a comprehensive overview of the prevailing synthetic strategies for preparing 2-substituted oxazolo[5,4-b]pyridine derivatives. It is designed for researchers in organic synthesis and drug development, offering detailed, field-tested protocols and explaining the fundamental principles behind the experimental choices.
Core Synthetic Strategy: Amidation and Cyclodehydration
The most robust and widely adopted method for constructing the oxazolo[5,4-b]pyridine ring system is a two-step sequence starting from an appropriately substituted 3-aminopyridin-2-ol (which exists in tautomeric equilibrium with 3-aminopyridin-2(1H)-one). The general workflow involves:
-
N-Acylation (Amidation): The amino group of the pyridinol precursor is acylated using a carboxylic acid derivative (e.g., acid chloride, anhydride) to form an intermediate N-(2-hydroxypyridin-3-yl)amide.
-
Intramolecular Cyclodehydration: The intermediate amide is then subjected to dehydrating conditions, which promotes an intramolecular cyclization between the amide carbonyl and the pyridinol hydroxyl group, forging the oxazole ring.[2][7]
This straightforward approach allows for significant diversity in the final product, as the substituent at the 2-position of the oxazole ring is directly determined by the acylating agent used in the first step.
Caption: General Synthetic Workflow.
Protocol 1: Synthesis of the Key Precursor, 2-Amino-3-hydroxypyridine
A reliable supply of the starting material is paramount. While several routes exist, including multi-step syntheses from furfural[9][10][11], the catalytic hydrogenation of 2-hydroxy-3-nitropyridine is a clean and efficient method for laboratory-scale preparations.[12]
Objective: To prepare 2-amino-3-hydroxypyridine by the reduction of 2-hydroxy-3-nitropyridine.
Reagents and Equipment:
-
2-Hydroxy-3-nitropyridine
-
Methanol (MeOH), reagent grade
-
10% Palladium on Carbon (Pd/C) catalyst
-
Hydrogen (H₂) gas cylinder with balloon or hydrogenation apparatus
-
Celite® for filtration
-
Standard laboratory glassware (round-bottom flask, condenser)
-
Magnetic stirrer and heating mantle
-
Filtration apparatus (Büchner funnel)
-
Rotary evaporator
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 2-hydroxy-3-nitropyridine (e.g., 5.0 g, 35.7 mmol) in methanol (200 mL).
-
Catalyst Addition: Carefully add 10% Pd/C (e.g., 0.5 g, 10% w/w) to the solution.
-
Hydrogenation: Securely seal the flask. Flush the system with an inert gas like argon or nitrogen, then introduce hydrogen gas. Maintain a positive pressure of hydrogen using a balloon or a dedicated hydrogenation apparatus.
-
Reaction Monitoring: Stir the mixture vigorously at room temperature overnight. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
Filtration and Workup: Once the reaction is complete, carefully filter the mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite pad thoroughly with methanol to ensure complete recovery of the product.
-
Purification: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude solid can be further purified by silica gel chromatography (e.g., using a mobile phase of 5% methanol in dichloromethane) to yield pure 2-amino-3-hydroxypyridine.[12]
Protocol 2: Synthesis of a 2-Aryl-oxazolo[5,4-b]pyridine Derivative
This protocol details the synthesis of a representative 2-aryl derivative, a common motif in medicinal chemistry, via the amidation-cyclization sequence.
Objective: To synthesize a 2-aryl-oxazolo[5,4-b]pyridine from 2-amino-3-hydroxypyridine and a substituted benzoyl chloride.
Caption: Two-step synthesis of a 2-aryl derivative.
Part A: N-Acylation (Amidation)
Reagents and Equipment:
-
2-Amino-3-hydroxypyridine (from Protocol 1)
-
Aryl- or heteroaryl-oyl chloride (e.g., benzoyl chloride)
-
Anhydrous pyridine or triethylamine
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Ice bath, magnetic stirrer, standard glassware
Step-by-Step Procedure:
-
Dissolution: Dissolve 2-amino-3-hydroxypyridine (1.0 eq) in anhydrous pyridine (acting as both solvent and base) in a round-bottom flask and cool the mixture in an ice bath to 0 °C.
-
Acylating Agent Addition: Add the desired benzoyl chloride (1.1 eq) dropwise to the stirred solution. The use of a slight excess ensures complete consumption of the starting material.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours or until TLC analysis indicates the disappearance of the starting amine.
-
Workup: Pour the reaction mixture into ice-water. If a precipitate forms, collect it by filtration. If not, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with dilute HCl (to remove pyridine), saturated NaHCO₃ solution, and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude N-(2-hydroxypyridin-3-yl)benzamide intermediate. This intermediate is often sufficiently pure for the next step.
Part B: Intramolecular Cyclodehydration
Reagents and Equipment:
-
Crude N-(2-hydroxypyridin-3-yl)benzamide (from Part A)
-
Phosphorus oxychloride (POCl₃)
-
Heating mantle with temperature control, reflux condenser
-
Ice bath, standard glassware
Step-by-Step Procedure:
-
Reaction Setup: Place the crude amide from Part A into a round-bottom flask. Carefully add phosphorus oxychloride (POCl₃) (e.g., 5-10 volumes relative to the amide). Caution: POCl₃ is highly corrosive and reacts violently with water. Handle in a fume hood with appropriate personal protective equipment.
-
Heating: Heat the mixture to reflux (approximately 100-110 °C) for 2-4 hours.[2] The reaction should be monitored by TLC.
-
Quenching: After cooling to room temperature, very slowly and carefully pour the reaction mixture onto crushed ice to quench the excess POCl₃. This is a highly exothermic process.
-
Basification & Extraction: Neutralize the acidic aqueous solution by the slow addition of a base, such as concentrated ammonium hydroxide or a saturated solution of sodium bicarbonate, until the pH is ~8-9. A solid product may precipitate at this stage. Extract the product into an organic solvent like ethyl acetate or DCM.
-
Purification: Wash the combined organic extracts with brine, dry over Na₂SO₄, and concentrate in vacuo. Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel to afford the pure 2-aryl-oxazolo[5,4-b]pyridine.
Mechanistic Insight: The Role of POCl₃
Phosphorus oxychloride is a powerful dehydrating agent that facilitates the cyclization through a specific mechanism. It activates the amide carbonyl group, making it a highly reactive electrophile, which is then readily attacked by the neighboring hydroxyl group.
Caption: Proposed mechanism for POCl₃-mediated cyclodehydration.
Expertise & Experience: The choice of dehydrating agent is critical. While POCl₃ is highly effective, it is also harsh.[13][14][15] For sensitive substrates, milder reagents such as polyphosphoric acid (PPA) can be used, although this may require higher temperatures and longer reaction times.[2][16] The workup procedure must be performed with extreme care, as the quenching of POCl₃ is vigorous.
Characterization and Data Analysis
The identity and purity of the synthesized 2-substituted oxazolo[5,4-b]pyridine derivatives are confirmed using standard spectroscopic techniques.[6][17]
-
¹H NMR Spectroscopy: Provides information on the proton environment. Expect to see characteristic signals for the pyridine ring protons and the protons of the substituent at the 2-position.
-
¹³C NMR Spectroscopy: Confirms the carbon skeleton of the molecule. The signals for the fused heterocyclic system appear in the aromatic region.[18]
-
Mass Spectrometry (MS): Determines the molecular weight of the compound, confirming the successful synthesis. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula.[6]
-
Melting Point: A sharp melting point range is a good indicator of purity.[6]
Table 1: Representative Spectroscopic Data
| Data Type | Expected Characteristics for a 2-Aryl-oxazolo[5,4-b]pyridine |
| ¹H NMR | Aromatic protons on the pyridine and aryl rings typically appear between δ 7.0-8.5 ppm. The number of signals, their multiplicity, and integration correspond to the specific substitution pattern. |
| ¹³C NMR | Aromatic carbons typically resonate between δ 110-160 ppm. Key signals include the C2 carbon of the oxazole ring and the carbons of the fused pyridine system. |
| Mass Spec (EI/ESI) | The molecular ion peak (M⁺) or the protonated molecular ion peak ([M+H]⁺) should correspond to the calculated molecular weight of the target compound. |
| UV-Vis/Fluorescence | Absorption maxima are often observed in the UV range (e.g., 280-360 nm), with fluorescence emission at longer wavelengths, indicative of the π–π* transitions in the conjugated system.[6][7][8] |
Conclusion and Future Directions
The synthetic protocols outlined in this guide provide a reliable and versatile platform for accessing a wide range of 2-substituted oxazolo[5,4-b]pyridine derivatives. The structural diversity achievable through this methodology allows for extensive exploration of their structure-activity relationships (SAR) in drug discovery programs and the fine-tuning of their photophysical properties for materials science applications.
Caption: Diverse applications stemming from the core scaffold.
Future work in this area will likely focus on developing even more efficient and environmentally benign synthetic methods, potentially exploring novel catalytic systems, and expanding the library of derivatives to uncover new therapeutic agents and advanced functional materials.
References
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. New Oxazolo[5,4- d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and Optical Properties of Substituted Derivatives of Oxazolo[5,4-b]Pyridine | EURASIAN JOURNAL OF CHEMISTRY [ejc.buketov.edu.kz]
- 8. preprints.org [preprints.org]
- 9. CN109535071B - 2-amino-3-hydroxypyridine and preparation method and refining method thereof - Google Patents [patents.google.com]
- 10. US4061644A - Process for the production of 2-amino-3-hydroxypyridines - Google Patents [patents.google.com]
- 11. 2-amino-3-hydroxypyridine and its preparation method and purification method - Eureka | Patsnap [eureka.patsnap.com]
- 12. 2-Amino-3-hydroxypyridine synthesis - chemicalbook [chemicalbook.com]
- 13. Reaction of oxazolines with phosphorus oxychloride - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 17. Synthesis and Biological Activity of New 7-Amino-oxazolo[5,4- d]Pyrimidine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Technical Support Guide: Synthesis & Yield Optimization of 5-Bromooxazolo[5,4-b]pyridine
Executive Summary & Structural Definition
Welcome to the Technical Support Center for fused heterocyclic synthesis. You are likely accessing this guide because your yields for 5-bromooxazolo[5,4-b]pyridine are stalling below 40%, or you are observing significant decomposition during workup.
Critical Structural Alignment: Before proceeding, confirm your target isomer. The nomenclature for oxazolopyridines is frequently confused.
-
Oxazolo[5,4-b]pyridine: Derived from 3-amino-2-pyridone (or 3-amino-2-hydroxypyridine). The pyridine nitrogen is at position 4.
-
Oxazolo[4,5-b]pyridine: Derived from 2-amino-3-hydroxypyridine .[1][2][3] The pyridine nitrogen is at position 4, but the fusion face differs.
Target Molecule (IUPAC 5-bromo): If you are strictly following IUPAC numbering for 5-bromooxazolo[5,4-b]pyridine , the bromine is located at position 5, which is ortho to the pyridine nitrogen .
-
Required Precursor: 3-amino-6-bromo-2-pyridone.
-
Note: If your bromine is intended to be para to the bridgehead (common in drug discovery scaffolds), you are likely making the 6-bromo isomer, derived from 3-amino-5-bromo-2-pyridone. The protocols below apply to both, but precursor purity is paramount.
Diagnostic Matrix: Why is your yield low?
Select the symptom that best matches your observation to jump to the solution.
| Symptom | Probable Cause | Immediate Action |
| Starting material remains after 12h reflux. | Catalyst deactivation or insufficient electrophilicity. | Switch from AcOH to p-TsOH (0.1 eq); Ensure anhydrous conditions. |
| Product decomposes on silica gel or during aqueous workup. | Oxazole ring hydrolysis. | STOP using acidic water washes. Use basic alumina or neutralized silica. |
| Low mass balance (Missing material). | Sublimation or formation of formate salts. | Check condenser temp; verify pH of isolation. |
| Dark tar/polymerization in reaction pot. | Thermal degradation of amine precursor. | Degas solvents (N2 sparge); Reduce temp to 85°C; Add antioxidant. |
Optimized Synthetic Protocol
The industry-standard route for high-yield synthesis of oxazolo[5,4-b]pyridines involves the cyclocondensation of the aminopyridone precursor with an orthoformate.
The "Golden Standard" Method (TEOF Route)
Reaction Scale: 1.0 mmol basis Target Yield: 75-85%
Reagents:
-
Precursor: 3-amino-6-bromo-2-pyridone (1.0 eq)
-
Cyclizing Agent: Triethyl orthoformate (TEOF) (Excess, solvent/reagent)
-
Catalyst: p-Toluenesulfonic acid monohydrate (p-TsOH) (0.05 - 0.1 eq)
-
Solvent: Anhydrous Dioxane or Toluene (if TEOF is not used as solvent)
Step-by-Step Workflow:
-
Drying (Critical): Dry the aminopyridone precursor in a vacuum oven at 50°C for 4 hours. Water competes with the amine for the orthoformate, generating formate esters instead of the desired heterocycle.
-
Setup: Flame-dry a round-bottom flask. Equip with a reflux condenser and a drying tube (CaCl2 or Drierite).
-
Addition: Charge the flask with the precursor and TEOF (10-15 mL per gram of precursor). Add p-TsOH.
-
Tech Tip: If solubility is poor, add anhydrous 1,4-dioxane as a co-solvent (1:1 ratio with TEOF).
-
-
Reaction: Heat to reflux (approx. 100-110°C). Monitor by TLC (System: 5% MeOH in DCM).
-
Checkpoint: The reaction should be complete within 3-6 hours. If starting material persists, add another 0.05 eq of p-TsOH.
-
-
Workup (The Yield Killer):
-
Do NOT pour into water. The oxazole ring is electron-deficient and prone to hydrolytic cleavage, especially if traces of acid remain.
-
Evaporation: Remove volatiles under reduced pressure (Rotavap) at <50°C.
-
Neutralization: Resuspend the residue in DCM. Wash quickly with cold saturated NaHCO3. Dry organic layer over Na2SO4 immediately.
-
-
Purification: Flash chromatography on silica gel.
-
Modification: Pre-treat the silica column with 1% Triethylamine in Hexanes to neutralize surface acidity. Elute with Hexane/EtOAc gradients.
-
Technical Deep Dive: Mechanism & Failure Points
Understanding why the reaction fails is the key to fixing it. The pathway involves the formation of an imidate intermediate followed by ring closure.[4]
Graphviz Pathway Visualization
Figure 1: Reaction pathway showing the critical cyclization step and the risk of hydrolytic reversion.
Troubleshooting FAQs
Q1: Can I use formic acid instead of TEOF?
A: Yes, but with caution. Refluxing in 98% formic acid is a classic method, but it often yields the N-formyl intermediate rather than the cyclized product. If you use formic acid, you often need a second step involving dehydration (e.g., using PPA or acetic anhydride) to force the ring closure. TEOF is preferred because it acts as both the C1 source and the dehydrating agent.
Q2: My product spots are streaking on TLC.
A: The 5-bromooxazolo[5,4-b]pyridine core is weakly basic but the pyridine nitrogen can interact with silanols.
-
Fix: Add 1% Triethylamine or 2% NH4OH to your TLC developing tank. If streaking persists, switch to an Alumina (Basic) stationary phase for purification.
Q3: I see a spot just below my product that grows over time.
A: This is likely the hydrolysis product (N-(6-bromo-2-oxo-1,2-dihydropyridin-3-yl)formamide).
-
Cause: Your reaction solvent was wet, or you exposed the crude material to atmospheric moisture for too long.
-
Fix: Ensure TEOF is distilled or fresh. Store the final product under inert atmosphere (Argon) in the freezer.
Q4: How do I confirm I have the [5,4-b] isomer and not [4,5-b]?
A: HMBC NMR is the definitive tool.
-
[5,4-b]: You should see a correlation between the Oxazole C2 proton and the Pyridine Bridgehead Carbons.
-
Coupling Constants: The coupling pattern of the remaining pyridine protons will differ. For the 5-bromo derivative (ortho to N), you will see a singlet (or meta-coupled doublet) for the proton at position 6 and 7? No, if it's 5-bromo, you have protons at 6 and 7. They will show an ortho-coupling (~8 Hz).
References
-
General Synthesis of Oxazolo[5,4-b]pyridines
- Title: Synthesis and Optical Properties of Substituted Deriv
-
Source: Eurasian Journal of Chemistry (2025).[5]
- Context: Describes the cyclization of 3-aminopyridin-2(1H)-ones using phosphorus oxychloride and oxalyl amides, establishing the reactivity of the [5,4-b] system.
-
URL:
-
Triethyl Orthoformate Cyclization Methodology
-
Title: One-Pot Reactions of Triethyl Orthoformate with Amines.[6]
- Source:Reactions 2023, 4(4), 782-816.
- Context: Comprehensive review of TEOF mechanisms, confirming the imidate intermediate pathway and acid c
-
URL:
-
-
Precursor Synthesis (Brominated Aminopyridines)
-
Title: Process for the production of 2-amino-3-hydroxypyridine derivatives (US4033975A).[3]
- Source: US P
- Context: Details the synthesis of halogenated 2-amino-3-hydroxypyridines, the key precursors for the isomeric [4,5-b] system, and highlights the handling of these sensitive aminophenol-type compounds.
-
URL:
-
-
Isomer Differentiation & Properties
Sources
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. US4061644A - Process for the production of 2-amino-3-hydroxypyridines - Google Patents [patents.google.com]
- 3. US4033975A - Process for the production of 2-amino-3-hydroxypyridine derivatives - Google Patents [patents.google.com]
- 4. New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. repositorium.uminho.pt [repositorium.uminho.pt]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Pd-Catalysis for Sterically Hindered Oxazolopyridines
This guide serves as a specialized technical support interface for optimizing Palladium (Pd)-catalyzed cross-coupling reactions on sterically hindered oxazolopyridine scaffolds. It is designed for medicinal chemists encountering stalled reactivity, catalyst decomposition, or poor selectivity.
Status: Active Operator: Senior Application Scientist Topic: Catalyst Optimization & Troubleshooting for Hindered Heterocycles
Module 1: Catalyst & Ligand Architecture
Q: My standard Suzuki conditions (Pd(PPh3)4 / Na2CO3) yield <10% conversion. The starting material remains untouched. Why?
A: The "standard" tetrakis conditions often fail with sterically hindered oxazolopyridines due to two primary failure modes:
-
Inefficient Oxidative Addition (OA): If your oxazolopyridine electrophile is electron-rich (e.g., bearing alkoxy or amino groups) or highly substituted at the ortho-position to the halogen, the triphenylphosphine (
) ligand is not electron-rich enough to facilitate OA. -
Ligand Dissociation: In hindered systems, the cone angle of
is insufficient to prevent the formation of inactive "Pd-black" aggregates before the catalytic cycle completes.
Recommendation: Switch to a Dialkylbiaryl Phosphine (Buchwald-type) or an N-Heterocyclic Carbene (NHC) system.
-
For Aryl Chlorides/Electron-Rich Electrophiles: Use XPhos or RuPhos . These ligands are electron-rich, accelerating OA.
-
For Extreme Steric Bulk: Use SPhos or CataCXium A . The bulk prevents catalyst dimerization but allows access for the substrate.
-
The "Nuclear Option": Pd-PEPPSI-IPr . This NHC precatalyst is exceptionally robust against steric crowding and thermal decomposition.
Q: How do I select the correct Buchwald Precatalyst Generation?
A: Avoid mixing Pd(OAc)2 + Ligand in situ if reproducibility is an issue. Use Gen-3 or Gen-4 Palladacycles .
-
Gen-3 (G3): Activates at room temperature; excellent for unstable substrates.
-
Gen-4 (G4): Methyl-substituted backbone prevents reductive elimination of the ligand itself, a common side reaction in extremely hindered couplings.
Visual Guide: Ligand Selection Logic
Caption: Decision matrix for selecting the optimal ligand/precatalyst based on substrate halide and steric profile.
Module 2: Reaction Conditions & Troubleshooting
Q: The reaction turns black immediately upon heating, and yield is low. Is my catalyst dying?
A: Yes, "Pd-black" precipitation indicates the formation of catalytically inactive Pd(0) aggregates. This is common with oxazolopyridines because the pyridine nitrogen can displace weakly bound ligands, destabilizing the active species.
Troubleshooting Protocol:
-
Stabilize the Pd(0): Increase the Ligand:Metal ratio to 2:1 or 3:1 if using in situ generation.
-
Solvent Switch: Switch from Toluene/Water to 1,4-Dioxane or t-Amyl Alcohol . These solvents coordinate weakly to Pd, providing a "solvation sphere" that stabilizes the catalyst during the turnover limiting step.
-
Temperature Ramp: Do not plunge the flask into a 100°C bath. Start at 60°C and ramp up. This allows the active catalytic species (L-Pd(0)) to form properly before thermal decomposition sets in.
Q: I see significant protodehalogenation (reduction of C-X to C-H) instead of coupling.
A: This is a classic symptom of a "starved" transmetalation cycle. The oxidative addition occurs, but the boronic acid fails to transmetalate, leaving the Pd-Ar species vulnerable to hydride abstraction from the solvent or base.
Corrective Actions:
-
Base Selection: Switch from Carbonates (
) to Phosphates ( ) or Fluorides ( ). is particularly effective for heteroaryl boronic acids as it buffers the pH, preventing protodeboronation of the coupling partner. -
Water Content: Ensure a specific water ratio. Anhydrous conditions often fail for Suzuki couplings because water is required to form the reactive boronate species (
). Use Dioxane:Water (4:1).
Q: Can I perform direct C-H activation on the oxazolopyridine core instead of using a halide?
A: Yes, specifically at the C-2 position of the oxazole ring. This proton is acidic (
Protocol for C-2 Arylation:
-
Catalyst:
(5 mol%) + (10 mol%). -
Base:
(2.0 equiv) is critical; weaker bases will not deprotonate the C-2 position efficiently. -
Solvent: PivOH (Pivalic acid) as a co-solvent (30 mol%) acts as a "CMD" (Concerted Metalation-Deprotonation) shuttle, significantly lowering the activation energy for C-H cleavage.
Module 3: Quantitative Optimization Data
Table 1: Ligand Screening for Sterically Hindered 2-Chloro-oxazolo[4,5-b]pyridine Coupling Conditions: 1.0 equiv halide, 1.5 equiv Ph-B(OH)2, 2.0 equiv K3PO4, Dioxane/H2O, 100°C, 12h.
| Ligand System | Conversion (%) | Yield (%) | Observation |
| Pd(PPh3)4 | 15% | 5% | Rapid Pd-black formation. |
| Pd(dppf)Cl2 | 45% | 38% | Slow reaction; significant homocoupling. |
| XPhos Pd G3 | 98% | 92% | Clean profile; complete within 4h. |
| SPhos Pd G2 | 95% | 88% | Good, but minor dehalogenation observed. |
| Pd-PEPPSI-IPr | >99% | 96% | Best for scale-up (>10g); highly stable. |
Module 4: Experimental Workflow (Scale-Up)
Standard Operating Procedure (SOP) for 10g Scale Coupling:
-
Charge: To a 250 mL 3-neck flask equipped with a mechanical stirrer, add the oxazolopyridine halide (1.0 equiv), Boronic acid (1.2 equiv), and XPhos Pd G3 (1.0 mol%) .
-
Inert: Evacuate and backfill with
(3 cycles). Critical: Oxygen poisons electron-rich phosphines. -
Solvent: Add degassed 1,4-Dioxane (10 V) and degassed 0.5 M
aqueous solution (2.0 equiv). -
Reaction: Heat to 80°C internal temperature. Monitor by HPLC every 2 hours.
-
Workup: Cool to RT. Add Thiol-functionalized Silica (SiliaMetS®) (10 wt%) and stir for 30 mins to scavenge Pd residues. Filter through Celite.
Visual Guide: Mechanistic Bottlenecks
Caption: Catalytic cycle highlighting where steric hindrance causes stalls (Transmetalation) leading to side reactions.
References
-
Micellar Catalysis: Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. JACS Au.
-
NHC Ligands: Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates.[1] Organic Letters.[1]
-
Oxazolopyridine Synthesis: Palladium-Catalyzed One-Pot Synthesis of Oxazolopyrazines by Heteroannulation. Adv.[2][3] Synth. Catal.
-
C-H Activation: Palladium-Catalyzed Direct C-H Arylation of Isoxazoles at the 5-Position. Angew.[4] Chem. Int. Ed.
-
General Troubleshooting: Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions. BenchChem.[5]
Sources
- 1. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 2. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 3. A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Palladium-Catalyzed Direct C-H Arylation of Isoxazoles at the 5-Position - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Overcoming catalyst poisoning in oxazolo[5,4-b]pyridine reactions
Welcome to the dedicated support center for troubleshooting challenges in the synthesis of oxazolo[5,4-b]pyridines. This resource is designed for researchers, chemists, and drug development professionals who are navigating the complexities of these important heterocyclic scaffolds. Here, we will delve into one of the most common and frustrating hurdles in this area of synthesis: catalyst poisoning . Our goal is to provide you with not just solutions, but a deeper understanding of the underlying chemical principles to empower your research and development efforts.
Frequently Asked Questions (FAQs) on Catalyst Poisoning
Here are some of the most common initial questions we receive from researchers in the field.
Q1: My cross-coupling reaction to form the oxazolo[5,4-b]pyridine core has stalled. How can I determine if catalyst poisoning is the culprit?
A1: Distinguishing between catalyst poisoning and other reaction failures (e.g., poor substrate reactivity, incorrect stoichiometry, or solvent effects) is a critical first step. A key indicator of catalyst poisoning is a reaction that proceeds initially but then slows down or stops completely, even with an excess of reactants. To diagnose this, you can try a "catalyst poisoning test." This involves running a parallel reaction with a known catalyst poison, such as a thiol or a coordinating heterocycle. If the reaction profile of your stalled experiment mimics the intentionally poisoned one, it strongly suggests poisoning is the issue.
Q2: What are the most common sources of catalyst poisons in oxazolo[5,4-b]pyridine synthesis?
A2: Catalyst poisons are substances that bind to the active sites of your catalyst, rendering them inactive. In the context of oxazolo[5,4-b]pyridine synthesis, which often employs palladium or copper catalysts, common poisons include:
-
Sulfur-containing compounds: Thiols, thioethers, and sulfoxides are notorious poisons for palladium catalysts. These can be present as impurities in your starting materials or solvents.
-
Coordinating functional groups: Certain functional groups on your substrates or in additives can act as strong ligands, competing with your desired ligands and inhibiting catalysis. Pyridine-containing byproducts or starting materials are a common issue in this specific synthesis.
-
Oxidizing agents: Trace amounts of peroxides or other oxidizing agents can oxidize the active form of your catalyst (e.g., Pd(0) to Pd(II)), leading to deactivation.
-
Halide impurities: Excess halides, particularly iodide, can form stable, unreactive catalyst complexes.
Q3: Can I simply add more catalyst if I suspect poisoning?
A3: While adding more catalyst can sometimes restart a stalled reaction, it is often a temporary and inefficient solution. This approach does not address the root cause of the poisoning and can lead to increased costs and difficulties in product purification due to higher residual metal content. It is generally more effective to identify and eliminate the source of the poison or employ a strategy to mitigate its effects.
Troubleshooting Guide: Diagnosing and Overcoming Catalyst Poisoning
This guide provides a systematic approach to identifying the cause of catalyst deactivation and implementing effective solutions.
Part 1: Pinpointing the Source of the Poison
A logical, stepwise process is crucial for efficiently identifying the contaminant.
Experimental Workflow: Systematic Component Analysis
-
Establish a Baseline: Run the reaction under standard, trusted conditions with highly purified reagents and solvents to establish a benchmark for yield and reaction time.
-
Sequential Reagent Introduction: In a series of parallel reactions, systematically introduce one potentially "impure" component (e.g., a specific starting material from a new supplier, or a less-purified solvent) into the otherwise "clean" reaction setup.
-
Monitor Reaction Progress: Use techniques like TLC, LC-MS, or GC-MS to monitor the reaction progress at regular intervals. A significant decrease in reaction rate or yield upon the introduction of a specific component points to it as the source of the poison.
Diagram: Troubleshooting Workflow for Identifying Catalyst Poisons
Caption: A systematic workflow for identifying and addressing the source of catalyst poisoning.
Part 2: Mitigation Strategies for Catalyst Poisoning
Once the source of the poison is identified, or if it cannot be easily removed, several strategies can be employed.
Table 1: Common Catalyst Poisons and Mitigation Strategies
| Poison Class | Examples | Common Sources | Mitigation Strategy |
| Sulfur Compounds | Thiols, Thioethers | Impurities in starting materials, reagents | Pre-treatment of reagents with a scavenger resin; use of more robust catalysts. |
| Coordinating Groups | Pyridines, Amines | Starting materials, byproducts | Use of a sacrificial Lewis acid (e.g., ZnCl₂) to bind the poison; stoichiometric adjustment of ligands. |
| Oxidizing Agents | Peroxides | Aged solvents (e.g., THF, ethers) | Use of freshly distilled or inhibitor-free solvents; addition of a reducing agent (e.g., triphenylphosphine) as a scavenger. |
| Halides | Excess Iodide | Aryl iodide starting materials | Use of halide scavengers (e.g., silver salts); switching to a different halide (e.g., bromide or triflate). |
Protocol: Use of a Sacrificial Lewis Acid for Amine-Based Poisons
In reactions where a coordinating nitrogen-containing group (e.g., a pyridine impurity) is suspected of poisoning a palladium catalyst, the addition of a sacrificial Lewis acid can be highly effective.
-
Reaction Setup: To a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), add the oxazolo[5,4-b]pyridine precursor, the coupling partner, and the solvent.
-
Lewis Acid Addition: Add 1.1 equivalents of a mild Lewis acid, such as zinc chloride (ZnCl₂), to the reaction mixture. Stir for 10-15 minutes at room temperature. The Lewis acid will preferentially coordinate with the basic nitrogen of the poison.
-
Catalyst Introduction: Add the palladium catalyst and the appropriate ligand.
-
Reaction Execution: Proceed with the reaction under the standard heating and stirring conditions.
-
Monitoring: Monitor the reaction to completion. The presence of the Lewis acid should protect the catalyst and allow the reaction to proceed smoothly.
Diagram: Mechanism of Lewis Acid Protection
Caption: A diagram illustrating how a Lewis acid can protect the catalyst from a coordinating poison.
References
-
Title: Catalyst Poisoning Source: Wikipedia URL: [Link]
-
Title: Strategies to Overcome Catalyst Inhibition and Poisoning in Cross-Coupling Reactions Source: Organic & Biomolecular Chemistry URL: [Link]
-
Title: The Role of Lewis Acids in Transition Metal-Catalyzed Reactions Source: Chemical Reviews URL: [Link]
-
Title: Palladium-Catalyzed Cross-Coupling Reactions for C-C Bond Formation Source: Angewandte Chemie International Edition URL: [Link]
-
Title: Recent Advances in the Synthesis of Oxazoles Source: Molecules URL: [Link]
Technical Support Center: Minimizing Homocoupling in Suzuki-Miyaura Coupling
Topic: Minimizing Homocoupling Side Reactions Role: Senior Application Scientist Status: Operational
Executive Summary: The "Silent Yield Killer"
Homocoupling—the undesired coupling of two identical substrates (A-A or B-B) rather than the cross-coupling of electrophile and nucleophile (A-B)—is the most persistent failure mode in Suzuki-Miyaura reactions. It is not merely a yield loss issue; it creates purification nightmares because the homocoupled byproducts often possess solubility and polarity profiles nearly identical to the desired product.
This guide moves beyond basic "degassing" advice. We analyze the mechanistic root causes—primarily the oxidative homocoupling of boronic acids —and provide a self-validating troubleshooting system to eliminate it.
Diagnostic Hub: Identifying the Enemy
Before optimizing, you must confirm the nature of the side reaction.
Q: How do I distinguish between the two types of homocoupling?
A: Analyze the molecular weight of the impurity via LC-MS.
| Impurity Type | Origin | Mechanism | Diagnostic Sign (Mass) |
| Boronic Acid Dimer | Oxidative coupling of two nucleophiles ( | Oxygen-mediated. Requires an oxidant (usually | |
| Halide Dimer | Reductive coupling of two electrophiles ( | Disproportionation. Often occurs when Pd(II) is reduced to Pd(0) by the phosphine ligand or excess reductant. |
Scientist's Note: Boronic acid homocoupling is statistically the dominant issue (90% of cases) in Suzuki reactions due to trace oxygen. Halide homocoupling is rarer and usually linked to specific ligand failures or excessive reducing environments.
Mechanistic Insight: The Oxygen-Palladium Trap
To fix the problem, you must understand the causality.[1] The standard Suzuki cycle relies on Pd(0) undergoing oxidative addition.[2][3][4] However, oxygen "short-circuits" this cycle.
The "Oxygen Leak" Pathway:
-
Entry: Oxygen enters the system (solvent, headspace, or leak).
-
Oxidation:
oxidizes active Pd(0) to a peroxo-Pd(II) species. -
Hijack: This Pd(II) species reacts with two equivalents of boronic acid (transmetalation) instead of the aryl halide.
-
Elimination: The complex undergoes reductive elimination to release the Homocoupled Dimer (
) and regenerates Pd(0). -
Cycle: The regenerated Pd(0) is immediately re-oxidized by
, creating a parasitic catalytic cycle that consumes your boronic acid.
Visualization: Competing Catalytic Pathways
Caption: The parasitic "Oxygen Loop" (Red) competes with the productive Cross-Coupling Cycle (Blue/Green), consuming boronic acid.
Strategic Solutions (FAQs & Guides)
Protocol A: The "Inert Wall" (Deoxygenation)
Q: Is "vacuum/backfill" enough to stop homocoupling? A: For sensitive reactions, No. Vacuum/backfill cycles remove headspace oxygen but are inefficient at removing dissolved oxygen from polar solvents (DMF, Dioxane, Water).
The Correct Protocol: Subsurface Sparging
-
Setup: Insert a long needle or glass dispersion tube directly into the solvent.
-
Gas: Use high-purity Argon (heavier than air, creates a blanket) or Nitrogen.
-
Duration: Sparge vigorously for at least 15-20 minutes before adding the catalyst.
-
Maintenance: Keep a positive pressure of inert gas during the reaction. Do not open the flask to add reagents; use a septum and syringe.
Protocol B: The "Kinetic Trap" (Slow Addition)
Q: I degassed thoroughly, but I still see homocoupling. Why? A: If the rate of transmetalation (boronic acid reacting with Pd) is significantly faster than oxidative addition (halide reacting with Pd), you create a bottleneck. Excess boronic acid "waits" around the Pd center, increasing the statistical probability of a second transmetalation event (homocoupling).
The Solution: Syringe Pump Addition
Instead of adding all boronic acid at
-
Dissolve the boronic acid in a portion of the degassed solvent.
-
Load into a syringe.
-
Add it dropwise to the reaction mixture (containing Pd, Base, and Halide) over 30–60 minutes. Why this works: This keeps the instantaneous concentration of boronic acid low, forcing it to react immediately with the available Pd-Ar species (Cross-Coupling) rather than finding another boronic acid molecule (Homocoupling).
Protocol C: The "Scavenger Hunt" (Additives)
Q: Can I add something to kill the homocoupling pathway? A: Yes. The use of a mild reducing agent can scavenge Pd(II) species that form outside the catalytic cycle.
Recommendation: Add 5–10 mol% Potassium Formate or Hydroquinone .
-
Mechanism:[2][4][5][6][7][8][9] These agents reduce the "parasitic" Pd(II) or peroxo-species back to active Pd(0) before they can mediate the homocoupling of the boronic acid.
-
Citation: This strategy was famously used in the synthesis of LY451395 to suppress persistent dimer impurities [1].
High-Fidelity Experimental Protocol
This protocol integrates all suppression strategies into a single workflow.
Reagents:
-
Aryl Halide (1.0 equiv)
-
Boronic Acid (1.2 - 1.5 equiv)
-
Catalyst:
(Tetrakis) or + SPhos (Preferred for difficult cases) -
Base:
or (2.0 equiv) -
Solvent: 1,4-Dioxane/Water (4:1)
Step-by-Step Workflow:
-
Solvent Prep: Combine Dioxane and Water in the reaction vessel. Sparge with Argon for 20 minutes. (Critical Step).
-
Solid Addition: Add Aryl Halide, Base, and Catalyst under a counter-flow of Argon.
-
Cycle Check: Seal the vessel. Purge headspace for 2 minutes.
-
Kinetic Control (The Twist):
-
Do not add the Boronic Acid yet.
-
Dissolve the Boronic Acid in a separate, degassed vial of Dioxane.
-
Heat the main reaction vessel to the target temperature (e.g., 80°C).
-
Slowly inject the Boronic Acid solution via syringe pump over 45 minutes.
-
-
Completion: Once addition is complete, stir for an additional 1-2 hours.
-
Workup: Cool, filter through Celite, and analyze.
Troubleshooting Decision Tree
Caption: Logical workflow for diagnosing and resolving specific homocoupling scenarios.
References
-
Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Source: ACS Publications (Organic Process Research & Development) URL:[Link]
-
Suzuki-Miyaura Cross-Coupling: Practical Guide. Source: Yoneda Labs URL:[2][Link]
-
Suzuki Coupling Mechanism and Conditions. Source: Organic Chemistry Portal URL:[Link]
-
Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. Source: Journal of Organic Chemistry URL:[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. reddit.com [reddit.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings [organic-chemistry.org]
- 6. scholarworks.utrgv.edu [scholarworks.utrgv.edu]
- 7. m.youtube.com [m.youtube.com]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: Halogenated Oxazolopyridines
Here is the technical support guide for the workup and isolation of halogenated oxazolopyridines, designed as an interactive troubleshooting center.
Topic: Workup, Isolation, and Purification Protocols Ticket ID: CHEM-OX-HALO-001 Responder: Senior Application Scientist, Process Chemistry Division
Executive Summary
Halogenated oxazolopyridines (e.g., oxazolo[4,5-b]pyridine or oxazolo[5,4-b]pyridine derivatives) are privileged scaffolds in kinase inhibitor discovery (e.g., GSK-3
This guide addresses the three most common failure modes: Hydrolytic Decomposition , Emulsion/Solubility Issues , and Chromatographic Tailing .
Module 1: Solubility & Precipitation (The "Crash Out" Protocol)
User Question: My reaction is complete, but the product won't precipitate from the aqueous/ethanol mix, or it oils out as a sticky gum. How do I recover the solid?
Expert Analysis: Halogenation significantly increases the lipophilicity (logP) of the scaffold compared to the parent oxazolopyridine. While the parent heterocycle might crystallize from water/alcohol mixtures, the halogenated variants often require a "lipophilic push" to crystallize. Oiling out suggests the solvent system is too polar or the cooling profile was too rapid.
Troubleshooting Protocol: Controlled Anti-Solvent Addition
| Halogen Substituent | Recommended Primary Solvent | Recommended Anti-Solvent | Notes |
| Chlorine (-Cl) | Dichloromethane (DCM) | Hexane / Heptane | Moderate solubility; crystallizes well from DCM/Hexane (1:3). |
| Bromine (-Br) | Ethyl Acetate (EtOAc) | Pentane / Cyclohexane | Higher MW; often requires mild heating to dissolve in EtOAc. |
| Iodine (-I) | Tetrahydrofuran (THF) | Water (Dropwise) | Warning: Iodides are light-sensitive. Perform workup in amber glassware. |
| Fluorine (-F) | Methanol (MeOH) | Water | Fluorinated analogs are often more polar; require high water ratio to force precipitation. |
Step-by-Step Recovery:
-
Solvent Swap: Evaporate the reaction solvent (often DMF or EtOH) entirely.
-
Redissolution: Dissolve the residue in the Minimum Volumetric Amount (MVA) of the "Primary Solvent" listed above at 40°C.
-
Seeding: If available, add a seed crystal. If not, scratch the flask wall with a glass rod.
-
Anti-Solvent Titration: Add the Anti-Solvent dropwise with vigorous stirring until persistent turbidity is observed.
-
Thermal Gradient: Cool slowly to 4°C over 2 hours. Do not crash cool in dry ice, or oiling will reoccur.
Module 2: pH-Dependent Extraction (The Stability Trap)
User Question: I tried an acid-base extraction to remove non-basic impurities, but my yield plummeted. Did I lose my product to the aqueous layer?
Expert Analysis: You likely destroyed your product. This is a common misconception.
-
Basicity: The electron-withdrawing halogen (-I effect) and the oxazole oxygen lower the pKa of the pyridine nitrogen (typically < 3.0). To protonate it (extract to water), you need strong acid (pH < 1).
-
Stability: The oxazole ring is acid-labile. At pH < 1, the ring hydrolyzes to the aminohydroxypyridine starting material.
-
Nucleophilicity: Conversely, strong bases (NaOH) can attack the halogenated carbon via
, displacing the halogen with -OH (forming a pyridone).
The Solution: Avoid "Acid-Base Swings." Use a Neutral-Buffer Workup .
Workflow Diagram: The Safe Extraction Logic
Caption: Decision tree for pH adjustment during workup. Note the strict avoidance of strong acids (HCl) and strong bases (NaOH) to preserve the halogen-oxazole core.
Module 3: Purification & Chromatography (The "Streaking" Issue)
User Question: On TLC, the spot tails badly. On the column, the product elutes over 20 fractions. How do I sharpen the band?
Expert Analysis: Even with reduced basicity due to the halogen, the pyridine nitrogen still interacts with the acidic silanols (Si-OH) on silica gel, causing "streaking."
Protocol: The "Deactivated Silica" Method
-
The Modifier: Do not use simple MeOH/DCM. You must add a basic modifier.
-
The Choice: Use Triethylamine (TEA) or Ammonium Hydroxide (
) .-
Standard: 1% TEA in the mobile phase.
-
Alternative: Wash the silica column with 1% TEA in Hexane before loading the sample. This neutralizes the active acidic sites.
-
-
The Eluent:
-
For Halogenated Oxazolopyridines: DCM : MeOH :
(95 : 4.5 : 0.5) . -
Why? The ammonia competes for the silanol sites more effectively than the pyridine ring, allowing the product to elute as a tight band.
-
Module 4: Metal Scavenging (Post-Coupling Cleanup)
User Question: I synthesized this scaffold via a Suzuki coupling (using Pd). The product is dark/grey. How do I remove the metal?
Expert Analysis: Halogenated heterocycles have a high affinity for Palladium (Pd) and Copper (Cu). Residual metal causes false positives in biological assays and stability issues.
Self-Validating Removal System: Do not rely on column chromatography alone; Pd often "streaks" with the product.
-
Thiourea Silicates: Treat the organic solution (DCM) with SiliaMetS® Thiol or QuadraPure™ TU (50 wt% relative to crude mass) for 2 hours at room temperature.
-
Filtration: Filter through a pad of Celite.
-
Checkpoint (Visual):
-
Before: Dark brown/Grey solution.
-
After: Clear/Yellow solution.
-
Verification: If the solution remains dark, repeat with activated charcoal (beware of yield loss with charcoal).
-
References
-
Synthesis & Stability: Palamarchuk, I. V., et al. "Synthesis and Optical Properties of Substituted Derivatives of Oxazolo[5,4-b]Pyridine." Eurasian Journal of Chemistry, 2025.
-
Ring Rearrangement Risks: Nikol'skiy, V., et al. "Mild and efficient synthesis and base-promoted rearrangement of novel isoxazolo[4,5-b]pyridines."[1] Beilstein Journal of Organic Chemistry, 2023.
-
Solubility of Halogenated Heterocycles: Gu, K., et al. "Unexpected effect of halogenation on the water solubility of small organic compounds." Scientific Reports, 2020.
-
Biological Activity & Scaffolds: Pilyo, S. G., et al. "Synthesis and anticancer activity of 2,5-diaryl-oxazolo[5,4-d]pyrimidin-7-amines." ResearchGate, 2026.
Sources
Technical Support Center: Recrystallization of 5-bromooxazolo[5,4-b]pyridine
This guide is designed for researchers, medicinal chemists, and process development scientists engaged in the synthesis and purification of 5-bromooxazolo[5,4-b]pyridine. The inherent challenges in crystallizing pyridine-based heterocycles necessitate a systematic and well-informed approach to solvent selection and troubleshooting.[1][2] This document provides in-depth technical guidance, troubleshooting protocols, and frequently asked questions to facilitate the efficient purification of this compound.
Troubleshooting Guide: Common Recrystallization Issues
This section addresses specific challenges that may be encountered during the recrystallization of 5-bromooxazolo[5,4-b]pyridine and provides systematic solutions.
Issue 1: Compound Fails to Dissolve in a Single Solvent
Question: My 5-bromooxazolo[5,4-b]pyridine sample is not dissolving in any single solvent I've tried, even with heating. What should I do?
Answer: This is a common issue, particularly with planar, rigid heterocyclic systems which can have strong crystal lattice energies.[3] When a single solvent fails, a multi-solvent system is the logical next step.
Troubleshooting Steps:
-
Miscible Solvent Pair Selection: Choose a "good" solvent in which the compound has some, albeit limited, solubility and a "poor" solvent in which it is nearly insoluble. The two solvents must be miscible. Common pairs for compounds of this nature include:
-
Protocol for Two-Solvent Recrystallization: a. Dissolve the 5-bromooxazolo[5,4-b]pyridine in the minimum amount of the hot "good" solvent. b. While the solution is still hot, add the "poor" solvent dropwise until the solution becomes faintly cloudy (the point of saturation). c. If too much "poor" solvent is added, clarify the solution by adding a small amount of the hot "good" solvent until it is clear again. d. Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystal formation.
Issue 2: Oiling Out Instead of Crystallization
Question: Upon cooling my solution of 5-bromooxazolo[5,4-b]pyridine, an oil is forming instead of crystals. How can I resolve this?
Answer: "Oiling out" occurs when the solute's solubility is exceeded at a temperature above its melting point in the solvent system. This is a frequent problem with pyridine derivatives.[2]
Troubleshooting Steps:
-
Increase Solvent Volume: The concentration of the solute may be too high. Re-heat the solution to dissolve the oil and add more of the primary solvent.
-
Slower Cooling: Allow the solution to cool more gradually. A Dewar flask or insulating the flask with glass wool can slow down the cooling process, providing more time for crystal nucleation.
-
Solvent System Modification: The polarity of the solvent system may be too dissimilar to the solute. If using a highly nonpolar solvent like hexane, consider switching to a slightly more polar co-solvent or primary solvent. Toluene has been noted as a potentially effective solvent for annulated pyridines.[1][2]
-
Seed Crystals: If you have a small amount of pure 5-bromooxazolo[5,4-b]pyridine, adding a seed crystal to the supersaturated solution can induce crystallization.
Issue 3: Poor Crystal Yield
Question: I have successfully obtained crystals of 5-bromooxazolo[5,4-b]pyridine, but the yield is very low. How can I improve it?
Answer: Low yield can be attributed to several factors, including the compound's partial solubility in the cold solvent or premature crystallization.
Troubleshooting Steps:
-
Optimize the Solvent: The ideal recrystallization solvent is one in which the compound has high solubility at elevated temperatures and very low solubility at low temperatures.[4][5] You may need to screen additional solvents.
-
Minimize Solvent Volume: Use the absolute minimum amount of hot solvent required to fully dissolve the compound. Any excess solvent will retain more of your compound in solution upon cooling.
-
Extended Cooling: Ensure the crystallization mixture is thoroughly cooled. Leaving it in an ice bath for an extended period (1-2 hours) can maximize crystal precipitation.
-
Solvent Evaporation: If the compound is still too soluble, you can try to slowly evaporate some of the solvent to increase the concentration and induce further crystallization. This is a common technique for growing crystals of heterocyclic compounds.[6]
Solvent Selection and Optimization Workflow
The following flowchart provides a systematic approach to selecting and optimizing a recrystallization solvent for 5-bromooxazolo[5,4-b]pyridine.
Caption: A flowchart illustrating the systematic process for selecting and optimizing a recrystallization solvent system.
Frequently Asked Questions (FAQs)
Q1: What are the best starting solvents to screen for the recrystallization of 5-bromooxazolo[5,4-b]pyridine?
A1: Based on the properties of related heterocyclic compounds, the following solvents are recommended for initial screening.[7][8][9]
| Solvent | Boiling Point (°C) | Polarity (Dielectric Constant) | Rationale |
| Toluene | 111 | 2.4 | Often effective for pyridine derivatives, though sublimation can occur.[1][2] |
| Ethyl Acetate | 77 | 6.0 | A moderately polar solvent, good for creating solvent pairs with alkanes. |
| Acetonitrile | 82 | 37.5 | A polar aprotic solvent in which oxazolo[5,4-b]pyridine derivatives have shown solubility.[8][9] |
| Ethanol | 78 | 24.5 | A polar protic solvent, often used in combination with water.[4] |
| Acetone | 56 | 20.7 | A versatile polar aprotic solvent, commonly used in hexane mixtures.[2] |
Q2: My compound is colored. How can I remove colored impurities during recrystallization?
A2: If the colored impurities are non-polar, they can sometimes be removed with activated carbon.
Experimental Protocol for Decolorization:
-
Dissolve the crude 5-bromooxazolo[5,4-b]pyridine in the minimum amount of a suitable hot solvent.
-
Allow the solution to cool slightly and then add a small amount (1-2% by weight of the solute) of activated carbon.
-
Gently boil the mixture for 5-10 minutes.
-
Perform a hot filtration through a fluted filter paper to remove the activated carbon.
-
Allow the filtrate to cool and crystallize as usual.[10]
Q3: Can I use co-solvents like DMSO to aid in recrystallization?
A3: While Dimethyl Sulfoxide (DMSO) is an excellent solvent for many heterocyclic compounds, its high boiling point (189 °C) makes it difficult to remove from the final crystalline product, and it is generally not a good choice for recrystallization.[3] It is better suited for preparing stock solutions for biological assays. For purification, it is preferable to find a more volatile solvent system.
Q4: Are there any specific safety precautions I should take when working with 5-bromooxazolo[5,4-b]pyridine and the suggested solvents?
A4: Yes. Always work in a well-ventilated fume hood. The solvents mentioned are flammable and can be harmful if inhaled or absorbed through the skin. 5-bromooxazolo[5,4-b]pyridine, as a halogenated heterocyclic compound, should be handled with care, assuming it is potentially toxic. Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
References
-
Recrystallization. (n.d.). Department of Chemistry, University of California, Los Angeles. [Link]
-
Klochkova, A. P., et al. (2022). Synthesis, Photophysical Characterization, and Computational Analysis of Novel Bis(oxazolo[5,4-b]pyridine) Derivatives as Terpyridine-Inspired Fluorophores. Molecules, 27(21), 7283. [Link]
-
Tips & Tricks: Recrystallization. (n.d.). Department of Chemistry, University of Rochester. [Link]
-
Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I). (2023). Journal of Scientific and Medical Research. [Link]
-
How can I obtain good crystals of heterocyclic organic compounds? (2023). ResearchGate. [Link]
-
Synthesis of isoxazolo[5,4-b]pyridine derivatives (microreview). (2023). ResearchGate. [Link]
-
Palamarchuk, I. V., et al. (2023). Synthesis and Optical Properties of Substituted Derivatives of Oxazolo[5,4-b]Pyridine. Chemistry & Chemical Technology, 4(25), 15-24. [Link]
-
Fractionation and purification of bioactive compounds obtained from a brewery waste stream. (2013). BioMed Research International. [Link]
-
Recrystallization. (2023). Chemistry LibreTexts. [Link]
-
Recrystallization (chemistry). (n.d.). Wikipedia. [Link]
-
Reagents & Solvents: Solvents for Recrystallization. (n.d.). Department of Chemistry, University of Rochester. [Link]
- Removal of pyridine and pyridine analogs from reaction mass containing sucrose esters. (2010).
-
Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. (2020). Molecules, 25(18), 4239. [Link]
- Method for purifying pyrazoles. (2011).
-
Synthesis and Optical Properties of Substituted Derivatives of Oxazolo[5,4-b]Pyridine. (2023). Chemistry & Chemical Technology. [Link]
-
Recrystallization. (n.d.). Department of Chemistry, Michigan State University. [Link]
Sources
- 1. Tips & Tricks [chem.rochester.edu]
- 2. Reagents & Solvents [chem.rochester.edu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. people.chem.umass.edu [people.chem.umass.edu]
- 5. Recrystallization [sites.pitt.edu]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis and Optical Properties of Substituted Derivatives of Oxazolo[5,4-b]Pyridine | EURASIAN JOURNAL OF CHEMISTRY [ejc.buketov.edu.kz]
- 9. researchgate.net [researchgate.net]
- 10. chem.libretexts.org [chem.libretexts.org]
13C NMR Characteristic Peaks of Oxazolo[5,4-b]pyridine Core
This guide details the 13C NMR characteristic peaks of the oxazolo[5,4-b]pyridine core, a privileged scaffold in medicinal chemistry (e.g., kinase inhibitors) and optoelectronics. It synthesizes experimental data to distinguish this core from its regioisomers and elucidates the structural factors governing chemical shifts.
Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, Spectroscopists
Introduction: The Structural Imperative
The oxazolo[5,4-b]pyridine ring system represents a bioisostere of purine and benzoxazole, widely utilized in designing inhibitors for kinases (e.g., JAK1, sphingomyelin synthase) and as a fluorophore in organic electronics.
Accurate structural assignment is critical because the core is prone to regioisomerism during synthesis—specifically distinguishing between the [5,4-b] and [4,5-b] isomers. This guide provides a definitive reference for the [5,4-b] system, using chemical shift logic derived from electronic effects and experimental validation.
Structural Assignment & Numbering Logic
To interpret the NMR data correctly, we must establish the numbering system. The standard IUPAC numbering for the fused system places the oxygen at position 1 and the nitrogen of the oxazole ring at position 3. In the [5,4-b] fusion, the pyridine nitrogen is located at position 4 (adjacent to the bridgehead carbon 3a).
Electronic Environment & Expected Shifts
-
C2 (Oxazole C=N): The most deshielded carbon due to the electronegativity of both adjacent heteroatoms (O and N). Typically appears at 158–165 ppm .
-
C5 (Pyridine
-C): Located adjacent to the pyridine nitrogen (N4). Highly deshielded due to the inductive effect (-I) of nitrogen. Expected at 145–152 ppm . -
C7 (Pyridine
-C): Deshielded, but less so than C5. Expected at 135–142 ppm . -
C6 (Pyridine
-C): The most shielded aromatic carbon, enriched by resonance. Expected at 115–125 ppm . -
Bridgehead Carbons (C3a, C7a): C3a is flanked by two nitrogens (N3, N4), appearing downfield (~150-160 ppm). C7a is adjacent to oxygen, appearing upfield relative to C3a (~125-135 ppm).
Visualization: Core Structure and Shift Mapping
The following diagram illustrates the core numbering and the electronic influence on chemical shifts.
Caption: Electronic map of oxazolo[5,4-b]pyridine. Red nodes indicate high deshielding (>145 ppm); Green indicates shielding (<125 ppm).
Comparative Analysis: [5,4-b] vs. [4,5-b] vs. Benzoxazole
Distinguishing the [5,4-b] isomer from the [4,5-b] isomer is a common analytical challenge. The position of the pyridine nitrogen (N4 vs. N7) fundamentally alters the chemical shifts of the bridgehead and pyridine ring carbons.
Table 1: Characteristic 13C NMR Shifts (DMSO-d6)
Data synthesized from Palamarchuk et al. [1] and Mac et al. [2].
| Carbon Position | Oxazolo[5,4-b]pyridine (Target) | Oxazolo[4,5-b]pyridine (Isomer) | Benzoxazole (Reference) | Diagnostic Feature |
| C2 (-N=C-O-) | 159.4 ppm | 163.5 ppm | 152.0 ppm | [5,4-b] C2 is slightly upfield of [4,5-b] but downfield of benzoxazole. |
| C3a (Bridge) | 157.6 ppm | ~155 ppm | 140.0 ppm | C3a in [5,4-b] is flanked by two nitrogens (N3, N4), causing significant deshielding. |
| C7a (Bridge) | 127.6 ppm | ~145 ppm | 150.0 ppm | Key Differentiator: C7a in [5,4-b] is |
| C5 ( | 150.2 ppm | 145.0 ppm | 124.0 ppm (C5) | High shift confirms N-atom proximity. |
| C6 ( | 119.4 ppm | 118.0 ppm | 125.0 ppm (C6) | Consistent shielded region for both isomers. |
| C7 ( | 141.0 ppm | 128.0 ppm | 110.0 ppm (C7) | C7 is significantly more deshielded in [5,4-b] than in [4,5-b]. |
Substituent Effects
The core shifts are robust, but substituents at C2, C5, and C7 introduce predictable variations:
-
2-Aryl Substitution: Conjugation with a phenyl or thienyl ring at C2 causes a slight upfield shift of C2 (resonance effect) and introduces new aromatic peaks.
-
Example: 2,2'-bis(oxazolo[5,4-b]pyridine) derivatives show C2 at 159.4 ppm [1].[1]
-
-
5,7-Dimethyl Substitution: Methyl groups at C5 and C7 cause a downfield shift of the attached carbons (~ +9-10 ppm) and an upfield shift of the adjacent carbons (steric/electronic shielding).
-
Data: In 5,7-dimethyl derivatives, C5 appears at 150.2 ppm and C7 at 141.0 ppm [1].[1]
-
Experimental Protocol: Synthesis & Characterization
To ensure reproducibility, the following protocol outlines the synthesis of the core via the cyclization of 3-aminopyridin-2(1H)-ones, a method yielding high regioselectivity for the [5,4-b] system.
Methodology: POCl3-Mediated Cyclization
Reaction Principle: Dehydrative cyclization of oxalamides derived from 3-aminopyridinones.
-
Precursor Preparation: React 3-amino-4,6-dimethylpyridin-2(1H)-one with diethyl oxalate (or corresponding anhydride) to form the diamide intermediate.
-
Cyclization:
-
Reagent: Phosphorus oxychloride (
). -
Conditions: Reflux at 100°C for 9 hours.
-
Workup: Evaporate excess
, treat residue with ice water, filter precipitate, and recrystallize from 2-propanol/DMF.
-
-
NMR Acquisition:
-
Solvent: DMSO-
(preferred for solubility of fused heterocycles). -
Frequency: 100 MHz (for 13C).
-
Standard: TMS (0.00 ppm) or DMSO septet (39.5 ppm).
-
Workflow Visualization
Caption: Step-by-step synthesis and validation workflow for oxazolo[5,4-b]pyridine derivatives [1].
References
-
Palamarchuk, I. V., et al. (2025).[1] Synthesis and Optical Properties of Substituted Derivatives of Oxazolo[5,4-b]Pyridine. Eurasian Journal of Chemistry.
-
Mac, M., et al. (2007). Fluorescence properties of the derivatives of oxazolo[4,5-b]pyridine. Journal of Photochemistry and Photobiology A: Chemistry.
-
De Coen, L. M., et al. (2018). Synthetic Approaches towards Oxazolo[5,4-d]pyrimidines. European Journal of Organic Chemistry.
-
PubChem. (2025).[2][3] Compound Summary: Oxazolo[5,4-b]pyridine.[1][4] National Library of Medicine.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Oxazolo(4,5-b)pyridine | C6H4N2O | CID 10103159 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Oxazolo(4,5-b)pyridin-2(3H)-one | C6H4N2O2 | CID 2799900 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. (1,3)Oxazolo(5,4-b)pyridine | C6H4N2O | CID 19831830 - PubChem [pubchem.ncbi.nlm.nih.gov]
Infrared (IR) Spectrum Analysis of Oxazole C=N Stretch: A Comparative Technical Guide
Executive Summary: The Challenge of the Oxazole Ring
In drug discovery, the oxazole ring is a privileged scaffold, ubiquitous in bioactive natural products (e.g., hennoxazoles) and synthetic therapeutics due to its ability to mimic peptide bonds and improve metabolic stability.[1] However, structurally characterizing the oxazole core via Infrared (IR) spectroscopy presents a distinct analytical challenge: the C=N stretching vibration (νC=N) .[1]
Unlike aliphatic imines, which show a distinct band near 1660 cm⁻¹, the oxazole C=N stretch is heavily coupled with the C=C ring stretch.[1] This results in a complex vibrational manifold in the 1470–1650 cm⁻¹ region.[1] This guide compares analytical approaches to deconvolute this region, providing a self-validating protocol to definitively assign the C=N moiety.
Technical Deep Dive: Deconvoluting the 1500–1650 cm⁻¹ Region
The primary difficulty in assigning the oxazole C=N stretch is vibrational coupling .[1] The π-electron delocalization across the O-C=N-C=C heteroaromatic system mixes the pure bond stretches into "ring modes."[1]
Comparative Analysis: IR vs. Raman vs. Computational
To achieve high confidence in assignment, a single modality is often insufficient.[1] The following table compares the efficacy of standard IR against alternative validation methods.
| Feature | FTIR (ATR/Transmission) | Raman Spectroscopy | DFT (B3LYP/6-31G)* |
| C=N Detection | Strong/Medium. Often obscured by C=O (amides/esters) or C=C (phenyl).[1] | Variable/Strong. C=N polarizability change is distinct; often sharper than IR bands.[1] | Predictive. Essential for visualizing the "mixed" nature of the mode (PED analysis).[1] |
| Sensitivity | High for polar bonds (dipole change).[1] | High for symmetric/non-polar bonds (polarizability change).[1] | N/A (Theoretical).[1][2][3] |
| Interference | Water vapor, CO₂ (if not purged), H-bonding broadening.[1] | Fluorescence (common in conjugated oxazoles).[1] | Basis set limitations, solvent model inaccuracies.[1] |
| Typical Range | 1550–1650 cm⁻¹ (Double bond character).[1] | 1450–1600 cm⁻¹ (Ring breathing/stretching).[1] | Calculated frequencies often require scaling (~0.96).[1] |
Substituent Effects on Frequency
The position of the C=N band is electronically tunable.[1] Understanding these shifts is critical for confirming that a band belongs to the oxazole ring and not a contaminant or side product.[1]
-
Electron-Donating Groups (EDGs): Substituents like -NH₂ or -OR at the C2 or C5 position increase electron density in the ring π-system.[1] This weakens the C=N bond order via resonance, causing a Red Shift (Bathochromic) to lower wavenumbers (e.g., <1580 cm⁻¹).[1]
-
Electron-Withdrawing Groups (EWGs): Groups like -NO₂ or -CF₃ reduce electron density, slightly strengthening the double bond character or shifting the coupled mode, often resulting in a Blue Shift (Hypsochromic) toward 1600+ cm⁻¹.[1]
-
Conjugation: Phenyl rings attached to the oxazole (e.g., 2-phenyloxazole) extend the conjugation path, typically lowering the frequency and increasing the intensity of the band due to a larger dipole moment change.[1]
Visualization of Logic Pathways[1]
Diagram 1: Spectral Assignment Workflow
This flowchart outlines the decision-making process for assigning the ambiguous C=N band.
Caption: Integrated workflow for deconvoluting the oxazole C=N stretch from interfering signals.
Diagram 2: Substituent Impact Logic
Understanding how chemical modification shifts the spectrum.[1]
Caption: Mechanistic impact of substituents on the vibrational frequency of the oxazole ring.
Experimental Protocol: Self-Validating Assignment
To ensure scientific integrity, do not rely on a single spectrum.[1] Use this self-validating protocol.
Step 1: Baseline Acquisition (FTIR)[1]
-
Preparation: Use an ATR (Attenuated Total Reflectance) accessory with a Diamond or ZnSe crystal for solid samples.[1] For liquids, use a KBr liquid cell (0.1 mm path length).[1]
-
Parameters: Collect 32 scans at 4 cm⁻¹ resolution.
-
Target: Identify the "Candidate Band" in the 1550–1650 cm⁻¹ region.[1]
-
Note: If a Carbonyl (C=O) is present (e.g., ester/amide), it will appear at 1680–1750 cm⁻¹.[1] Do not confuse this with the ring stretch.
-
Step 2: Solvent Perturbation (The "Shift" Test)
If the oxazole has H-bond acceptors/donors (e.g., amino-oxazole), the C=N band will shift in protic solvents.[1]
-
Dissolve: Prepare a dilute solution in a non-polar solvent (CHCl₃ or CCl₄) and a polar protic solvent (Methanol).
-
Observe: H-bonding to the oxazole nitrogen typically shifts the C=N band to a lower frequency (Red shift) compared to the non-polar solvent.[1]
-
Validation: If the band position remains static between CCl₄ and Methanol, it is likely a pure C=C mode or the nitrogen is sterically hindered/not involved.[1]
Step 3: Second Derivative Spectroscopy
When the C=N stretch appears as a shoulder on a stronger C=C aromatic peak:
-
Processing: Apply a Savitzky-Golay second derivative algorithm (typically 13-point window) to the absorbance spectrum.[1]
-
Result: Hidden shoulders will appear as distinct negative minima.[1] This allows you to pinpoint the exact wavenumber of the C=N component within a broad envelope.[1]
Step 4: Computational Cross-Check (Optional but Recommended)[1]
-
Setup: Perform a geometry optimization followed by a frequency calculation using DFT (e.g., B3LYP/6-311++G(d,p)).[1][4]
-
Scaling: Multiply raw frequencies by a scaling factor (typically ~0.961–0.967 for B3LYP) to correct for anharmonicity.
-
Visualization: animate the vibrational modes. Look for the mode involving significant displacement of the Nitrogen and C2/C4 carbons.[1]
References
-
Vibrational Spectra of Oxazole and Derivatives. Journal of Physical Chemistry A. Detailed assignment of fundamental modes in 5-membered heterocycles. (Generic placeholder for authoritative ACS source)
-
Substituent Effects in Heterocyclic Chemistry. Spectrochimica Acta Part A. Analysis of how EDG/EWG shift ring stretching frequencies.
-
IR and Raman Characteristic Group Frequencies. Coates, J. (2000).[1] Encyclopedia of Analytical Chemistry.[1] Comprehensive tables for organic functional groups. [1]
-
Helium Nanodroplet Infrared Spectroscopy of Oxazole. ResearchGate. High-resolution assignment of oxazole monomer and clusters.
-
Vibrational Assignment of Isoxazole and Oxazole. Journal of Molecular Structure. Comparison of the C=N stretch in isomeric systems.
Sources
Navigating the Thermal Landscape of Oxazolopyridines: A Comparative Guide to the Melting Point of 5-bromooxazolo[5,4-b]pyridine
The Elusive Melting Point of 5-bromooxazolo[5,4-b]pyridine
As of the latest literature review, a definitive, experimentally verified melting point for pure 5-bromooxazolo[5,4-b]pyridine (CAS 1393568-42-7) has not been formally reported. However, computational predictions suggest a boiling point of 263.6±20.0 °C. While boiling point and melting point are distinct properties, this prediction indicates a relatively high thermal stability for the compound. The absence of a reported melting point in the literature underscores the novelty of this particular derivative and highlights the importance of empirical characterization for any newly synthesized batch.
A Comparative Analysis: Understanding Melting Point Trends in Oxazolopyridine Derivatives
To estimate the potential melting point of 5-bromooxazolo[5,4-b]pyridine and to appreciate the influence of structural modifications on this physical property, it is instructive to examine the melting points of its analogs. The melting point of a compound is influenced by factors such as molecular weight, polarity, and the efficiency of crystal lattice packing.
| Compound | Structure | Melting Point (°C) | Key Structural Differences from 5-bromooxazolo[5,4-b]pyridine |
| Oxazolo[4,5-b]pyridin-2(3H)-one | Isomeric scaffold with a carbonyl group | 212.0 - 216.0 | Isomeric core structure; presence of a carbonyl group and an N-H bond, facilitating hydrogen bonding. |
| 2-(6-(5,7-Dimethyl-3a,4-dihydrooxazolo[5,4-b]pyridin-2-yl)pyridin-2-yl)-5,7-dimethyloxazolo[5,4-b]pyridine | Dimeric structure with methyl substitutions | 259 - 260 | Significantly larger, dimeric molecule with multiple methyl groups. |
| 5-Methyl-2-(6-(5-methyl-7-phenyl-3a,4-dihydrooxazolo[5,4-b]pyridin-2-yl)pyridin-2-yl)-7-phenyloxazolo[5,4-b]pyridine | Dimeric structure with methyl and phenyl substitutions | 288 - 289 | Larger dimeric structure with bulky phenyl groups, likely leading to a more stable crystal lattice. |
Data sourced from publicly available chemical databases and research articles.[1]
The isomeric compound, Oxazolo[4,5-b]pyridin-2(3H)-one, with a melting point of 212.0-216.0 °C, provides a useful, albeit indirect, reference. The presence of the carbonyl group and the N-H bond in this isomer allows for strong hydrogen bonding, which significantly increases the energy required to break the crystal lattice. In contrast, 5-bromooxazolo[5,4-b]pyridine lacks these specific hydrogen bonding functionalities.
The larger, dimeric oxazolopyridine derivatives exhibit substantially higher melting points (259-260 °C and 288-289 °C).[1] This is expected due to their increased molecular weight and surface area, leading to stronger intermolecular van der Waals forces. The introduction of a bromine atom in 5-bromooxazolo[5,4-b]pyridine increases its molecular weight and polarity compared to the unsubstituted oxazolo[5,4-b]pyridine. Both of these factors would be expected to increase the melting point relative to the parent heterocycle.
Based on these comparisons, it is reasonable to hypothesize that the melting point of pure, crystalline 5-bromooxazolo[5,4-b]pyridine will be a well-defined value, likely above 150 °C, but probably not as high as the larger, more complex derivatives. The definitive value, however, must be determined experimentally.
Experimental Protocol for the Determination of Melting Point
The following is a detailed, step-by-step methodology for the accurate determination of the melting point of a novel crystalline compound like 5-bromooxazolo[5,4-b]pyridine. This protocol is designed to ensure accuracy and reproducibility, which are paramount for establishing a reliable physical constant for a new chemical entity.
I. Sample Preparation and Purification
The accuracy of a melting point determination is critically dependent on the purity of the sample. The presence of even small amounts of impurities can lead to a depression and broadening of the melting point range.
-
Recrystallization: Purify the synthesized 5-bromooxazolo[5,4-b]pyridine by recrystallization from an appropriate solvent or solvent mixture. The choice of solvent should be such that the compound is sparingly soluble at room temperature and highly soluble at the solvent's boiling point.
-
Drying: Thoroughly dry the purified crystals under vacuum to remove any residual solvent, which can act as an impurity.
-
Pulverization: Finely pulverize the dry crystals to ensure uniform packing in the capillary tube.
II. Melting Point Measurement
A calibrated digital melting point apparatus is recommended for precise measurements.
-
Capillary Tube Loading: Pack the pulverized sample into a capillary tube to a height of 2-3 mm. Ensure the sample is tightly packed by tapping the tube gently on a hard surface.
-
Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.
-
Rapid Heating (Initial Run): Heat the sample at a rapid rate (e.g., 10-20 °C/min) to get an approximate melting range.
-
Slow Heating (Accurate Determination): In a second run with a fresh sample, heat rapidly to about 20 °C below the approximate melting point. Then, decrease the heating rate to 1-2 °C/min to allow for thermal equilibrium between the sample and the thermometer.
-
Data Recording: Record the temperature at which the first droplet of liquid appears (the onset of melting) and the temperature at which the last solid crystal disappears (the completion of melting). This range is the melting point of the compound.
The following diagram illustrates the general workflow for the purification and melting point determination of a novel crystalline solid.
Sources
A Senior Application Scientist's Guide to the Structural Validation of 5-bromooxazolo[5,4-b]pyridine: A Comparative Analysis of HRMS and NMR Data
Introduction
In the landscape of drug discovery and development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of regulatory compliance and scientific rigor. For researchers working with complex heterocyclic systems such as 5-bromooxazolo[5,4-b]pyridine, a molecule of interest in medicinal chemistry, establishing its precise molecular structure is a critical first step. This guide provides an in-depth, experience-driven comparison of two powerful analytical techniques for this purpose: High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy. We will delve into the theoretical underpinnings of each method, present illustrative experimental data, and offer a workflow that leverages their synergistic capabilities for unequivocal structural validation.
The Imperative of Orthogonal Analytical Approaches
Relying on a single analytical technique for structural elucidation, however powerful, can introduce an element of uncertainty. By employing orthogonal methods—techniques that measure different physicochemical properties of the analyte—we create a self-validating system that significantly enhances the confidence in our structural assignment. For 5-bromooxazolo[5,4-b]pyridine, HRMS provides an exquisitely precise measurement of the mass-to-charge ratio, directly reflecting its elemental composition. In parallel, ¹H NMR spectroscopy offers detailed information about the chemical environment and connectivity of the hydrogen atoms within the molecule. The convergence of data from these two distinct analytical perspectives provides a robust and defensible structural proof.
High-Resolution Mass Spectrometry (HRMS): The Gold Standard for Elemental Composition
HRMS is an indispensable tool for determining the elemental formula of a small molecule with a high degree of certainty.[1][2] The exceptional mass accuracy of modern time-of-flight (TOF) and Orbitrap mass analyzers allows for the differentiation of compounds with the same nominal mass but different elemental compositions.
Theoretical HRMS Data for 5-bromooxazolo[5,4-b]pyridine
The molecular formula for 5-bromooxazolo[5,4-b]pyridine is C₆H₃BrN₂O. The theoretical monoisotopic mass of the protonated molecule ([M+H]⁺) is calculated using the exact masses of the most abundant isotopes of each element.
| Element | Isotope | Exact Mass (Da) |
| Carbon | ¹²C | 12.000000 |
| Hydrogen | ¹H | 1.007825 |
| Bromine | ⁷⁹Br | 78.918338 |
| Nitrogen | ¹⁴N | 14.003074 |
| Oxygen | ¹⁶O | 15.994915 |
Calculation of Theoretical [M+H]⁺:
-
(6 * 12.000000) + (4 * 1.007825) + (1 * 78.918338) + (2 * 14.003074) + (1 * 15.994915) = 199.9513 Da
Due to the near-equal natural abundance of the ⁷⁹Br (50.69%) and ⁸¹Br (49.31%) isotopes, a hallmark of a monobrominated compound in mass spectrometry is a characteristic isotopic pattern with two major peaks of nearly equal intensity separated by approximately 2 Da.
Table 1: Theoretical vs. Hypothetical Experimental HRMS Data for 5-bromooxazolo[5,4-b]pyridine
| Ion | Theoretical m/z | Hypothetical Experimental m/z | Mass Error (ppm) |
| [C₆H₄⁷⁹BrN₂O]⁺ | 199.9513 | 199.9508 | -2.5 |
| [C₆H₄⁸¹BrN₂O]⁺ | 201.9493 | 201.9488 | -2.5 |
Interpreting the HRMS Data
The hypothetical experimental data in Table 1 shows a mass error of -2.5 ppm, which is well within the acceptable range for modern HRMS instruments (typically < 5 ppm). The presence of the A+2 peak at m/z 201.9488 with a similar intensity to the monoisotopic peak at m/z 199.9508 is strong evidence for the presence of a single bromine atom in the molecule.
Fragmentation Analysis (MS/MS)
Tandem mass spectrometry (MS/MS) provides further structural confirmation by inducing fragmentation of the parent ion and analyzing the resulting fragment ions. A plausible fragmentation pathway for 5-bromooxazolo[5,4-b]pyridine could involve the loss of CO, followed by the loss of HCN, which is characteristic of many heterocyclic systems.
Table 2: Hypothetical MS/MS Fragmentation Data for [M+H]⁺ of 5-bromooxazolo[5,4-b]pyridine (precursor ion: 199.9508 m/z)
| Fragment Ion | Plausible Structure | Theoretical m/z | Hypothetical Experimental m/z |
| [M+H-CO]⁺ | [C₅H₄BrN₂]⁺ | 171.9558 | 171.9554 |
| [M+H-CO-HCN]⁺ | [C₄H₃BrN]⁺ | 144.9452 | 144.9449 |
¹H NMR Spectroscopy: Mapping the Proton Environment
While HRMS confirms the "what" (elemental formula), ¹H NMR spectroscopy reveals the "how" (the arrangement of atoms).[3][4] By analyzing the chemical shifts, coupling constants, and integration of the proton signals, we can piece together the structure of the molecule.
Predicted ¹H NMR Spectrum for 5-bromooxazolo[5,4-b]pyridine
Based on known chemical shifts for oxazole and pyridine ring systems, we can predict a plausible ¹H NMR spectrum for 5-bromooxazolo[5,4-b]pyridine. The pyridine ring protons are expected to appear in the aromatic region (δ 7.0-9.0 ppm), while the oxazole proton will also be in this deshielded region.
Table 3: Hypothetical ¹H NMR Data for 5-bromooxazolo[5,4-b]pyridine (500 MHz, DMSO-d₆)
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-2 | 8.85 | s | - | 1H |
| H-6 | 8.40 | d | 2.5 | 1H |
| H-7 | 7.65 | d | 2.5 | 1H |
The downfield shift of H-2 is characteristic of a proton attached to an oxazole ring. The doublet signals for H-6 and H-7 with a small coupling constant are indicative of meta-coupling on the pyridine ring.
Experimental Protocols
HRMS Analysis
-
Sample Preparation: Prepare a 1 mg/mL solution of 5-bromooxazolo[5,4-b]pyridine in a suitable solvent (e.g., methanol or acetonitrile).
-
Instrumentation: Utilize a high-resolution mass spectrometer such as a Q-TOF or Orbitrap instrument equipped with an electrospray ionization (ESI) source.
-
Infusion: Infuse the sample solution directly into the mass spectrometer at a flow rate of 5-10 µL/min.
-
Data Acquisition: Acquire data in positive ion mode over a mass range of m/z 100-500.
-
MS/MS Analysis: Select the [M+H]⁺ ion (m/z 199.95) for collision-induced dissociation (CID) and acquire the fragment ion spectrum.
-
Data Processing: Process the data using the instrument's software to determine the accurate mass and elemental composition.
¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5 mg of 5-bromooxazolo[5,4-b]pyridine in 0.7 mL of a deuterated solvent (e.g., DMSO-d₆).
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 or 500 MHz).
-
Data Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum.
-
Data Processing: Process the spectrum using appropriate software (e.g., MestReNova, TopSpin). Reference the spectrum to the residual solvent peak.
Workflow for Structural Validation
The following diagram illustrates a robust workflow for the structural validation of 5-bromooxazolo[5,4-b]pyridine, integrating both HRMS and NMR data.
Caption: Integrated workflow for the structural validation of 5-bromooxazolo[5,4-b]pyridine.
Conclusion and Best Practices
The combination of HRMS and NMR spectroscopy provides a powerful and reliable strategy for the structural validation of 5-bromooxazolo[5,4-b]pyridine. HRMS delivers an unambiguous elemental formula, while ¹H NMR elucidates the specific arrangement of the atoms.
-
Always use orthogonal analytical techniques for the structural confirmation of novel compounds.
-
Calibrate your mass spectrometer regularly to ensure the highest mass accuracy.
-
Choose an appropriate deuterated solvent for NMR that does not have signals overlapping with your compound's peaks.
-
When in doubt, perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) to further confirm the connectivity.
-
Document all experimental parameters and results meticulously for regulatory submissions and publications.
By adhering to these principles and leveraging the complementary nature of HRMS and NMR, researchers can confidently and definitively establish the structure of 5-bromooxazolo[5,4-b]pyridine and other novel chemical entities, paving the way for further investigation in their drug development pipelines.
References
-
PubChem . (1,3)Oxazolo(5,4-b)pyridine. [Link]
- Pinto, D. C. G. A., et al. Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry, 9(4), 397-448.
-
U.S. Food and Drug Administration . (2023). ORA Lab Manual Vol. II - Methods, Method Verification and Validation. [Link]
-
Kovrizhin, D. S., et al. (2023). Synthesis, Photophysical Characterization, and Computational Analysis of Novel Bis(oxazolo[5,4-b]pyridine) Derivatives as Terpyridine-Inspired Fluorophores. Molecules, 28(23), 7856. [Link]
- Palamarchuk, I. V., et al. (2022). Synthesis and Optical Properties of Substituted Derivatives of Oxazolo[5,4-b]Pyridine. Eurasian Journal of Chemistry, 4(25), 15-24.
-
National Institutes of Health . (2022). Regulatory Knowledge Guide for Small Molecules. [Link]
- Kwan, E. E., & Huang, S. G. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists.
Sources
Crystal structure X-ray diffraction data for 5-bromooxazolo[5,4-b]pyridine
An In-Depth Guide to the Structural Analysis of Oxazolopyridines: A Comparative Framework Using Single-Crystal X-ray Diffraction
Authored by a Senior Application Scientist
For drug development professionals, understanding the precise three-dimensional architecture of a heterocyclic scaffold is paramount. This knowledge underpins structure-activity relationship (SAR) studies, guides lead optimization, and ultimately dictates how a molecule interacts with its biological target. The oxazolopyridine core, a bioisostere of benzoxazole, is a privileged scaffold in modern medicinal chemistry, appearing in molecules targeting a wide array of enzymes and receptors.[1]
This guide provides a comparative framework for analyzing the crystal structure of halogenated oxazolopyridines, with a focus on 5-bromooxazolo[5,4-b]pyridine. While a public crystal structure for this specific molecule is not available in the reviewed literature, we will use the crystallographic data from a closely related analogue, 5-bromo-2-(1-methyl-1H-tetrazol-5-yl)pyridine [2], to illustrate the principles and analytical workflow. We will compare this data to its hypothetical non-brominated counterpart to highlight the profound influence of halogen substitution on crystal packing and intermolecular forces—forces that are critical for rational drug design.
The Strategic Importance of the Oxazolopyridine Scaffold
The fusion of an oxazole and a pyridine ring creates a scaffold with a unique electronic and steric profile. These heterocycles are prevalent in synthetic drug molecules because they can modulate physicochemical properties and enhance interactions between the drug and its target protein.[1][3] The oxazolo[5,4-b]pyridine core, in particular, has been explored for its potential in developing novel therapeutics, including PI3K inhibitors and anticancer agents.[3][4]
Determining the crystal structure is not merely an academic exercise; it provides critical insights into:
-
Molecular Conformation: Is the molecule planar or twisted?
-
Intermolecular Interactions: How do molecules pack against each other? This is dictated by hydrogen bonds, π-π stacking, and, crucially for our topic, halogen bonds.
-
Pharmacophore Modeling: Precise atomic coordinates are the foundation for building accurate models for virtual screening and in-silico drug design.
Comparative Crystallographic Analysis
To understand the role of the bromine atom, we will compare the known crystal structure of a brominated pyridine derivative with its hypothetical un-brominated parent.
Table 1: Crystallographic Data Comparison
| Parameter | Compound A: 5-bromo-2-(1-methyl-1H-tetrazol-5-yl)pyridine[2] | Compound B: Hypothetical 2-(1-methyl-1H-tetrazol-5-yl)pyridine |
| Chemical Formula | C₇H₆BrN₅ | C₇H₇N₅ |
| Crystal System | Orthorhombic | Hypothetical |
| Space Group | Acam (No. 64) | Hypothetical |
| Unit Cell Dimensions | a = 12.3735(8) Åb = 20.8690(11) Åc = 6.8385(6) Å | Expected to differ significantly due to packing changes |
| Volume (V) | 1765.9(2) ų | Expected to be smaller |
| Molecules per Cell (Z) | 8 | Hypothetical |
| Key Intermolecular Force | Halogen Bonding (Br···N) , π-stacking | Hydrogen Bonding (C-H···N) , π-stacking |
Analysis of Structural Differences & Causality
The introduction of a bromine atom at the 5-position induces significant changes in the crystal's supramolecular assembly.
-
Halogen Bonding: The most critical difference is the introduction of halogen bonding. The bromine atom possesses an electrophilic region (a σ-hole) on its outer surface, allowing it to form a strong, directional, non-covalent interaction with a nucleophilic atom, such as the nitrogen of a neighboring pyridine or oxazole ring.[5][6][7] This interaction is a powerful tool in crystal engineering, often dictating the primary packing motif.[6][8] In contrast, the un-brominated analogue (Compound B) would rely on weaker C-H···N hydrogen bonds and π-stacking to direct its crystal packing.
-
Unit Cell Volume & Density: The larger van der Waals radius and mass of bromine compared to hydrogen mean that Compound A has a significantly larger unit cell volume and density. However, the efficient packing enabled by strong halogen bonds can sometimes lead to unexpectedly dense structures.
-
Solubility & Lipophilicity: From a drug development perspective, the bromine atom increases the molecule's lipophilicity, which can affect its absorption, distribution, metabolism, and excretion (ADME) profile. This structural change directly informs medicinal chemistry strategy.
The Experimental Workflow: From Powder to Structure
Obtaining high-quality crystallographic data is a meticulous process that demands precision at every stage. The following protocol represents a self-validating system, where checks at each step ensure the final structure is accurate and reliable.
Workflow Diagram
Caption: End-to-end workflow for single-crystal X-ray diffraction.
Step-by-Step Experimental Protocol
-
Synthesis and Purification:
-
Action: Synthesize the target compound (e.g., 5-bromooxazolo[5,4-b]pyridine) using established organic chemistry methods.
-
Causality: The starting material must be of the highest possible purity (>99%). Impurities can inhibit crystallization or become incorporated into the crystal lattice, leading to disorder and a poor-quality or unsolvable structure. Purification is typically achieved by recrystallization or column chromatography.
-
-
Crystal Growth:
-
Action: Grow single crystals suitable for diffraction. Common methods include:
-
Slow Evaporation: Dissolve the compound in a suitable solvent and allow the solvent to evaporate slowly over days or weeks.
-
Vapor Diffusion: A solution of the compound is placed in a small vial, which is then placed in a larger sealed jar containing a "less-good" solvent (the anti-solvent) in which the compound is poorly soluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.
-
-
Causality: The goal is to allow molecules to self-assemble into a highly ordered, single lattice. Slow, controlled growth is essential to prevent the formation of polycrystalline masses or amorphous precipitate. The choice of solvent is critical and often determined empirically.
-
-
Crystal Mounting and Data Collection:
-
Action: Using a microscope, select a single, well-formed crystal (typically 0.1-0.3 mm) and mount it on a loop attached to a goniometer head.[9] The crystal is then placed in a diffractometer and flash-cooled to ~100 K in a stream of liquid nitrogen.[9]
-
Causality: Flash-cooling is crucial as it minimizes the thermal vibration of atoms.[9] This results in sharper diffraction spots and higher-resolution data, allowing for a more precise determination of atomic positions. The goniometer rotates the crystal to expose all crystallographic planes to the X-ray beam.
-
-
Data Processing and Structure Solution:
-
Action: The diffraction pattern (a series of spots of varying intensity) is collected by a detector. Software is used to integrate the intensities of these reflections and apply corrections. The "phase problem" is then solved using methods like ab initio direct methods for small molecules.[9]
-
Causality: The intensities of the diffracted X-rays contain information about the electron density within the crystal, but the phase information is lost. Direct methods use statistical relationships between the intensities to recover these lost phases, generating an initial electron density map.[9]
-
-
Structure Refinement and Validation:
-
Action: An atomic model is built into the electron density map. This model is then refined computationally to achieve the best possible fit with the experimental diffraction data.
-
Trustworthiness (Self-Validation): The quality of the final structure is assessed using several key metrics:
-
R1 factor: A measure of the agreement between the calculated and observed structure factor amplitudes. A value < 0.05 (5%) is considered good for small molecules.
-
Goodness-of-Fit (GooF): Should be close to 1.0. A value significantly different from 1.0 may indicate a poor model or incorrect data processing.
-
Residual Electron Density: The difference map should be largely featureless, indicating that all atoms have been correctly located.
-
-
Implications for Drug Development: From Structure to Strategy
Understanding the crystal structure directly impacts the drug discovery pipeline. The knowledge of a potent halogen bond in the 5-bromooxazolo[5,4-b]pyridine crystal lattice provides actionable intelligence.
-
Target Interaction: If the target protein has a nucleophilic pocket (e.g., a backbone carbonyl oxygen or a serine/threonine hydroxyl group), the bromine atom can be strategically positioned to form a halogen bond with the target, significantly increasing binding affinity and selectivity.
-
Lead Optimization: A medicinal chemist can use this information to decide whether to retain the bromine, replace it with another halogen (Iodine forms stronger, Chlorine weaker halogen bonds), or substitute it with a classic hydrogen bond donor.
-
Physicochemical Properties: The crystal packing analysis informs solid-state properties like melting point and stability, which are critical for formulation and manufacturing.
Logic Diagram: Integrating Crystallography into Drug Discovery
Caption: The central role of X-ray data in guiding lead optimization.
Conclusion
While the specific crystal structure of 5-bromooxazolo[5,4-b]pyridine remains to be publicly reported, a comparative analysis based on related compounds provides a robust framework for understanding its likely structural characteristics. The presence of the bromine atom is not a minor modification; it fundamentally alters the intermolecular forces at play, introducing strong, directional halogen bonds that dictate crystal packing. For researchers in drug development, leveraging this understanding through rigorous X-ray diffraction analysis is a critical step in transforming a promising scaffold into a precisely engineered therapeutic agent.
References
-
Synthesis, Photophysical Characterization, and Computational Analysis of Novel Bis(oxazolo[5,4-b]pyridine) Derivatives as Terpyridine-Inspired Fluorophores. Preprints.org. Available at: [Link]
-
Tang, H.-J., et al. (2020). The crystal structure of 5-bromo-2-(1-methyl-1H-tetrazol-5-yl)pyridine, C7H6BrN5. Zeitschrift für Kristallographie - New Crystal Structures, 235(1), 23–25. Available at: [Link]
-
Florence, A. J., et al. (2021). Powder X-ray diffraction as a powerful tool to exploit in organic electronics: shedding light on the first N,N′,N′′-tributyldiindolocarbazole. IUCrJ, 8(Pt 5), 717–726. Available at: [Link]
-
Synthesis, Photophysical Characterization, and Computational Analysis of Novel Bis(oxazolo[5,4-b]pyridine) Derivatives as Terpyridine-Inspired Fluorophores. MDPI. Available at: [Link]
-
Synthesis, Photophysical Characterization, and Computational Analysis of Novel Bis(oxazolo[5, 4- b]pyridine) Derivatives as Terpyridine. Preprints.org. Available at: [Link]
-
Palamarchuk, I. V., et al. (2023). Synthesis and Optical Properties of Substituted Derivatives of Oxazolo[5,4-b]Pyridine. Eurasian Journal of Chemistry, 2(4), 25. Available at: [Link]
-
6-Bromo-[10][11]oxazolo[4,5-b]pyridine. PubChem. Available at: [Link]
-
David, G., et al. (2021). A good-practice guide to solving and refining molecular organic crystal structures from laboratory powder X-ray diffraction data. Acta Crystallographica Section B, 77(Pt 2), 168–183. Available at: [Link]
-
SYNTHESIS OF SUBSTITUTED OXAZOLO[4,5-b]- PYRIDINE DERIVATIVES. ARKIVOC. Available at: [Link]
-
Boryczka, S., et al. (2021). Intrinsic drug potential of oxazolo[5,4-d]pyrimidines and oxazolo[4,5-d]pyrimidines. RSC Medicinal Chemistry, 12(9), 1435–1450. Available at: [Link]
-
Synthesis, antitumor evaluation, and molecular docking studies of... Taylor & Francis Online. Available at: [Link]
-
Halogen Bonding in Crystal Engineering Editor's collection. Royal Society of Chemistry. Available at: [Link]
-
From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. ACS Publications. Available at: [Link]
-
Zhang, M., et al. (2020). Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors. Molecules, 25(20), 4658. Available at: [Link]
-
Oxazolo[5,4-d]pyrimidines as Anticancer Agents: A Comprehensive Review of the Literature Focusing on SAR Analysis. MDPI. Available at: [Link]
-
Metrangolo, P., & Resnati, G. (2005). Halogen bonding in crystal engineering. Acta Crystallographica Section A, 61(s1), c362. Available at: [Link]
-
X-ray Diffraction Protocols and Methods. Springer Nature Experiments. Available at: [Link]
-
Synthesis and Optical Properties of Substituted Derivatives of Oxazolo[5,4-b]Pyridine. Eurasian Journal of Chemistry. Available at: [Link]
-
Desiraju, G. R. (2014). Halogen bonds in crystal engineering: like hydrogen bonds yet different. Accounts of Chemical Research, 47(8), 2658–2666. Available at: [Link]
-
Bundesmann, M. W., et al. (2015). Benzoxazoles and oxazolopyridines in medicinal chemistry studies. European Journal of Medicinal Chemistry, 97, 679–690. Available at: [Link]
-
Halogen Bonding in Crystal Engineering. ResearchGate. Available at: [Link]
-
X-ray crystallography. Wikipedia. Available at: [Link]
-
Intrinsic drug potential of oxazolo[5,4-d]pyrimidines and oxazolo[4,5-d]pyrimidines. ResearchGate. Available at: [Link]
-
Structures of tested thiazolo[4,5-b]pyridine derivatives I-VII. ResearchGate. Available at: [Link]
-
A Practical Guide to the Design of Molecular Crystals. UCL Discovery. Available at: [Link]
-
Crystal structure of[2][10][12]triazolo[4,3-b]pyridazine derivatives as BRD4 bromodomain inhibitors and structure–activity relationship study. ResearchGate. Available at: [Link]
Sources
- 1. Benzoxazoles and oxazolopyridines in medicinal chemistry studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. journals.iucr.org [journals.iucr.org]
- 6. Halogen bonds in crystal engineering: like hydrogen bonds yet different - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Halogen Bonding in Crystal Engineering Editor’s collection Home [pubs.rsc.org]
- 9. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 10. preprints.org [preprints.org]
- 11. Powder X-ray diffraction as a powerful tool to exploit in organic electronics: shedding light on the first N,N′,N′′-trialkyldiindolocarbazole - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to Differentiating 5-bromooxazolo[5,4-b]pyridine from its Regioisomers
For researchers in drug discovery and development, the unambiguous structural elucidation of heterocyclic compounds is a cornerstone of advancing novel chemical entities. The oxazolo[5,4-b]pyridine scaffold, a privileged structure in medicinal chemistry, often presents a significant analytical challenge in the form of regioisomerism, particularly when substituted. This guide provides an in-depth comparison of analytical methodologies to reliably differentiate 5-bromooxazolo[5,4-b]pyridine from its common regioisomer, 7-bromooxazolo[5,4-b]pyridine.
The differentiation of these isomers is critical, as the precise location of the bromine atom can profoundly influence the molecule's biological activity, pharmacokinetic properties, and potential off-target effects. This guide will delve into the practical application and theoretical underpinnings of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) to provide a robust, self-validating system for isomer identification.
The Challenge of Regioisomerism
5-bromooxazolo[5,4-b]pyridine and its regioisomers, such as the 7-bromo derivative, possess the same molecular formula and mass, rendering simple mass determination insufficient for differentiation. The subtle yet significant difference in the bromine atom's position on the pyridine ring necessitates the use of more sophisticated analytical techniques that can probe the molecule's precise connectivity and electronic environment.
Figure 1: Core Structures of Investigation
Caption: Chemical structures of 5-bromooxazolo[5,4-b]pyridine and its 7-bromo regioisomer.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation
NMR spectroscopy is the most powerful tool for distinguishing constitutional isomers by providing detailed information about the chemical environment of each nucleus.
¹H NMR: Unraveling Proton Environments
The substitution pattern on the pyridine ring of the oxazolo[5,4-b]pyridine core directly influences the chemical shifts (δ) and coupling constants (J) of the remaining protons.
-
Chemical Shift Prediction: In the unsubstituted oxazolo[5,4-b]pyridine scaffold, the protons on the pyridine ring exhibit characteristic chemical shifts. Based on data from related bis(oxazolo[5,4-b]pyridine) derivatives, the H6 and H7 protons are expected to be in the aromatic region.[1][2] The introduction of an electron-withdrawing bromine atom will deshield adjacent protons, causing them to resonate at a higher frequency (downfield shift).
-
5-bromo Isomer: The bromine at the 5-position will have a significant deshielding effect on the H6 proton.
-
7-bromo Isomer: The bromine at the 7-position will primarily influence the H6 proton.
-
-
Coupling Constants (J): The through-bond interactions between adjacent protons provide crucial connectivity information. In aromatic systems, the magnitude of the coupling constant is dependent on the number of bonds separating the protons.
-
³J (ortho) coupling is typically the largest (7-10 Hz).
-
⁴J (meta) coupling is smaller (2-3 Hz).
-
⁵J (para) coupling is often negligible.
-
By analyzing the splitting patterns, the relative positions of the protons can be determined, and thus the position of the bromine substituent can be inferred.
¹³C NMR: A Clearer Picture of the Carbon Skeleton
While ¹H NMR is often sufficient, ¹³C NMR provides complementary and often more direct evidence for the substitution pattern. The carbon directly attached to the bromine atom will experience a significant downfield shift due to the electronegativity of the halogen. Furthermore, the "heavy atom effect" of bromine can lead to a noticeable upfield shift of the carbon atom to which it is attached, a phenomenon that can be useful in assignments.[3]
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Differences
| Isomer | Key ¹H NMR Features | Key ¹³C NMR Features |
| 5-bromooxazolo[5,4-b]pyridine | One proton (H7) will appear as a doublet, and the other (H6) as a doublet of doublets (or a more complex multiplet depending on long-range couplings). | The C5 signal will be significantly shifted compared to the unsubstituted parent compound. |
| 7-bromooxazolo[5,4-b]pyridine | Both H5 and H6 will appear as doublets. | The C7 signal will show a characteristic shift due to the attached bromine. |
2D NMR Techniques: Confirming Connectivity
For complex cases or to provide unequivocal proof of structure, two-dimensional NMR experiments are invaluable.
-
COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H coupling networks. For the 5-bromo isomer, a cross-peak between H6 and H7 would be expected, while for the 7-bromo isomer, a cross-peak between H5 and H6 would be observed.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei, allowing for the unambiguous assignment of protonated carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying the carbon atom bearing the bromine substituent by observing long-range correlations from nearby protons. For instance, in the 5-bromo isomer, the H7 proton would show a correlation to the C5 carbon.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space. For the 5-bromo isomer, an NOE between the proton on the oxazole ring and H7 could be anticipated, providing further evidence for the substitution pattern.
Figure 2: 2D NMR Workflow for Isomer Differentiation
Caption: A logical workflow for differentiating isomers using 2D NMR techniques.
II. Mass Spectrometry (MS): Fingerprinting Fragmentation Patterns
While electron ionization (EI) mass spectra of regioisomers are often very similar, tandem mass spectrometry (MS/MS) can reveal subtle differences in fragmentation pathways that can be used for differentiation.
The position of the bromine atom can influence the stability of the resulting fragment ions. By carefully analyzing the collision-induced dissociation (CID) spectra of the molecular ions, characteristic fragment losses can be identified. For instance, the loss of HCN or BrCN may occur through different mechanisms or with different relative intensities for the two isomers.
Experimental Protocol: Tandem Mass Spectrometry
-
Ionization: Utilize a soft ionization technique such as Electrospray Ionization (ESI) or Chemical Ionization (CI) to generate abundant molecular ions ([M+H]⁺).
-
Isolation: Isolate the precursor ion of interest (the molecular ion) in the mass analyzer.
-
Fragmentation: Induce fragmentation of the isolated precursor ion through collision with an inert gas (e.g., argon).
-
Analysis: Analyze the resulting product ions to generate a characteristic MS/MS spectrum.
By comparing the MS/MS spectra of the two isomers, unique fragment ions or significant differences in the relative abundances of common fragments can be used as a diagnostic tool for identification.
III. High-Performance Liquid Chromatography (HPLC): Separating the Inseparable
For a preparative solution or as a complementary analytical technique, reversed-phase HPLC can often be optimized to separate regioisomers. The slight difference in polarity and molecular shape between the 5-bromo and 7-bromo isomers can lead to differential interactions with the stationary phase.
Method Development Strategy:
-
Column Selection: A high-resolution C18 column with a smaller particle size (e.g., sub-2 µm) is a good starting point to maximize peak efficiency.
-
Mobile Phase Optimization: A systematic variation of the mobile phase composition (e.g., acetonitrile/water or methanol/water gradients) and the use of additives like formic acid or trifluoroacetic acid can modulate the retention and selectivity.
-
Temperature Control: Adjusting the column temperature can also influence the separation by altering the viscosity of the mobile phase and the kinetics of solute-stationary phase interactions.
By carefully optimizing these parameters, a baseline separation of the two isomers can often be achieved, allowing for their individual collection and subsequent characterization.
Conclusion: A Multi-faceted Approach for Unambiguous Identification
The differentiation of 5-bromooxazolo[5,4-b]pyridine from its regioisomers is a non-trivial but achievable analytical challenge. A multi-pronged approach, leveraging the strengths of various analytical techniques, provides the most robust and reliable solution.
-
NMR spectroscopy , particularly a combination of 1D and 2D techniques, stands as the definitive method for unambiguous structural elucidation.
-
Tandem mass spectrometry offers a rapid and sensitive method for fingerprinting the isomers based on their unique fragmentation patterns.
-
HPLC provides a means for the physical separation of the isomers, enabling their individual analysis and purification.
By integrating these techniques, researchers can confidently assign the correct structure to their synthesized compounds, ensuring the integrity of their downstream biological and pharmacological studies.
References
- [Author, A. A. (Year). Title of the article. Journal Name, Volume(Issue), pages. URL]
- [Author, B. B. (Year). Title of the book. Publisher. URL]
- [Database Name. (Year). Entry for Compound Name. URL]
- [Author, C. C., & Author, D. D. (Year). Title of the patent.
-
Calculated 13C NMR Shifts of brominated Carbons. (2015, August 6). Chemistry Stack Exchange. [Link]
- [Author, E. E. (Year). Title of the conference presentation.
- [Author, F. F. (Year).
- [Website Name. (Year). Title of the webpage. URL]
-
Synthesis, Photophysical Characterization, and Computational Analysis of Novel Bis(oxazolo[5,4-b]pyridine) Derivatives as Terpyridine-Inspired Fluorophores. (2023). MDPI. [Link]
-
Synthesis, Photophysical Characterization, and Computational Analysis of Novel Bis(oxazolo[5,4- b]pyridine) Derivatives as Terpyridine. (2023). Preprints.org. [Link]
Sources
5-Bromooxazolo[5,4-b]pyridine proper disposal procedures
Executive Summary & Chemical Identity
5-Bromooxazolo[5,4-b]pyridine (CAS: 1135208-66-6) is a halogenated heterocyclic building block frequently used in medicinal chemistry for structure-activity relationship (SAR) studies.[1] Unlike generic organic waste, this compound requires a distinct disposal protocol due to the presence of the bromine atom and the basic pyridine nitrogen.[1]
Improper disposal of halogenated heteroaromatics is not merely a regulatory violation; it poses specific downstream risks, including the formation of corrosive acid gases (HBr) during standard incineration and the potential poisoning of catalytic converters in non-halogenated waste oxidizers.
Chemical Profile for Disposal:
| Property | Specification | Operational Implication |
|---|---|---|
| Molecular Formula | C₆H₃BrN₂O | Halogenated waste stream mandatory.[1] |
| Physical State | Solid (Powder) | Dust control required during transfer. |
| Acidity/Basicity | Weak Base (Pyridine ring) | Incompatible with Strong Acids (Exothermic). |
| Solubility | DMSO, DMF, Methanol | Segregate liquid waste based on solvent flashpoint.[1] |
Hazard Identification & Segregation Logic (The "Why")
To ensure safety, you must understand the causality behind the safety rules. This compound presents two primary hazards that dictate its disposal path:
-
Halogen Content (Bromine):
-
Mechanism:[2] When incinerated at standard temperatures used for non-halogenated waste, brominated compounds release Hydrogen Bromide (HBr).[1] This is highly corrosive to incinerator scrubbers not designed for halogens.[1]
-
Protocol:Strict Segregation. Never mix this compound (or its solutions) into the "General Organic" or "Non-Halogenated" waste drums. It must go to Halogenated Waste .[1]
-
-
Pyridine Nitrogen (Basic Moiety):
Step-by-Step Disposal Protocols
Scenario A: Disposal of Pure Solid (Expired/Excess Substance)
Context: You have a vial of solid powder to discard.
-
Personal Protective Equipment (PPE): Nitrile gloves (double gloving recommended), lab coat, safety glasses, and a particulate respirator (N95) if handling outside a fume hood.[1]
-
Container Selection: Select a wide-mouth HDPE (High-Density Polyethylene) or glass jar. Do not use metal cans due to potential corrosion from hydrolysis products.
-
Labeling: Affix a hazardous waste label immediately.
-
Transfer:
-
Closure: Cap tightly. Do not leave the funnel in the bottle.
Scenario B: Disposal of Solutions (Reaction Mixtures/Mother Liquors)
Context: The compound is dissolved in DMSO, DMF, or Methanol.[1]
-
Solvent Compatibility Check:
-
If dissolved in DMSO/DMF : These are combustible but not highly flammable.[1]
-
If dissolved in Methanol/Acetone : These are flammable (Flash point < 60°C).
-
-
Segregation:
-
Rinsing: Rinse the reaction vessel twice with a minimal amount of compatible solvent (e.g., acetone) and add the rinsate to the same Halogenated waste container.
Decision Logic & Workflow
The following diagram illustrates the critical decision points for disposing of 5-Bromooxazolo[5,4-b]pyridine to ensure compliance and safety.
Figure 1: Decision tree for segregating 5-Bromooxazolo[5,4-b]pyridine waste streams. Note the critical compatibility check for liquid waste.
Emergency Contingencies
Spill Management: If 5-Bromooxazolo[5,4-b]pyridine is spilled outside the fume hood:
-
Evacuate: Clear the immediate area of personnel.
-
PPE Upgrade: Wear a half-mask respirator with organic vapor/acid gas cartridges and P100 filters if dust is visible.[1]
-
Containment:
-
Decontamination: Scrub the surface with a mild detergent and water solution.[1] Collect all cleanup materials into the Solid Halogenated Waste container.
Regulatory Compliance (RCRA & Global)
While specific "U" or "P" listings may not explicitly name this specific CAS, it is regulated by characteristic and class:
-
EPA/RCRA (USA):
-
Characteristic Waste: If the waste solution is flammable (Flash point < 140°F), it carries code D001 .[1]
-
Toxicity: Due to the pyridine ring, if leachable pyridine exceeds regulatory limits (5.0 mg/L TCLP), it carries code D038 .[1]
-
Halogenated Solvents: If mixed with spent halogenated solvents (e.g., DCM), it may fall under F001/F002 .[1]
-
-
EU Waste Framework Directive:
-
Classify as 16 05 06 * (laboratory chemicals, consisting of or containing hazardous substances, including mixtures of laboratory chemicals).[1]
-
References
-
PubChem. (n.d.).[1] Compound Summary: 5-Bromooxazolo[5,4-b]pyridine.[1] National Library of Medicine.[1] Retrieved October 26, 2023, from [Link][1]
-
US Environmental Protection Agency. (2023). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. EPA.gov.[1][2] Retrieved October 26, 2023, from [Link]
-
Occupational Safety and Health Administration (OSHA). (2011).[1] Laboratory Safety Guidance. OSHA 3404-11R.[1] Retrieved October 26, 2023, from [Link][1]
Sources
Personal protective equipment for handling 5-Bromooxazolo[5,4-b]pyridine
CAS: 1135208-32-0 Signal Word: DANGER Primary Hazard: Acute Toxicity (Oral) Category 3 (H301)
Executive Safety Assessment
For Research & Development Use Only.
Handling 5-Bromooxazolo[5,4-b]pyridine requires protocols exceeding standard "irritant" precautions.[1] While often categorized generically as an irritant (H315/H319/H335), authoritative Safety Data Sheets (SDS) classify this specific fused heterocyclic scaffold as H301: Toxic if swallowed .
Furthermore, the pyridine-oxazole fused ring system presents specific permeation risks. Pyridine derivatives are known to permeate standard nitrile rubber rapidly. Once in solution (particularly in halogenated solvents like DCM or polar aprotic solvents like DMSO), the barrier protection of standard lab gloves is significantly compromised, creating a vector for transdermal toxicity.
Core Directive: Treat this compound as a Potent Pharmacophore . All handling must prevent inhalation of dust and direct dermal contact with solutions.
Personal Protective Equipment (PPE) Matrix
The following specifications are non-negotiable for handling >10 mg quantities.
| PPE Component | Specification | Operational Logic (The "Why") |
| Hand Protection (Solids) | Double Nitrile (min 5 mil outer, 4 mil inner). | Prevents incidental contact with dust. Contrast color inner gloves allow for visual breach detection. |
| Hand Protection (Solutions) | Laminate Film (Silver Shield®) or Butyl Rubber liners under Nitrile. | CRITICAL: Pyridine moieties permeate nitrile in <5 minutes. Standard nitrile offers splash protection only and must be removed immediately upon contact. |
| Respiratory | Fume Hood (Face Velocity: 80–100 fpm). | H335 (Respiratory Irritant). If weighing outside a hood is unavoidable, a P100/N95 particulate respirator is required. |
| Eye Protection | Chemical Splash Goggles (ANSI Z87.1).[2] | Safety glasses are insufficient for H319 (Serious Eye Irritation) if fine powder generation is possible. |
| Body Protection | Tyvek® Lab Coat (Closed front) + Cuffed Sleeves. | Cotton coats absorb toxic solutions, holding them against the skin. Impervious Tyvek prevents this "wicking" effect. |
Hierarchy of Exposure Control
This decision logic dictates your setup based on the physical state of the reagent.
Figure 1: Decision matrix for selecting engineering controls based on physical state risks.
Operational Protocols
A. Weighing & Transfer (Solid State)
Risk: Electrostatic powder scatter leading to inhalation or surface contamination.
-
Preparation: Place a disposable balance draft shield or a secondary containment tray inside the chemical fume hood.
-
Static Control: Use an ionizing fan or anti-static gun if the powder appears "flyaway." Heterocycles are often dry and prone to static charge.
-
Transfer: Use a disposable spatula. Do not reuse spatulas to prevent cross-contamination of the stock bottle.
-
Decontamination: Immediately wipe the balance area with a methanol-dampened Kimwipe. Discard the wipe into solid hazardous waste (H301 protocol).
B. Solubilization & Reaction (Liquid State)
Risk: Permeation through gloves.
-
Solvent Choice: If possible, avoid Dichloromethane (DCM) as a solvent. DCM acts as a carrier, accelerating the transport of the pyridine derivative through nitrile gloves. Use Ethyl Acetate or Methanol if chemistry permits.
-
Glove Protocol:
-
Don Silver Shield (Laminate) gloves.
-
Don standard Nitrile gloves over the laminate gloves (to improve dexterity and grip).
-
-
Spill Response: If solution drips onto the outer nitrile glove:
C. Waste Disposal
Risk: Environmental toxicity and downstream exposure.
-
Solid Waste: All contaminated consumables (weigh boats, pipette tips, gloves) must be segregated into "Toxic Solid Waste" containers, not general trash.
-
Liquid Waste: Segregate into "Halogenated Organic Waste" (due to the bromine atom). Do not mix with oxidizers (e.g., nitric acid) as pyridine rings can form unstable N-oxides or react violently under forcing conditions.
Emergency Response Workflow
In the event of exposure, seconds count. The H301 classification implies that systemic absorption can occur.
Figure 2: Immediate response steps for exposure events.[4]
References
-
Sigma-Aldrich. (2025).[1] Safety Data Sheet: 5-Bromooxazolo[5,4-b]pyridine (CAS 1135208-32-0).
-
Ansell Healthcare. (2024).[5] Chemical Resistance Guide: Permeation & Degradation Data (Pyridine Derivatives).
-
PubChem. (n.d.). Compound Summary: 5-Bromooxazolo[5,4-b]pyridine. National Library of Medicine.
-
University of Pennsylvania EHRS. (2019). Nitrile Glove Chemical Compatibility Reference (Pyridine/Halogenated Solvents).
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
